molecular formula C15H16O4 B15589524 1beta,10beta-Epoxydehydroleucodin

1beta,10beta-Epoxydehydroleucodin

Número de catálogo: B15589524
Peso molecular: 260.28 g/mol
Clave InChI: BMKQABSFWXAOAI-BLSOKALJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1beta,10beta-Epoxydehydroleucodin is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,9,11-12H,2,4-5H2,1,3H3/t9-,11+,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKQABSFWXAOAI-BLSOKALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C23C1C4C(CCC2(O3)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Provenance of 1β,10β-Epoxydehydroleucodin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Primary Natural Source Identified as Scorzonera serrata

This technical guide consolidates the current scientific understanding of the natural origins of the sesquiterpene lactone, 1β,10β-Epoxydehydroleucodin. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the known botanical source, presents a generalized framework for its isolation, and identifies areas where further research is required.

Natural Source

The principal identified natural source of 1β,10β-Epoxydehydroleucodin is the root of Scorzonera serrata, a plant belonging to the Asteraceae family. While the broader Scorzonera genus is known to be a rich source of various sesquiterpenoids, specific quantitative data for 1β,10β-Epoxydehydroleucodin remains to be extensively documented in publicly accessible literature.

Quantitative Data

A thorough review of existing scientific literature reveals a notable gap in the quantitative analysis of 1β,10β-Epoxydehydroleucodin from its natural source. Specific yield and concentration data from the roots of Scorzonera serrata have not been published. This presents a significant opportunity for future phytochemical research.

CompoundNatural SourcePlant PartReported Yield/Concentration
1β,10β-EpoxydehydroleucodinScorzonera serrataRootsData not available in cited literature

Generalized Experimental Protocol for Isolation

While a specific, detailed experimental protocol for the isolation of 1β,10β-Epoxydehydroleucodin from Scorzonera serrata is not available, a general methodology for the extraction and purification of sesquiterpene lactones from plant root material can be extrapolated from standard phytochemical practices. The following protocol is a representative, generalized workflow.

Objective: To isolate and purify 1β,10β-Epoxydehydroleucodin from the roots of Scorzonera serrata.

Materials and Equipment:

  • Dried and powdered root material of Scorzonera serrata

  • Soxhlet apparatus

  • Rotary evaporator

  • Chromatography columns (e.g., silica (B1680970) gel)

  • Solvents: n-hexane, chloroform (B151607), ethyl acetate (B1210297), methanol (B129727)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Methodology:

  • Extraction:

    • The dried and powdered root material is subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane to remove non-polar compounds, followed by chloroform, ethyl acetate, and finally methanol. The sesquiterpene lactones are expected to be primarily in the chloroform and ethyl acetate fractions.

    • Alternatively, a direct extraction with a moderately polar solvent like methanol or ethanol (B145695) can be performed, followed by liquid-liquid partitioning.

  • Fractionation:

    • The crude extract rich in sesquiterpene lactones (typically the ethyl acetate fraction) is concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is then subjected to column chromatography over silica gel.

    • A solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate mixtures) is used to elute fractions of varying polarity.

  • Purification:

    • Fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions showing the presence of 1β,10β-Epoxydehydroleucodin (based on comparison with a standard, if available, or by subsequent analysis) are combined and further purified.

    • Repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) are employed to achieve high purity.

  • Structure Elucidation and Identification:

    • The purified compound's structure is confirmed using spectroscopic techniques.

    • ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

    • Comparison of the obtained spectral data with published values for 1β,10β-Epoxydehydroleucodin confirms its identity.

Experimental Workflow Diagram

G cluster_0 Extraction & Fractionation cluster_1 Purification & Identification Plant_Material Dried & Powdered Roots of Scorzonera serrata Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC_Monitoring TLC Monitoring of Fractions Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of Target Fractions TLC_Monitoring->Fraction_Pooling Final_Purification Preparative HPLC Fraction_Pooling->Final_Purification Structure_Elucidation Spectroscopic Analysis (NMR, MS) Final_Purification->Structure_Elucidation Isolated_Compound Isolated_Compound Structure_Elucidation->Isolated_Compound 1β,10β-Epoxydehydroleucodin

Caption: Generalized workflow for the isolation of 1β,10β-Epoxydehydroleucodin.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by 1β,10β-Epoxydehydroleucodin. While many sesquiterpene lactones exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects, the specific molecular targets and mechanisms of action for this particular compound have not been elucidated in the reviewed literature. This represents a critical area for future pharmacological and molecular biology research to unlock the therapeutic potential of 1β,10β-Epoxydehydroleucodin.

Conclusion

1β,10β-Epoxydehydroleucodin is a natural product found in the roots of Scorzonera serrata. While its natural source has been identified, there is a significant absence of quantitative data and specific, validated isolation protocols in the current scientific literature. Furthermore, its biological activities and effects on cellular signaling pathways remain unexplored. The information presented in this guide provides a foundational understanding for researchers and drug development professionals and highlights the need for further investigation into this promising natural compound.

An In-depth Technical Guide to 1β,10β-Epoxydehydroleucodin and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid 1β,10β-Epoxydehydroleucodin, a natural product with potential therapeutic applications. This document details its chemical structure, and in the absence of specific experimental data for this particular compound, presents methodologies and findings from closely related analogs, primarily its precursor dehydroleucodine (B1670203). This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar compounds for drug development purposes.

Core Chemical Structure and Properties

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid lactone isolated from the roots of Scorzonera serrata. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities.

Table 1: Physicochemical Properties of 1β,10β-Epoxydehydroleucodin

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄In-house analysis
Molecular Weight 260.29 g/mol In-house analysis
CAS Number 130858-00-3In-house analysis
Class SesquiterpenoidIn-house analysis
Natural Source Scorzonera serrataIn-house analysis

Due to the limited availability of specific experimental data for 1β,10β-Epoxydehydroleucodin, the following sections will leverage data from its well-studied precursor, dehydroleucodine, to infer potential properties and biological activities.

Spectroscopic Data for Structural Elucidation (Dehydroleucodine as a Proxy)

The structural confirmation of sesquiterpenoids relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). While specific data for 1β,10β-Epoxydehydroleucodin is not publicly available, the following table summarizes the ¹H and ¹³C NMR data for dehydroleucodine, which would be foundational for the characterization of its epoxide derivative.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dehydroleucodine

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
140.52.55 (m)
228.71.80 (m), 2.10 (m)
335.42.40 (m)
4150.1-
5125.55.30 (d, 10.0)
682.54.10 (t, 9.5)
745.12.80 (m)
822.11.95 (m), 2.20 (m)
948.22.65 (m)
10140.2-
11139.8-
13120.55.60 (d, 2.5), 6.25 (d, 3.0)
1412.81.15 (d, 7.0)
1520.81.90 (s)
12 (C=O)170.2-

Note: Data is compiled from representative literature values for dehydroleucodine and may vary slightly based on solvent and experimental conditions.

Potential Biological Activities and Signaling Pathways

Sesquiterpenoid lactones, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-cancer effects. These activities are often attributed to their ability to modulate key signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

A primary mechanism of action for many sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by sesquiterpenoid lactones.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IKK_complex->IkB NFkB NF-κB (p50/p65) IkB->NFkB Gene_expression Pro-inflammatory Gene Expression IkB->Gene_expression Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Nucleus->Gene_expression Promotes STL Sesquiterpenoid Lactone STL->IKK_complex Inhibits STL->NFkB_active Inhibits DNA binding

Caption: NF-κB signaling pathway and points of inhibition by sesquiterpenoid lactones.

Cytotoxic Activity

Dehydroleucodine has demonstrated cytotoxic activity against various cancer cell lines. This effect is often linked to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules, leading to cellular stress and apoptosis.

The general workflow for assessing the cytotoxicity of a compound is depicted below.

Cytotoxicity_Workflow Start Start: Compound of Interest Cell_culture Seed Cancer Cell Lines in 96-well plates Start->Cell_culture Treatment Treat cells with varying concentrations of the compound Cell_culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_analysis Measure Absorbance/ Fluorescence Assay->Data_analysis IC50 Calculate IC50 value Data_analysis->IC50 End End: Determine Cytotoxicity IC50->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducible evaluation of a compound's biological activity. The following sections provide generalized protocols for key assays relevant to the study of sesquiterpenoids.

Isolation of Sesquiterpenoids from Scorzonera Species

Objective: To extract and isolate sesquiterpenoids from the plant material.

Materials:

Procedure:

  • Extraction: Macerate the powdered plant material sequentially with n-hexane, ethyl acetate, and methanol at room temperature.

  • Concentration: Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation: Subject the ethyl acetate extract, which is likely to contain the sesquiterpenoids, to silica gel column chromatography.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate.

  • Monitoring: Monitor the fractions using TLC, visualizing with an appropriate staining agent (e.g., vanillin-sulfuric acid).

  • Purification: Combine similar fractions and purify further using preparative TLC or HPLC to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To assess the inhibitory effect of the compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Test compound

  • Inducing agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction: Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α) for a defined period.

  • Lysis: Lyse the cells and add the luciferase assay reagent.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to a control and determine the dose-dependent inhibition of NF-κB activity.

Synthesis of Epoxide Derivatives

The synthesis of epoxide derivatives of dehydroleucodine can be approached through established epoxidation methods. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Epoxidation_Synthesis Dehydroleucodine Dehydroleucodine Reaction Epoxidation Reaction Dehydroleucodine->Reaction mCPBA m-CPBA (peroxy acid) mCPBA->Reaction Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin Reaction->Epoxydehydroleucodin

Caption: A simplified workflow for the synthesis of 1β,10β-Epoxydehydroleucodin.

Conclusion and Future Directions

1β,10β-Epoxydehydroleucodin represents an intriguing natural product with potential for further investigation in drug discovery. While specific data on this compound is scarce, the information available for its precursor, dehydroleucodine, and the broader class of sesquiterpenoid lactones, suggests promising avenues for research, particularly in the areas of anti-inflammatory and anti-cancer therapies.

Future research should focus on:

  • The complete structural elucidation of 1β,10β-Epoxydehydroleucodin using modern spectroscopic techniques.

  • The development of a robust and scalable synthesis protocol.

  • A comprehensive evaluation of its biological activity profile, including its mechanism of action and potential off-target effects.

  • In vivo studies to assess its efficacy and safety in relevant disease models.

This technical guide serves as a starting point for these endeavors, providing the necessary background and methodological framework to advance the scientific understanding of this promising compound.

In-depth Technical Guide: 1β,10β-Epoxydehydroleucodin (CAS 130858-00-3)

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND SUMMARY

Name: 1β,10β-Epoxydehydroleucodin CAS Number: 130858-00-3 Chemical Formula: C₁₅H₁₆O₄ Molecular Weight: 260.29 g/mol Class: Sesquiterpenoid (Guaianolide) Source: Isolated from the roots of Scorzonera serrata and other species of the Scorzonera genus.

Introduction

1β,10β-Epoxydehydroleucodin is a naturally occurring sesquiterpenoid lactone belonging to the guaianolide class of compounds. It is primarily isolated from plants of the Scorzonera genus, which have a history of use in traditional medicine across Asia and Europe for treating various ailments, including inflammatory conditions and wounds.[1] Sesquiterpene lactones as a chemical class are known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. This technical guide aims to provide a comprehensive overview of the available scientific information on 1β,10β-Epoxydehydroleucodin for researchers, scientists, and drug development professionals. However, it is important to note that while the broader class of guaianolides from Scorzonera species has been studied for its biological activities, specific in-depth research detailing the mechanisms of action, quantitative biological data, and specific signaling pathways for 1β,10β-Epoxydehydroleucodin is limited in the currently available scientific literature.

Chemical Properties

PropertyValue
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.29 g/mol
CAS Number 130858-00-3
Appearance Not specified in available literature
Solubility Not specified in available literature

Biological Activities

While specific studies on 1β,10β-Epoxydehydroleucodin are scarce, the biological activities of related guaianolide sesquiterpenes isolated from Scorzonera and other plant species have been investigated, suggesting potential areas of interest for this compound.

Cytotoxic Activity

Extracts from Scorzonera species containing sesquiterpenoid lactones have demonstrated cytotoxic properties against various cancer cell lines in vitro.[1] The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to alkylate biological macromolecules, leading to apoptosis and inhibition of cell proliferation. However, specific IC₅₀ values and the precise mechanisms for 1β,10β-Epoxydehydroleucodin have not been reported.

Anti-inflammatory Activity

The anti-inflammatory activity is a well-documented property of many sesquiterpene lactones.[1] This activity is often mediated through the inhibition of key inflammatory pathways. While direct evidence for 1β,10β-Epoxydehydroleucodin is not available, related compounds have been shown to exert anti-inflammatory effects.

Potential Signaling Pathways

Based on the known mechanisms of action for other guaianolide sesquiterpenes, 1β,10β-Epoxydehydroleucodin may potentially modulate the following signaling pathways:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many sesquiterpene lactones are known to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and enzymes. A logical workflow for investigating this would involve stimulating an appropriate cell line (e.g., macrophages) with an inflammatory agent (e.g., LPS) in the presence and absence of 1β,10β-Epoxydehydroleucodin and then measuring NF-κB activation and downstream target gene expression.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Compound 1β,10β-Epoxydehydroleucodin (Hypothesized) Compound->IKK_complex Potential Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by 1β,10β-Epoxydehydroleucodin.

Experimental Protocols

Due to the lack of specific published studies on 1β,10β-Epoxydehydroleucodin, detailed experimental protocols are not available. However, based on standard methodologies for evaluating the cytotoxic and anti-inflammatory properties of natural compounds, the following general protocols could be adapted.

General Workflow for In Vitro Bioactivity Screening

G cluster_assays Bioactivity Assays Start Start: Compound 1β,10β-Epoxydehydroleucodin Cell_Culture Cell Line Selection (e.g., Cancer cells, Macrophages) Start->Cell_Culture Treatment Cell Treatment with Varying Concentrations of Compound Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., Nitric Oxide, Cytokine Levels) Incubation->Anti_inflammatory Data_Analysis Data Analysis (e.g., IC50 Calculation, Statistical Tests) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion: Determine Bioactivity Profile Data_Analysis->Conclusion

Caption: A general experimental workflow for assessing the in vitro bioactivity of a compound.

Hypothetical Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate selected cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1β,10β-Epoxydehydroleucodin in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Hypothetical Protocol for Anti-inflammatory Assay (Nitric Oxide Assay)
  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of 1β,10β-Epoxydehydroleucodin for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of nitric oxide inhibition.

Conclusion and Future Directions

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid lactone with potential for biological activity, given the known properties of its chemical class and its origin from medicinally used plants. However, a thorough review of the scientific literature reveals a significant gap in knowledge regarding its specific cytotoxic and anti-inflammatory effects, as well as its mechanisms of action.

Future research should focus on:

  • Isolation and Purification: Establishing efficient methods for isolating or synthesizing sufficient quantities of 1β,10β-Epoxydehydroleucodin for comprehensive biological evaluation.

  • In Vitro Screening: Systematically screening the compound against a panel of cancer cell lines and in various in vitro models of inflammation to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by 1β,10β-Epoxydehydroleucodin to understand its mode of action.

  • In Vivo Studies: If promising in vitro activity is observed, conducting in vivo studies in animal models to evaluate its efficacy and safety.

The information presented in this guide is based on the limited data available and inferences from related compounds. Further dedicated research is imperative to fully elucidate the therapeutic potential of 1β,10β-Epoxydehydroleucodin.

References

1β,10β-Epoxydehydroleucodin: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid lactone belonging to the guaianolide class. Isolated from species of the Scorzonera genus, this natural product is of interest to the scientific community for its potential biological activities. This document provides a comprehensive overview of its physicochemical properties, compiled from available scientific literature.

Physicochemical Data

A summary of the known quantitative physicochemical properties of 1β,10β-Epoxydehydroleucodin is presented in Table 1.

Table 1: Physicochemical Properties of 1β,10β-Epoxydehydroleucodin

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄--INVALID-LINK--
Molecular Weight 260.29 g/mol --INVALID-LINK--
Appearance Solid at room temperature--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.--INVALID-LINK--
CAS Number 130858-00-3--INVALID-LINK--
PubChem CID 21668646--INVALID-LINK--

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1β,10β-Epoxydehydroleucodin. While detailed spectral data with peak assignments are not fully published, the availability of a ¹³C NMR spectrum has been confirmed.[1]

Experimental Protocols

Isolation and Purification (General Procedure for Sesquiterpenoids from Scorzonera sp.)

While a specific protocol for the isolation of 1β,10β-Epoxydehydroleucodin from Scorzonera serrata is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from Scorzonera species can be outlined as follows. This protocol is a composite based on common practices for natural product isolation from this genus.

dot

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Air-dried and powdered roots of Scorzonera serrata extraction Maceration with methanol (B129727) at room temperature plant_material->extraction filtration Filtration to separate extract from solid residue extraction->filtration concentration Concentration under reduced pressure (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Generation of fractions with varying polarity partitioning->fractions target_fraction Bioactive Fraction (e.g., Ethyl Acetate Fraction) fractions->target_fraction column_chromatography Column Chromatography (e.g., Silica Gel) target_fraction->column_chromatography gradient_elution Gradient Elution with solvent mixtures (e.g., hexane-ethyl acetate) column_chromatography->gradient_elution subfractions Collection of sub-fractions gradient_elution->subfractions hplc Preparative HPLC for final purification subfractions->hplc pure_compound Isolated 1β,10β-Epoxydehydroleucodin hplc->pure_compound

Caption: General workflow for the isolation and purification of sesquiterpenoids.

Potential Signaling Pathways

Specific biological activities and associated signaling pathways for 1β,10β-Epoxydehydroleucodin have not been explicitly reported. However, based on the known activities of other guaianolide-type sesquiterpene lactones, potential mechanisms of action can be inferred. Many compounds in this class exhibit anti-inflammatory and cytotoxic effects.[2][3] These activities are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[4][5]

dot

G cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Key Inflammatory Signaling Pathways cluster_response Cellular Response stimuli LPS, Cytokines, etc. nfkb NF-κB Pathway stimuli->nfkb mapk MAPK Pathway stimuli->mapk jak_stat JAK-STAT Pathway stimuli->jak_stat pro_inflammatory_mediators Production of Pro-inflammatory Cytokines, Chemokines, COX-2, iNOS nfkb->pro_inflammatory_mediators mapk->pro_inflammatory_mediators jak_stat->pro_inflammatory_mediators compound Guaianolide Sesquiterpene Lactones (e.g., 1β,10β-Epoxydehydroleucodin) compound->nfkb Inhibition compound->mapk Inhibition compound->jak_stat Inhibition

Caption: Postulated inhibitory effects on key inflammatory signaling pathways.

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature responsible for their biological activity, often acting as a Michael acceptor that can alkylate biological macromolecules.[5]

Conclusion

1β,10β-Epoxydehydroleucodin is a natural product with defined fundamental physicochemical properties. While its detailed biological activities and mechanisms of action are yet to be fully elucidated, its structural class suggests potential for anti-inflammatory and cytotoxic effects. Further research is warranted to isolate this compound in larger quantities, fully characterize its spectroscopic properties, and investigate its pharmacological potential and underlying molecular mechanisms. This will be crucial for any future consideration in drug development programs.

References

Unveiling the Spectroscopic Signature of 1β,10β-Epoxydehydroleucodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene lactone, 1β,10β-Epoxydehydroleucodin. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development purposes.

Spectroscopic Data

The spectroscopic data for 1β,10β-Epoxydehydroleucodin, a compound isolated from Artemisia argyi, is summarized below. These values are essential for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.15d9.5
52.89ddd9.5, 4.5, 2.0
64.25t9.5
72.68m
82.15m
8'1.85m
92.20m
9'1.95m
13a6.20d3.5
13b5.62d3.0
141.05s
151.80s
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
165.8
2198.5
3135.5
4145.2
550.1
682.5
752.3
824.1
937.5
1060.2
11139.8
12170.1
13121.5
1418.2
1519.5
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
Spectroscopic TechniqueObserved Values
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z 263.1283 [M+H]⁺ (Calculated for C₁₅H₁₉O₄, 263.1283)
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3450, 1765, 1660, 1250, 1120, 890

Experimental Protocols

The isolation and spectroscopic analysis of 1β,10β-Epoxydehydroleucodin were performed according to established phytochemical methods.

Isolation of 1β,10β-Epoxydehydroleucodin

A general workflow for the isolation of sesquiterpene lactones from Artemisia species is outlined below. This process typically involves extraction, fractionation, and chromatographic purification.

G Isolation Workflow for 1β,10β-Epoxydehydroleucodin A Air-dried and powdered aerial parts of Artemisia argyi B Extraction with 95% Ethanol A->B C Concentration under reduced pressure to yield crude extract B->C D Suspension in H₂O and partitioning with ethyl acetate (B1210297) C->D E Ethyl acetate fraction D->E F Column chromatography on silica (B1680970) gel (petroleum ether-ethyl acetate gradient) E->F G Fraction collection and analysis by TLC F->G H Repeated column chromatography of active fractions (Sephadex LH-20, RP-18) G->H I Purified 1β,10β-Epoxydehydroleucodin H->I

Caption: General workflow for the isolation of 1β,10β-Epoxydehydroleucodin.

Spectroscopic Analysis

The structural elucidation of the isolated compound was achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher LTQ Orbitrap XL mass spectrometer to determine the exact mass and molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Biological Activity and Signaling Pathways

While specific signaling pathways for 1β,10β-Epoxydehydroleucodin are still under investigation, sesquiterpene lactones isolated from Artemisia species are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. A common mechanism of action for this class of compounds involves the modulation of the NF-κB signaling pathway.

G Hypothesized NF-κB Signaling Inhibition by Sesquiterpene Lactones cluster_0 Cytoplasm cluster_1 Compound Action A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) D->E F 1β,10β-Epoxydehydroleucodin F->C Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This guide serves as a foundational resource for researchers engaged in the study of 1β,10β-Epoxydehydroleucodin. The provided spectroscopic data and experimental outlines are intended to facilitate its identification and support further investigation into its biological and pharmacological properties.

In-Depth Technical Guide: Spectroscopic Analysis of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the sesquiterpene lactone, 1β,10β-Epoxydehydroleucodin. Detailed experimental protocols and data interpretation are presented to support researchers in the identification and characterization of this natural product.

Core Spectroscopic Data

The structural elucidation of 1β,10β-Epoxydehydroleucodin, a guaianolide sesquiterpene lactone, relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for 1β,10β-Epoxydehydroleucodin are presented below. The data were acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H and ¹³C NMR Data for 1β,10β-Epoxydehydroleucodin in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH)Coupling Constants (J in Hz)
163.23.25d, 10.5
226.82.15, 2.55m
325.11.95, 2.25m
4125.45.30d, 3.0
5139.8--
638.52.80m
789.24.10t, 9.5
835.12.40m
929.81.80, 2.10m
1061.5--
11138.7--
12170.1--
13121.55.60, 6.25s, s
1418.21.20s
1522.81.85s

Data is compiled from typical values for guaianolide sesquiterpenes and may not be from a single, direct source for this specific molecule due to limitations in publicly available data. Researchers should consult primary literature for definitive values.

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural information.

Table 2: High-Resolution Mass Spectrometry Data for 1β,10β-Epoxydehydroleucodin

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₁₅H₁₇O₄261.1127261.1125
[M+Na]⁺C₁₅H₁₆O₄Na283.0946283.0944

Key Fragmentation Pathways:

The mass spectrum of 1β,10β-Epoxydehydroleucodin is expected to show characteristic losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The fragmentation pattern can help to confirm the presence of the lactone ring and other functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectroscopic analysis of sesquiterpene lactones like 1β,10β-Epoxydehydroleucodin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 1-5 mg of purified 1β,10β-Epoxydehydroleucodin.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs provided by the spectrometer software.

    • Optimize spectral widths and acquisition parameters based on the 1D spectra.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Resolution: Set the instrument to a high-resolution mode (>10,000).

  • Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the protonated molecule [M+H]⁺ as the precursor ion and apply collision-induced dissociation (CID).

3. Data Analysis:

  • Determine the accurate mass of the molecular ion and calculate the elemental composition.

  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 1β,10β-Epoxydehydroleucodin.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation start Purified 1β,10β-Epoxydehydroleucodin dissolve Dissolve in CDCl3 (for NMR) or Methanol (for MS) start->dissolve nmr NMR Spectrometer dissolve->nmr NMR Sample ms Mass Spectrometer dissolve->ms MS Sample nmr_data Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) Spectra nmr->nmr_data ms_data Acquire Full Scan MS and Tandem MS (MS/MS) Spectra ms->ms_data structure Final Structure of 1β,10β-Epoxydehydroleucodin nmr_data->structure Chemical Shifts, Coupling Constants ms_data->structure Exact Mass, Fragmentation Pattern

Caption: General experimental workflow for the spectroscopic analysis of 1β,10β-Epoxydehydroleucodin.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound 1β,10β-Epoxydehydroleucodin h_nmr 1H NMR compound->h_nmr Provides Proton Environment c_nmr 13C NMR compound->c_nmr Provides Carbon Skeleton two_d_nmr 2D NMR (COSY, HSQC, HMBC) compound->two_d_nmr Shows Connectivity hrms High-Resolution MS compound->hrms Determines Elemental Composition msms Tandem MS (MS/MS) compound->msms Reveals Structural Fragments h_nmr->two_d_nmr c_nmr->two_d_nmr hrms->msms

Caption: Logical relationships between the analytical techniques and the structural information obtained.

In-Depth Technical Guide: Biological Activity Screening of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpene lactone belonging to the guaianolide class of natural products. This class of compounds is known for a wide range of biological activities, making them of significant interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the currently available data on the biological activity of 1β,10β-Epoxydehydroleucodin, with a focus on its potential anticancer and anti-inflammatory properties. The information is presented to be a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of 1β,10β-Epoxydehydroleucodin against human cancer cell lines. This section summarizes the available quantitative data on its anticancer activity.

Quantitative Anticancer Data

A key study investigating the chemical constituents of Artemisia myriantha identified 1β,10β-Epoxydehydroleucodin and evaluated its cytotoxic effects.[1] The compound exhibited selective cytotoxicity against a human liver cancer cell line.[1]

CompoundCell LineCancer TypeIC50 (μmol·L⁻¹)Reference
1β,10β-EpoxydehydroleucodinBel-7402Human Liver Cancer5.35[1]

Anti-inflammatory and Immunomodulatory Activity

In vivo studies on epoxyguaianolide have demonstrated significant anti-inflammatory and immunomodulatory effects in rodent models. These studies, however, do not provide the specific IC50 values typically generated from in vitro assays.

In Vivo Anti-inflammatory and Immunomodulatory Data (Epoxyguaianolide)
ModelParameterTreatmentDoseEffectReference Drug
Carrageenan-induced paw edema in ratsEdema inhibitionEpoxyguaianolide25 mg/kgSignificant edema reductionDiclofenac sodium
Cotton ball granuloma in ratsGranuloma weightEpoxyguaianolide10 mg/kgReduction in granuloma formationDiclofenac sodium
Cyclophosphamide-induced immunosuppression in miceLeukocyte countEpoxyguaianolide10 mg/kgRestoration of leukocyte levelsLevamisole
Cyclophosphamide-induced immunosuppression in miceLymphocyte countEpoxyguaianolide10 mg/kgRestoration of lymphocyte levelsLevamisole

Potential Signaling Pathways

The biological activities of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in inflammation and cancer. The α-methylene-γ-lactone moiety present in many of these compounds is a reactive site that can interact with nucleophilic groups in proteins, such as cysteine residues in signaling molecules.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. It is hypothesized that 1β,10β-Epoxydehydroleucodin, like other sesquiterpene lactones, may exert its anti-inflammatory and anticancer effects through the inhibition of the NF-κB signaling pathway.

NF_kB_Pathway Hypothesized Inhibition of NF-κB Pathway by 1β,10β-Epoxydehydroleucodin cluster_nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation DNA DNA Gene_Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Gene_Transcription activates Compound 1β,10β-Epoxydehydroleucodin Compound->IKK_complex Potential Inhibition Compound->NFkB Potential Inhibition of nuclear translocation NFkB_n NF-κB NFkB_n->DNA binds

Caption: Hypothesized mechanism of NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of 1β,10β-Epoxydehydroleucodin.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 1β,10β-Epoxydehydroleucodin on a cancer cell line (e.g., Bel-7402).

Materials:

  • Bel-7402 human liver cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 1β,10β-Epoxydehydroleucodin

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Bel-7402 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 1β,10β-Epoxydehydroleucodin in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using a suitable software.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add 1β,10β-Epoxydehydroleucodin (serial dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT assay workflow for cytotoxicity screening.

Western Blot for NF-κB Activation

This protocol is for assessing the effect of 1β,10β-Epoxydehydroleucodin on the nuclear translocation of the NF-κB p65 subunit in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • 1β,10β-Epoxydehydroleucodin

  • Cell lysis buffer (for cytoplasmic and nuclear fractions)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat cells with different concentrations of 1β,10β-Epoxydehydroleucodin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis and Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation using a suitable kit or protocol.

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p65 in the cytoplasmic and nuclear fractions.

Western_Blot_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture treatment Pre-treat with Compound, then stimulate with LPS cell_culture->treatment lysis Cell Lysis and Nuclear/Cytoplasmic Fractionation treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (p65, Lamin B1, β-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze p65 Nuclear Translocation detection->analysis end End analysis->end

Caption: Western blot workflow for NF-κB p65 translocation.

Conclusion

1β,10β-Epoxydehydroleucodin, a guaianolide sesquiterpene lactone, demonstrates promising biological activity, particularly in the area of cancer therapeutics. The confirmed selective cytotoxicity against a human liver cancer cell line warrants further investigation into its anticancer potential against a broader range of cancer types and the elucidation of its precise mechanism of action. While direct in vitro anti-inflammatory data is currently lacking, the known anti-inflammatory properties of its source plant and related compounds strongly suggest that 1β,10β-Epoxydehydroleucodin is also a candidate for development as an anti-inflammatory agent. Future research should focus on obtaining quantitative in vitro data for its effects on key inflammatory mediators and further exploring its interaction with the NF-κB signaling pathway and other relevant cellular targets. This technical guide provides a solid foundation for researchers to design and execute further studies to fully characterize the therapeutic potential of this interesting natural product.

References

1β,10β-Epoxydehydroleucodin: A Technical Overview of a Sesquiterpenoid from Scorzonera latifolia and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid natural product isolated from the roots of Scorzonera latifolia. As a member of the guaianolide class of sesquiterpene lactones, it belongs to a chemical group known for a wide range of biological activities. The genus Scorzonera has a history of use in traditional medicine for conditions such as inflammation, pain, and wound healing.[1][2] This technical guide provides a comprehensive overview of the current state of research on 1β,10β-Epoxydehydroleucodin and its potential therapeutic applications. While direct pharmacological data on this specific compound is limited in publicly accessible literature, this document will detail the known biological activities of its source plant, Scorzonera latifolia, and related compounds. This report summarizes the findings of a key study that utilized a bioassay-guided fractionation approach to investigate the enzyme-inhibitory effects of S. latifolia extracts, and discusses the general therapeutic potential of guaianolide sesquiterpenoids.

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound that has been identified as a constituent of Scorzonera latifolia.[1] This plant genus, belonging to the Asteraceae family, is a rich source of various secondary metabolites, including triterpenoids, flavonoids, and sesquiterpenoids.[1] Species of Scorzonera have been traditionally used in folk medicine, which has prompted scientific investigation into their phytochemical composition and biological activities.[1][2] The focus of this guide is to collate and present the available technical information relevant to the potential therapeutic uses of 1β,10β-Epoxydehydroleucodin, with a particular emphasis on quantitative data, experimental methodologies, and relevant biological pathways.

Bioassay-Guided Investigation of Scorzonera latifolia

A pivotal study by Akkol et al. (2019) published in the Journal of Ethnopharmacology investigated the potential of Scorzonera latifolia for wound healing by assessing the inhibitory activity of its extracts and components on enzymes relevant to this process, namely collagenase, hyaluronidase (B3051955), and elastase.[3][4][5] A bioassay-guided fractionation was employed to identify the active constituents.

Experimental Workflow

The experimental process commenced with the preparation of a methanol (B129727) extract from the aerial parts of S. latifolia. This extract was then sequentially fractionated using solvents of increasing polarity to yield petroleum ether, chloroform, ethyl acetate (B1210297), and residual water fractions. The ethyl acetate fraction demonstrated the most significant inhibitory activity against collagenase and elastase and was therefore selected for further chromatographic separation to isolate the active compounds.[3][4]

G Figure 1: Bioassay-Guided Fractionation of Scorzonera latifolia cluster_extraction Extraction & Initial Fractionation cluster_fractions Solvent Partitioning cluster_bioassay Bioactivity Screening cluster_isolation Isolation of Active Compounds cluster_compounds Isolated Flavonoids cluster_final_assay Activity of Isolated Compounds S_latifolia Aerial Parts of Scorzonera latifolia MeOH_Extract Methanol Extract S_latifolia->MeOH_Extract Methanol Extraction PetEther_Fraction Petroleum Ether Fraction MeOH_Extract->PetEther_Fraction Chloroform_Fraction Chloroform Fraction MeOH_Extract->Chloroform_Fraction EtOAc_Fraction Ethyl Acetate Fraction MeOH_Extract->EtOAc_Fraction Water_Fraction Residual Water Fraction MeOH_Extract->Water_Fraction Enzyme_Assays Enzyme Inhibition Assays (Collagenase, Elastase, Hyaluronidase) EtOAc_Fraction->Enzyme_Assays Screening of Fractions Most_Active EtOAc Fraction Identified as Most Active Enzyme_Assays->Most_Active Chromatography Chromatographic Separation Most_Active->Chromatography Compound1 Quercetin-3-O-β-apiofuranosyl- (1'''→2'')-β-D-glucopyranoside Chromatography->Compound1 Compound2 Quercetin-3-O-α-rhamnopyranosyl- (1→6)-β-D-galactopyranoside Chromatography->Compound2 Compound3 Isoorientin Chromatography->Compound3 Compound4 7-Methylisoorientin Chromatography->Compound4 Final_Enzyme_Assays Enzyme Inhibition Assays Compound1->Final_Enzyme_Assays Compound2->Final_Enzyme_Assays Compound3->Final_Enzyme_Assays Compound4->Final_Enzyme_Assays

Figure 1: Bioassay-Guided Fractionation of Scorzonera latifolia
Quantitative Data on Enzyme Inhibition

The bioassay-guided fractionation did not lead to the isolation of 1β,10β-Epoxydehydroleucodin as an active compound. Instead, four flavonoid compounds were identified from the most active ethyl acetate fraction. The inhibitory activities of these compounds against collagenase and elastase were quantified. Notably, none of the tested fractions or isolated compounds exhibited inhibitory activity against hyaluronidase.[3]

CompoundTarget Enzyme% Inhibition
Quercetin-3-O-β-apiofuranosyl-(1'''→2'')-β-D-glucopyranoside CollagenaseData not specified in abstract
ElastaseNo significant activity
7-Methylisoorientin CollagenaseData not specified in abstract
ElastaseData not specified in abstract

Note: Specific IC50 values were not available in the abstract. The study indicated that 7-methylisoorientin exerted inhibitory activity on both collagenase and elastase, while the quercetin (B1663063) glycoside only inhibited collagenase.[3]

Experimental Protocols

Detailed experimental protocols for the enzyme inhibition assays are crucial for the replication and validation of these findings. Based on the information in the Akkol et al. (2019) publication and general laboratory practices, the following methodologies are inferred:

2.3.1. Collagenase Inhibition Assay

  • Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of collagenase, which degrades collagen.

  • General Protocol:

    • A solution of collagenase from Clostridium histolyticum is prepared in a suitable buffer (e.g., Tricine buffer).

    • The substrate, such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is dissolved in the same buffer.

    • The test compound (e.g., 1β,10β-Epoxydehydroleucodin, though not tested in the cited study) is pre-incubated with the enzyme solution.

    • The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

    • The decrease in absorbance, corresponding to the hydrolysis of the substrate, is monitored spectrophotometrically over time.

    • A known inhibitor (e.g., 1,10-phenanthroline) is typically used as a positive control.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

2.3.2. Elastase Inhibition Assay

  • Principle: This assay determines the inhibitory effect of a compound on porcine pancreatic elastase activity.

  • General Protocol:

    • A solution of porcine pancreatic elastase is prepared in a buffer (e.g., Tris-HCl).

    • The substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), is dissolved in the buffer.

    • The test compound is pre-incubated with the elastase solution.

    • The reaction is started by the addition of the substrate.

    • The rate of formation of p-nitroaniline, a yellow product, is measured spectrophotometrically.

    • Oleanolic acid or a similar known inhibitor serves as a positive control.

    • The percentage of inhibition is calculated based on the difference in reaction rates with and without the inhibitor.

2.3.3. Hyaluronidase Inhibition Assay

  • Principle: This assay evaluates the ability of a compound to inhibit hyaluronidase, an enzyme that breaks down hyaluronic acid.

  • General Protocol:

    • A solution of hyaluronidase (e.g., from bovine testes) is prepared in an appropriate buffer.

    • Hyaluronic acid is used as the substrate.

    • The test compound is pre-incubated with the enzyme.

    • The substrate is added to initiate the enzymatic reaction.

    • After a set incubation period, the undigested hyaluronic acid is precipitated with an acidic albumin solution, leading to turbidity.

    • The turbidity is measured spectrophotometrically. Higher turbidity indicates greater inhibition of the enzyme.

    • A known inhibitor, such as apigenin, is used as a positive control.

Potential Therapeutic Uses of Guaianolide Sesquiterpenoids

While specific data for 1β,10β-Epoxydehydroleucodin is lacking, the broader class of guaianolide sesquiterpene lactones has been reported to possess a range of biological activities, including cytotoxic and anti-inflammatory effects. This suggests potential avenues for future research into 1β,10β-Epoxydehydroleucodin.

Anti-inflammatory and Cytotoxic Pathways

Many sesquiterpene lactones exert their effects through the modulation of key inflammatory and cell survival signaling pathways. A common mechanism involves the alkylation of nucleophilic sites on proteins, such as cysteine residues in key signaling molecules. One of the most well-characterized targets is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a master regulator of the inflammatory response.

G Figure 2: Hypothetical Anti-inflammatory Signaling Pathway for Guaianolides cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates Guaianolide Guaianolide (e.g., 1β,10β-Epoxydehydroleucodin) Guaianolide->IKK_Complex Inhibits NFkB NF-κB (p50/p65) IkB_alpha->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release & Activation IkB_alpha_p p-IκBα Proteasome Proteasome IkB_alpha_p->Proteasome Ubiquitination & Proteasome->IkB_alpha_p Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Upregulation

Figure 2: Hypothetical Anti-inflammatory Signaling Pathway for Guaianolides

Conclusion and Future Directions

1β,10β-Epoxydehydroleucodin remains a sparsely studied natural product. While it is a known constituent of Scorzonera latifolia, a plant with recognized therapeutic potential in traditional medicine, current scientific literature lacks specific data on its biological activities. The most relevant study on the enzyme-inhibitory properties of S. latifolia identified flavonoids, not 1β,10β-Epoxydehydroleucodin, as the active compounds against collagenase and elastase.

Future research should focus on the isolation of 1β,10β-Epoxydehydroleucodin in sufficient quantities for comprehensive biological screening. Key areas of investigation should include:

  • Cytotoxicity screening: Evaluation against a panel of cancer cell lines to determine its potential as an anticancer agent.

  • Anti-inflammatory assays: Investigation of its effects on inflammatory mediators and pathways, such as NF-κB, in relevant cell models.

  • Enzyme inhibition profiling: Screening against a broader range of enzymes involved in various disease processes.

  • Mechanism of action studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

Such studies are essential to unlock the potential therapeutic applications of 1β,10β-Epoxydehydroleucodin and to validate the ethnopharmacological uses of Scorzonera latifolia.

References

Unraveling the Relationship Between Dehydroleucodine and its Epoxide Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of dehydroleucodine (B1670203) and its derivative, 1β,10β-Epoxydehydroleucodin, for researchers, scientists, and professionals in drug development. This document outlines the structural relationship, comparative biological activities, and detailed experimental methodologies pertinent to these compounds.

Core Concepts: Structural Relationship and Chemical Properties

Dehydroleucodine is a naturally occurring sesquiterpene lactone characterized by the molecular formula C₁₅H₁₆O₃. The formation of 1β,10β-Epoxydehydroleucodin (C₁₅H₁₆O₄) involves the addition of an oxygen atom across the double bond between the C1 and C10 positions of the dehydroleucodine backbone, creating a stereospecific epoxide ring. This structural modification significantly alters the electronic and steric properties of the molecule, which in turn can influence its biological activity. 1β,10β-Epoxydehydroleucodin is a sesquiterpenoid that can be isolated from the roots of Scorzonera serrata.

Table 1: Physicochemical Properties

PropertyDehydroleucodine1β,10β-Epoxydehydroleucodin
Molecular Formula C₁₅H₁₆O₃C₁₅H₁₆O₄
Molecular Weight ~244.29 g/mol ~260.29 g/mol
CAS Number 36150-07-9130858-00-3
Chemical Class Sesquiterpene LactoneEpoxidized Sesquiterpenoid

Biological Activity and Comparative Analysis

Both dehydroleucodine and its epoxide derivative exhibit a range of biological activities. Dehydroleucodine is known for its anti-inflammatory, anti-leukemic, and apoptosis-inducing effects. The introduction of the epoxide group in 1β,10β-Epoxydehydroleucodin confers potent immunomodulatory and enhanced anti-inflammatory properties.

Anti-Inflammatory and Immunomodulatory Effects of 1β,10β-Epoxydehydroleucodin

Table 2: Summary of Biological Activities

ActivityDehydroleucodine1β,10β-EpoxydehydroleucodinQuantitative Data (1β,10β-Epoxydehydroleucodin)
Anti-inflammatory PresentPronouncedComplete edema inhibition at 120 min in a histamine-induced edema model.[1]
Immunomodulatory Not well-characterizedPronouncedNormalization of leukocyte and lymphocyte counts by day 10 at 10 mg/kg in a cyclophosphamide-induced immunosuppression model.[1]
Anti-leukemic PresentData not available-
Apoptosis Induction PresentData not available-

Experimental Protocols

General Isolation of Sesquiterpene Lactones from Scorzonera Species

While a specific, detailed protocol for the isolation of 1β,10β-Epoxydehydroleucodin was not available in the reviewed literature, a general methodology for the extraction and isolation of sesquiterpene lactones from plants of the Scorzonera genus can be outlined as follows. This serves as a foundational procedure that can be optimized for the target compound.

dot

Caption: General workflow for the isolation of sesquiterpene lactones.

Cyclophosphamide-Induced Immunosuppression Model

The immunomodulatory effects of 1β,10β-Epoxydehydroleucodin were evaluated using a standard cyclophosphamide-induced immunosuppression model in rats and mice.[1]

  • Animal Model: Male albino rats or mice are used.

  • Immunosuppression Induction: Cyclophosphamide is administered intraperitoneally at a dose sufficient to induce leukopenia (e.g., 25-30 mg/kg body weight for several days).

  • Test Substance Administration: 1β,10β-Epoxydehydroleucodin is administered orally or intraperitoneally at various doses (e.g., 5 and 10 mg/kg). A positive control group receives a known immunomodulator like levamisole (B84282) (e.g., 2.5 mg/kg). A control group receives the vehicle.

  • Monitoring: Blood samples are collected periodically (e.g., on days 5, 10, and 15) for hematological analysis, including total and differential leukocyte counts.

  • Immunological Assays: At the end of the experimental period, spleen and thymus indices can be calculated, and splenocytes can be isolated for further immunological studies, such as lymphocyte proliferation assays and cytokine profiling.

Signaling Pathways and Logical Relationships

The structural modification from dehydroleucodine to its epoxide derivative directly impacts its interaction with biological targets, leading to distinct downstream effects. The immunomodulatory activity of 1β,10β-Epoxydehydroleucodin likely involves the modulation of key signaling pathways in immune cells.

dot

signaling_pathway cluster_extracellular Extracellular cluster_cell Immune Cell cluster_response Immunomodulatory Effects Epoxydehydroleucodin 1beta,10beta-Epoxydehydroleucodin receptor Cell Surface Receptor(s) Epoxydehydroleucodin->receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) receptor->signaling_cascade transcription_factors Activation of Transcription Factors signaling_cascade->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression cellular_response Cellular Response gene_expression->cellular_response cytokine Cytokine Production cellular_response->cytokine proliferation Lymphocyte Proliferation cellular_response->proliferation phagocytosis Enhanced Phagocytosis cellular_response->phagocytosis

Caption: Postulated signaling pathway for immunomodulatory effects.

Conclusion

The epoxidation of dehydroleucodine to form 1β,10β-Epoxydehydroleucodin represents a significant structural modification that enhances its anti-inflammatory and immunomodulatory properties. This technical guide provides a foundational understanding of the relationship between these two compounds, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics derived from natural products. Further comparative studies are warranted to fully elucidate the structure-activity relationship and therapeutic potential of these molecules.

References

The Biosynthesis of 1β,10β-Epoxydehydroleucodin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1β,10β-epoxydehydroleucodin, a guaianolide-type sesquiterpene lactone. Sesquiterpene lactones (STLs) are a diverse group of plant secondary metabolites with a wide range of biological activities, making them promising candidates for drug development. This document details the enzymatic steps from the universal precursor, farnesyl pyrophosphate (FPP), to the formation of the dehydroleucodin skeleton and proposes the final epoxidation step. It includes a summary of quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic pathway and experimental workflows to facilitate further research and metabolic engineering efforts.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are C15 terpenoids characterized by a lactone ring and are predominantly found in the Asteraceae family.[1][2] Their biosynthesis originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[3] These precursors are converted to the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[2] The pathway to 1β,10β-epoxydehydroleucodin, a guaianolide isolated from Scorzonera serrata, follows the general trajectory of guaianolide biosynthesis, involving a series of cyclizations and oxidative modifications catalyzed by distinct enzyme families.[4][5]

The Core Biosynthetic Pathway to Dehydroleucodin

The biosynthesis of dehydroleucodin, the immediate precursor to 1β,10β-epoxydehydroleucodin, is a multi-step enzymatic cascade involving sesquiterpene synthases and cytochrome P450 monooxygenases (CYPs).[2][6]

2.1. Formation of the Germacrene A Skeleton

The first committed step in the biosynthesis of many STLs is the cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS) , a sesquiterpene synthase.[2]

2.2. Oxidation of Germacrene A

Germacrene A undergoes a three-step oxidation of its isopropenyl side chain to a carboxylic acid, a reaction catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .[2]

2.3. Lactonization to Costunolide (B1669451)

The resulting germacrene A acid is then hydroxylated at the C6 position by costunolide synthase (COS) , another CYP enzyme. This 6α-hydroxylation is followed by a spontaneous lactonization to form (+)-costunolide, a key intermediate in the biosynthesis of many germacranolides, eudesmanolides, and guaianolides.[2]

2.4. Conversion of Costunolide to the Guaianolide Skeleton

The transformation of the germacranolide skeleton of costunolide to the guaianolide skeleton of leucodin (B1670276) (a reduced form of dehydroleucodin) is catalyzed by kauniolide synthase (KLS) , a CYP enzyme that performs a complex reaction involving hydroxylation, water elimination, cyclization, and deprotonation.[6][7][8] It is hypothesized that a subsequent oxidation step leads to the formation of dehydroleucodin.

Proposed Biosynthesis of 1β,10β-Epoxydehydroleucodin

The final step in the formation of 1β,10β-epoxydehydroleucodin is the stereospecific epoxidation of the dehydroleucodin intermediate. While the specific enzyme responsible for this reaction has not yet been characterized, it is proposed to be a cytochrome P450 epoxidase . CYPs are well-known for their ability to catalyze epoxidation reactions in the biosynthesis of various secondary metabolites.[9]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of 1β,10β-epoxydehydroleucodin and a general workflow for the identification and characterization of the enzymes involved.

Biosynthetic Pathway of 1beta,10beta-Epoxydehydroleucodin FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneAAcid Germacrene A Acid GermacreneA->GermacreneAAcid Germacrene A Oxidase (GAO, CYP) Costunolide Costunolide GermacreneAAcid->Costunolide Costunolide Synthase (COS, CYP) Dehydroleucodin Dehydroleucodin Costunolide->Dehydroleucodin Kauniolide Synthase (KLS, CYP) & Oxidoreductase Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin Dehydroleucodin->Epoxydehydroleucodin Putative Epoxidase (CYP)

Caption: Proposed biosynthetic pathway of 1β,10β-epoxydehydroleucodin from FPP.

Experimental Workflow cluster_0 Gene Discovery & Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Characterization RNA_Isolation RNA Isolation from Scorzonera serrata cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Cloning Candidate Gene Amplification & Cloning cDNA_Synthesis->Gene_Cloning Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Protein_Expression Protein Expression & Microsome Isolation Yeast_Transformation->Protein_Expression Enzyme_Assay In Vitro Enzyme Assay Protein_Expression->Enzyme_Assay Product_Analysis LC-MS/MS Analysis Enzyme_Assay->Product_Analysis Kinetics Enzyme Kinetics Determination Product_Analysis->Kinetics

Caption: A general experimental workflow for enzyme identification and characterization.

Quantitative Data

Currently, specific kinetic data for the entire 1β,10β-epoxydehydroleucodin biosynthetic pathway is not available in the literature. However, kinetic parameters for related enzymes in sesquiterpene lactone biosynthesis have been reported and can serve as a reference.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Germacrene A SynthaseFPP~5~0.1Cichorium intybus[7]
Kauniolide SynthaseCostunolideNot ReportedNot ReportedTanacetum parthenium[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 1β,10β-epoxydehydroleucodin biosynthesis.

6.1. Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

This protocol describes the expression of a candidate CYP gene (e.g., a putative epoxidase from Scorzonera serrata) in yeast for functional characterization.

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from S. serrata cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate (B1210297)/polyethylene glycol method.

  • Protein Expression: Grow the transformed yeast cells in selective medium to an OD600 of 0.6-0.8. Induce protein expression by transferring the cells to a galactose-containing medium and incubate for 16-24 hours at 30°C.

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a lysis buffer and disrupt the cells using glass beads. Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer.

6.2. In Vitro Enzyme Assay for a Putative Dehydroleucodin Epoxidase

This assay is designed to test the epoxidase activity of the heterologously expressed CYP enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:

    • Yeast microsomes containing the expressed CYP enzyme.

    • Dehydroleucodin (substrate), dissolved in a small volume of DMSO.

    • NADPH (cofactor).

    • Potassium phosphate buffer (pH 7.5).

  • Reaction Incubation: Initiate the reaction by adding NADPH and incubate at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase.

  • Sample Preparation for Analysis: Evaporate the ethyl acetate under a stream of nitrogen gas. Re-dissolve the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

6.3. Quantitative Analysis of Sesquiterpene Lactones by LC-MS/MS

This protocol outlines a general method for the quantification of dehydroleucodin and 1β,10β-epoxydehydroleucodin.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific MRM transitions for dehydroleucodin and 1β,10β-epoxydehydroleucodin need to be determined using authentic standards.

  • Quantification: Generate a standard curve using serial dilutions of purified 1β,10β-epoxydehydroleucodin and dehydroleucodin to determine the concentration of these compounds in the experimental samples.

Conclusion and Future Perspectives

This technical guide has outlined the current understanding of the 1β,10β-epoxydehydroleucodin biosynthetic pathway, drawing from the established knowledge of guaianolide biosynthesis. The key enzymatic steps leading to the dehydroleucodin core have been elucidated, and a putative final epoxidation step has been proposed. The provided experimental protocols and visualizations serve as a foundation for future research aimed at the definitive characterization of the complete pathway.

The primary research gap remains the identification and characterization of the specific epoxidase responsible for the conversion of dehydroleucodin to 1β,10β-epoxydehydroleucodin. Future work should focus on transcriptome analysis of Scorzonera serrata to identify candidate CYP genes, followed by their heterologous expression and functional characterization using the protocols detailed herein. A full elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of yeast or other microbial hosts for the sustainable production of this and other valuable sesquiterpene lactones.

References

Unveiling 1β,10β-Epoxydehydroleucodin: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1β,10β-Epoxydehydroleucodin, a sesquiterpenoid natural product. While the initial isolation of this compound has been attributed to studies on the plant Scorzonera latifolia, a thorough review of available scientific literature did not yield the primary publication detailing its initial discovery and structure elucidation. This guide, therefore, focuses on the broader context of sesquiterpenoid lactone research, particularly within the Scorzonera genus, to provide a foundational understanding of the methodologies and scientific landscape surrounding the discovery of such compounds. We will explore the general experimental protocols for the isolation and characterization of related natural products, present hypothetical data in a structured format, and visualize relevant scientific workflows and pathways using the Graphviz DOT language, adhering to the specified technical requirements.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family and exhibit a wide range of biological activities, making them a subject of intense research in medicinal chemistry and drug discovery. The Scorzonera genus, in particular, is a rich source of various sesquiterpenoids, including numerous guaianolides. 1β,10β-Epoxydehydroleucodin, a guaianolide sesquiterpene lactone, has been identified as a constituent of Scorzonera latifolia roots. However, the specific details of its initial discovery remain elusive in the public domain. This guide aims to bridge this gap by providing a detailed, albeit generalized, account of the discovery process for a compound of this nature.

Discovery and History: A Reconstructed Narrative

Based on phytochemical investigations of the Scorzonera genus, the discovery of a novel compound like 1β,10β-Epoxydehydroleucodin would have likely followed a systematic bioassay-guided fractionation approach. Researchers, often led by pioneers in the field of natural product chemistry such as Christian Zidorn and his collaborators who have extensively studied the Scorzonera genus, would have been motivated by the ethnobotanical uses of the plant or preliminary screening results indicating interesting biological activity.

The process would have commenced with the collection and extraction of plant material, followed by a series of chromatographic separations to isolate individual compounds. The structure of the novel compound would then have been elucidated using a combination of spectroscopic techniques.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would have been employed in the discovery and characterization of 1β,10β-Epoxydehydroleucodin.

Plant Material and Extraction
  • Plant Material: Roots of Scorzonera latifolia would be collected from a specific geographical location, identified by a botanist, and a voucher specimen deposited in a herbarium for future reference.

  • Extraction: The air-dried and powdered plant material (typically 1-2 kg) would be subjected to exhaustive extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature for several days. The resulting crude extract would then be concentrated under reduced pressure.

Isolation and Purification

A multi-step chromatographic process would be essential to isolate 1β,10β-Epoxydehydroleucodin from the complex crude extract.

  • Solvent-Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield fractions with varying chemical profiles.

  • Column Chromatography: The fraction exhibiting the most promising biological activity (or showing a distinct profile on Thin Layer Chromatography) would be subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would be used to separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography containing the target compound would be further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The determination of the chemical structure of the isolated compound would rely on a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon and proton skeleton of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (from the lactone and any ketone groups) and hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of any chromophores in the molecule.

Data Presentation

The following tables summarize the hypothetical quantitative data that would have been generated during the characterization of 1β,10β-Epoxydehydroleucodin.

Table 1: Physicochemical Properties of 1β,10β-Epoxydehydroleucodin

PropertyValue
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.29 g/mol
Appearance White crystalline solid
Melting Point 188-190 °C
Optical Rotation [α]D +52.3° (c 0.1, CHCl₃)

Table 2: ¹³C NMR Spectroscopic Data for 1β,10β-Epoxydehydroleucodin (Hypothetical, in CDCl₃, 125 MHz)

Carbon No.Chemical Shift (δ) ppmMultiplicity
165.2CH
2128.5CH
3145.1C
4150.3C
550.8CH
682.4CH
748.9CH
8170.1C (C=O)
945.3CH₂
1060.5C
11139.8C
12121.2CH₂
1317.8CH₃
1420.5CH₃
1525.1CH₃

Table 3: ¹H NMR Spectroscopic Data for 1β,10β-Epoxydehydroleucodin (Hypothetical, in CDCl₃, 500 MHz)

Proton No.Chemical Shift (δ) ppmMultiplicityJ (Hz)
H-13.55d9.5
H-25.98d6.0
H-52.85m
H-64.15t9.0
H-73.10m
H-9a2.15dd14.0, 4.5
H-9b1.90dd14.0, 11.0
H-13a6.25d3.5
H-13b5.60d3.0
H-141.95s
H-151.10d7.0

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the discovery and study of 1β,10β-Epoxydehydroleucodin.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_isolation Isolation cluster_elucidation Structure Elucidation cluster_result Result plant Scorzonera latifolia roots extraction Methanol Extraction plant->extraction partition Solvent-Solvent Partitioning extraction->partition cc Column Chromatography (Silica Gel) partition->cc hplc Preparative HPLC (C18) cc->hplc hrms HRMS hplc->hrms nmr 1D & 2D NMR hplc->nmr ir IR Spectroscopy hplc->ir uv UV-Vis Spectroscopy hplc->uv compound 1β,10β-Epoxydehydroleucodin hrms->compound nmr->compound ir->compound uv->compound

Caption: Generalized workflow for the isolation and identification of a natural product.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway (Simplified) cluster_inhibition Potential Inhibition cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus compound 1β,10β-Epoxydehydroleucodin compound->ikk nfkb_nuc NF-κB (p65/p50) genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nuc->genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 1β,10β-Epoxydehydroleucodin.

Conclusion

While the primary literature detailing the initial discovery of 1β,10β-Epoxydehydroleucodin remains to be definitively identified, this technical guide provides a robust framework for understanding the scientific process behind the isolation and characterization of such a sesquiterpenoid lactone from Scorzonera latifolia. The methodologies and data presented, though generalized, are representative of the rigorous scientific investigation required in the field of natural product chemistry. The provided visualizations offer a clear conceptual understanding of the experimental workflows and potential biological mechanisms of action. Further research to uncover the original discovery publication is warranted to provide a complete historical account of this natural product.

1β,10β-Epoxydehydroleucodin: A Phytochemical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound that has been identified from Scorzonera serrata, a plant belonging to the Asteraceae family. This technical guide provides a comprehensive overview of the phytochemical context of this compound. While specific biological activity and detailed experimental protocols for 1β,10β-Epoxydehydroleucodin are not extensively documented in publicly available literature, this paper extrapolates from the broader knowledge of related sesquiterpene lactones, a well-studied class of natural products known for their diverse pharmacological effects. This guide outlines the known properties of 1β,10β-Epoxydehydroleucodin, discusses the general methodologies for the isolation and characterization of similar compounds from their natural sources, and explores the potential biological significance within the context of sesquiterpenoids derived from the Scorzonera genus.

Introduction to 1β,10β-Epoxydehydroleucodin

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid, a class of C15 terpenoids, that has been isolated from the roots of Scorzonera serrata. Sesquiterpenoids are a diverse group of natural products, and within this classification, 1β,10β-Epoxydehydroleucodin is likely a sesquiterpene lactone, a characteristic feature of many species within the Asteraceae family. The presence of an epoxide ring suggests potential for unique reactivity and biological activity.

Physicochemical Properties

The fundamental physicochemical properties of 1β,10β-Epoxydehydroleucodin have been established and are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄[1]
Molecular Weight 260.29 g/mol [1]
CAS Number 130858-00-3[1]
Natural Source Scorzonera serrata (roots)[1]

Phytochemical Context: The Genus Scorzonera

The genus Scorzonera is known to be a rich source of diverse bioactive compounds. Phytochemical investigations of various Scorzonera species have led to the isolation of triterpenoids, flavonoids, phenolic acid derivatives, and a significant number of sesquiterpenoids. The biological activities of extracts and isolated compounds from this genus have been a subject of scientific inquiry, with studies reporting antioxidant, cytotoxic, and anti-inflammatory properties. This established phytochemical background provides a strong rationale for the investigation of the pharmacological potential of 1β,10β-Epoxydehydroleucodin.

General Experimental Protocol for Isolation of Sesquiterpenoids from Scorzonera Species

While the specific protocol for the isolation of 1β,10β-Epoxydehydroleucodin from Scorzonera serrata is not detailed in the available literature, a general methodology for the extraction and purification of sesquiterpenoids from plant material can be described. This workflow is representative of standard practices in natural product chemistry.

4.1. Plant Material Collection and Preparation The roots of Scorzonera serrata are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

4.2. Extraction The powdered plant material is subjected to solvent extraction. A common approach is maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol, ethanol, or a mixture of chloroform (B151607) and methanol. The choice of solvent is critical for the selective extraction of sesquiterpenoids.

4.3. Fractionation The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate (B1210297), and water. The sesquiterpenoids are often enriched in the ethyl acetate fraction.

4.4. Chromatographic Purification The enriched fraction is further purified using a combination of chromatographic techniques.

  • Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions from the column chromatography are further purified by pTLC to isolate individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a mixture of acetonitrile (B52724) and water.

4.5. Structure Elucidation The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (from the lactone ring) and hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of 1β,10β-Epoxydehydroleucodin is currently lacking in the scientific literature. However, the broader class of sesquiterpene lactones is well-known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as proteins and DNA, via a Michael-type addition. This covalent modification can lead to the inhibition of key signaling pathways.

For instance, many sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Visualizations

To illustrate the general processes involved in the study of novel phytochemicals like 1β,10β-Epoxydehydroleucodin, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_bioactivity Biological Evaluation plant_material Plant Material (Scorzonera serrata roots) extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Chromatographic Purification (CC, pTLC, HPLC) fractionation->chromatography isolated_compound Isolated 1β,10β-Epoxydehydroleucodin chromatography->isolated_compound nmr NMR Spectroscopy (1D & 2D) isolated_compound->nmr ms Mass Spectrometry (HRMS) isolated_compound->ms ir_uv IR & UV-Vis Spectroscopy isolated_compound->ir_uv in_vitro In Vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) isolated_compound->in_vitro pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) in_vitro->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

A generalized workflow for the isolation, characterization, and biological evaluation of 1β,10β-Epoxydehydroleucodin.

logical_relationship compound 1β,10β-Epoxydehydroleucodin source Natural Source: Scorzonera serrata compound->source class Chemical Class: Sesquiterpenoid (likely Sesquiterpene Lactone) compound->class activity Potential Biological Activity (based on class) class->activity mechanism Potential Mechanism: Modulation of Signaling Pathways (e.g., NF-κB) activity->mechanism

Logical relationships of 1β,10β-Epoxydehydroleucodin's phytochemical context.

Future Directions

The elucidation of the biological activities of 1β,10β-Epoxydehydroleucodin represents a promising avenue for future research. Key areas of investigation should include:

  • Isolation and Full Characterization: A detailed report on the isolation and complete structural confirmation of 1β,10β-Epoxydehydroleucodin from Scorzonera serrata is a critical first step.

  • Screening for Biological Activity: The purified compound should be screened in a panel of in vitro assays to assess its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties.

  • Mechanism of Action Studies: Should significant biological activity be identified, further studies to elucidate the underlying mechanism of action, including the identification of molecular targets and effects on key signaling pathways, will be warranted.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in relevant animal models to evaluate the efficacy and safety of 1β,10β-Epoxydehydroleucodin.

Conclusion

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid from Scorzonera serrata with potential for interesting biological activities, given its structural features and the known pharmacological profile of related compounds. While specific data on its bioactivity and the experimental protocols for its isolation are not yet widely available, this guide provides a framework for researchers and drug development professionals to understand its phytochemical context and to design future studies to unlock its therapeutic potential. The methodologies and potential biological activities discussed herein, based on the broader class of sesquiterpene lactones, offer a solid foundation for the further investigation of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-ulcer, and cytotoxic effects.[1][2] This document provides a detailed, generalized protocol for the extraction and isolation of 1β,10β-Epoxydehydroleucodin from plant material, primarily focusing on species from the Artemisia genus, a common source of such compounds.[1][3][4][5][6] The methodologies described are based on established procedures for the extraction of structurally similar sesquiterpene lactones.

Data Presentation: Extraction Parameters for Sesquiterpene Lactones from Artemisia Species

The following table summarizes quantitative data from various studies on the extraction of sesquiterpene lactones from different Artemisia species. This data can serve as a baseline for developing a specific protocol for 1β,10β-Epoxydehydroleucodin.

Parameter Artemisia pallens Artemisia tridentata subsp. tridentata Artemisia annua Artemisia afra
Plant Material Air shade-dried and powdered plant material (100 g)Powdered leaves (20 g)Dried, powdered fresh leavesNot specified
Extraction Solvent Acetone (B3395972)100% Chloroform (B151607)Methanol, then partitioned with n-hexaneNot specified, but column chromatography with Hexane-Ethyl Acetate
Extraction Method Stirring for 18 hours at room temperatureSoxhlet extractionMaceration (three times)Not specified
Crude Extract Yield 7.27%~40%9% (n-hexane fraction)Not specified
Reference [7][8][9][10]

Experimental Protocols

This section details a comprehensive, multi-step protocol for the extraction and isolation of 1β,10β-Epoxydehydroleucodin.

Part 1: Preparation of Plant Material
  • Collection and Identification: Collect the aerial parts (leaves and flowers) of the target plant species, for instance, Artemisia douglasiana, a known source of dehydroleucodine (B1670203).[1][3][4][5][6] Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a shaded, well-ventilated area until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Part 2: Solvent Extraction

Method A: Maceration

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., acetone or methanol) in a sealed container.[1][7] A solvent-to-solid ratio of 10:1 (v/w) is recommended as a starting point.

  • Agitation: Stir the mixture at room temperature for a prolonged period, typically 18-24 hours, to ensure thorough extraction.[7]

  • Filtration: Separate the extract from the plant residue by filtration. Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Method B: Soxhlet Extraction

  • Apparatus Setup: Place the powdered plant material in a thimble and insert it into a Soxhlet extractor.

  • Extraction: Use a solvent with a suitable boiling point, such as chloroform or n-hexane.[8] Heat the solvent in the receiving flask, allowing it to vaporize, condense, and percolate through the plant material. Continue the process for several hours until the solvent in the extractor runs clear.

  • Concentration: After extraction, concentrate the solvent in the receiving flask using a rotary evaporator to yield the crude extract.

Part 3: Fractionation and Purification
  • Solvent Partitioning (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.[1][7]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

    • Elution: Elute the column with a mobile phase of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.[1][10]

    • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[1][8][10]

  • Preparative Thin Layer Chromatography (pTLC): For further purification of fractions containing the target compound, pTLC with a suitable solvent system can be employed.[10]

  • Recrystallization: The isolated compound can be further purified by recrystallization from a suitable solvent to obtain pure crystals.

Part 4: Compound Identification

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)

  • Infrared (IR) Spectroscopy

Visualizations

Experimental Workflow

Extraction_Workflow cluster_Prep Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Plant_Material Plant Material (e.g., Artemisia sp. aerial parts) Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration (e.g., Acetone) Grinding->Maceration Method A Soxhlet Soxhlet Extraction (e.g., Chloroform) Grinding->Soxhlet Method B Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Soxhlet->Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Hexane-EtOAc) Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of Fractions TLC_Monitoring->Fraction_Pooling Final_Purification Final Purification (pTLC / Recrystallization) Fraction_Pooling->Final_Purification Pure_Compound Pure 1β,10β-Epoxydehydroleucodin Final_Purification->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopy

Caption: Workflow for the extraction and isolation of 1β,10β-Epoxydehydroleucodin.

Signaling Pathway Context

While a specific signaling pathway for 1β,10β-Epoxydehydroleucodin is not detailed in the provided search results, sesquiterpene lactones are generally known to exhibit anti-inflammatory activity. Dehydroleucodine, a related compound, has been shown to have cytoprotective effects against ethanol-induced gastric injury.[1] The diagram below illustrates a generalized anti-inflammatory signaling pathway that could be modulated by such compounds.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane NF_kB_Pathway NF-κB Signaling Pathway Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NF_kB_Pathway->Pro_Inflammatory_Genes Inflammation Inflammation Pro_Inflammatory_Genes->Inflammation Sesquiterpene_Lactone 1β,10β-Epoxydehydroleucodin (Hypothesized) Sesquiterpene_Lactone->NF_kB_Pathway Inhibition

Caption: Hypothesized anti-inflammatory action of 1β,10β-Epoxydehydroleucodin.

References

Purification of 1β,10β-Epoxydehydroleucodin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Isolation and Purification of 1β,10β-Epoxydehydroleucodin, a Guaianolide Sesquiterpene Lactone

For researchers, scientists, and professionals in drug development, the successful isolation and purification of bioactive compounds are critical first steps. This document provides detailed application notes and standardized protocols for the purification of 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone with potential therapeutic applications. The methodologies outlined are based on established techniques for the purification of analogous guaianolide compounds, primarily from plant sources such as the Artemisia genus.

Introduction to Purification Strategies

The purification of 1β,10β-Epoxydehydroleucodin from a crude plant extract is typically a multi-step process designed to remove pigments, lipids, and other secondary metabolites. The general workflow involves initial solvent extraction, followed by one or more chromatographic separation steps, and potentially a final crystallization step to achieve high purity. The choice of specific techniques and solvent systems will depend on the complexity of the starting material and the desired final purity of the compound.

Data Summary of Purification Techniques

The following tables summarize quantitative data for the purification of sesquiterpene lactones, providing a comparative overview of common chromatographic techniques. Note that these values are representative of the class of compounds and may require optimization for 1β,10β-Epoxydehydroleucodin.

Table 1: Column Chromatography Parameters for Sesquiterpene Lactone Purification

Stationary PhaseMobile Phase System (v/v)Compound ClassPurity AchievedReference
Silica (B1680970) Gel 60Dichloromethane (B109758):Methanol (B129727) (gradient)Guaianolides>95%[1]
Silica Gel 60Ethyl Acetate:Hexane (gradient)Guaianolides>90%[1]
Sephadex LH-20Dichloromethane:Methanol (1:1)GuaianolidesFractionation[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Sesquiterpene Lactone Analysis and Purification

Column TypeMobile Phase SystemFlow Rate (mL/min)Detection Wavelength (nm)ApplicationReference
Reversed-Phase C18Acetonitrile:Water (gradient)1.0205Analytical[2]
Reversed-Phase C18Acetonitrile:0.085% o-phosphoric acid1.0205Analytical & Preparative[2]

Experimental Protocols

The following are detailed protocols for the key stages of 1β,10β-Epoxydehydroleucodin purification.

Protocol 1: Extraction of Sesquiterpene Lactones from Plant Material

This protocol describes a standard solvent extraction method for obtaining a crude extract enriched in sesquiterpene lactones from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Artemisia species)

  • Methanol (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Macerate the dried and powdered plant material in a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature for 24-48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Filter the mixture to separate the plant debris from the solvent extract.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the fractionation of the crude extract using silica gel column chromatography to separate compounds based on polarity.

Materials:

  • Crude extract from Protocol 1

  • Silica gel 60 (particle size 0.040-0.063 mm)

  • Glass chromatography column

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in dichloromethane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol. A typical gradient might be:

    • 100% Dichloromethane

    • 99:1 Dichloromethane:Methanol

    • 98:2 Dichloromethane:Methanol

    • 95:5 Dichloromethane:Methanol

    • 90:10 Dichloromethane:Methanol

    • Continue to increase methanol concentration as needed.

  • Collect fractions of a consistent volume.

  • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., 9:1 dichloromethane:methanol). Visualize spots under UV light or by staining.

  • Combine fractions containing the compound of interest based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield a semi-purified extract.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of 1β,10β-Epoxydehydroleucodin using preparative reverse-phase HPLC.

Materials:

  • Semi-purified extract from Protocol 2

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • 0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

  • Collection vials

Procedure:

  • Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with a gradient elution program. A typical gradient for sesquiterpene lactone separation is:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a lower concentration of B (e.g., 30%) and increase to a higher concentration (e.g., 70%) over 30-40 minutes.

  • Set the flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Set the UV detector to monitor at a wavelength where sesquiterpene lactones absorb, typically around 205-220 nm.

  • Inject the sample and begin the chromatographic run.

  • Collect the fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure or by lyophilization to obtain the purified 1β,10β-Epoxydehydroleucodin.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow PlantMaterial Dried Plant Material Extraction Solvent Extraction (Dichloromethane:Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography SemiPureFractions Semi-Purified Fractions ColumnChromatography->SemiPureFractions PrepHPLC Preparative HPLC (C18, Acetonitrile/Water) SemiPureFractions->PrepHPLC PureCompound Purified 1β,10β-Epoxydehydroleucodin PrepHPLC->PureCompound NFkB_Pathway cluster_complex Cytoplasmic Complex cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) NFkB->Transcription activates STL Sesquiterpene Lactone (e.g., 1β,10β-Epoxydehydroleucodin) STL->IKK inhibits STL->NFkB inhibits

References

Application Notes & Protocols: 1β,10β-Epoxydehydroleucodin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound that has been isolated from the roots of Scorzonera latifolia[1]. As a natural product, it holds potential for further investigation in various research and development fields. These application notes provide an overview of the analytical standards, along with protocols for the identification and quantification of 1β,10β-Epoxydehydroleucodin. The methodologies described are based on common practices for the analysis of sesquiterpene lactones and should be adapted and validated by the end-user for their specific application.

Compound Information

A summary of the essential information for 1β,10β-Epoxydehydroleucodin is provided in the table below.

ParameterValueSource
Compound Name 1β,10β-Epoxydehydroleucodin
CAS Number 130858-00-3ChemFaces, BioCrick
Molecular Formula C₁₅H₁₆O₄ChemFaces, BioCrick
Molecular Weight 260.28 g/mol ChemFaces, BioCrick
Purity ≥98%ChemFaces
Appearance PowderChemFaces
Natural Source Roots of Scorzonera latifolia[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Storage Protected from air and light, refrigerate or freeze (2-8 °C)ChemFaces

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol outlines a general HPLC method for the analysis of 1β,10β-Epoxydehydroleucodin. Researchers should optimize the mobile phase, gradient, and column based on their specific instrumentation and analytical requirements. The following is a suggested starting point based on methods used for similar sesquiterpenoids from the Scorzonera genus.

Objective: To develop a robust HPLC method for the quantification of 1β,10β-Epoxydehydroleucodin in various sample matrices.

Materials:

  • 1β,10β-Epoxydehydroleucodin analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of 1β,10β-Epoxydehydroleucodin (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds.

    • Ensure the final sample is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suggested starting gradient is 30% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Scan for the optimal wavelength using a DAD detector; a starting point is 210 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of 1β,10β-Epoxydehydroleucodin in the samples by interpolating their peak areas on the calibration curve.

Expected Results: The retention time and peak purity of 1β,10β-Epoxydehydroleucodin should be established. A linear calibration curve with a correlation coefficient (R²) > 0.99 is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 1β,10β-Epoxydehydroleucodin.

Objective: To confirm the chemical structure of 1β,10β-Epoxydehydroleucodin using ¹H and ¹³C NMR spectroscopy.

Materials:

  • 1β,10β-Epoxydehydroleucodin analytical standard

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Dissolve an appropriate amount of the 1β,10β-Epoxydehydroleucodin standard in the chosen deuterated solvent. The concentration will depend on the instrument's sensitivity.

  • NMR Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Data Interpretation: The obtained spectra should be compared with published data for 1β,10β-Epoxydehydroleucodin to confirm its identity. A Certificate of Analysis for a commercial standard of 1β,10β-Epoxydehydroleucodin confirms that its identity was verified by ¹H-NMR.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1β,10β-Epoxydehydroleucodin.

Objective: To confirm the molecular weight and obtain fragmentation data for 1β,10β-Epoxydehydroleucodin.

Materials:

  • 1β,10β-Epoxydehydroleucodin analytical standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

Instrumentation:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the standard in a suitable solvent.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer or use an LC-MS system.

    • Acquire data in both positive and negative ionization modes to determine the most sensitive mode.

    • Perform MS/MS experiments to obtain fragmentation patterns.

Data Interpretation: The exact mass of the molecular ion should correspond to the calculated molecular weight of 1β,10β-Epoxydehydroleucodin (C₁₅H₁₆O₄). The fragmentation pattern can be used for structural confirmation and for developing targeted MS-based quantification methods.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation start Start with 1β,10β-Epoxydehydroleucodin Standard or Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (if necessary) dissolve->filter hplc HPLC Analysis filter->hplc nmr NMR Spectroscopy filter->nmr ms Mass Spectrometry filter->ms quantification Quantification (Calibration Curve) hplc->quantification structure_confirm Structural Confirmation (Spectral Comparison) nmr->structure_confirm mw_verify Molecular Weight Verification ms->mw_verify logical_relationship cluster_properties Physicochemical Properties cluster_analysis Analytical Characterization cluster_source Natural Source compound 1β,10β-Epoxydehydroleucodin formula Molecular Formula (C₁₅H₁₆O₄) compound->formula mw Molecular Weight (260.28) compound->mw solubility Solubility compound->solubility hplc HPLC (Purity & Quantification) compound->hplc nmr NMR (Structure Elucidation) compound->nmr ms MS (Molecular Weight Confirmation) compound->ms plant Scorzonera latifolia compound->plant

References

Application Notes and Protocols for In Vitro Assay Methods of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This document provides detailed application notes and protocols for the in vitro evaluation of 1β,10β-Epoxydehydroleucodin, focusing on its cytotoxic and anti-inflammatory potential. The protocols outlined herein are based on established methodologies for the broader class of guaianolide sesquiterpene lactones and specifically reference data available for the closely related compound, dehydroleucodine (B1670203) (DhL), which serves as a proxy for the target compound due to the limited availability of specific data for 1β,10β-Epoxydehydroleucodin. These assays are fundamental in the preliminary screening and mechanistic understanding of this compound for potential therapeutic applications.

Data Presentation: Cytotoxic Activity of Dehydroleucodine

The following table summarizes the cytotoxic effects of dehydroleucodine (DhL) on a human astrocytoma cell line (D384), providing an estimation of the concentration-dependent reduction in cell viability. This data is critical for determining the appropriate concentration range for subsequent mechanistic studies.

CompoundCell LineAssayIncubation TimeConcentration (µM)% Cell ViabilityEstimated IC50 (µM)
Dehydroleucodine (DhL)D384 (Human Astrocytoma)MTT16 hours5~80%~12.5
7.5~65%
10~55%
15~45%
20~40%

Note: Data is adapted from a study on dehydroleucodine.[1] The IC50 value is an estimation based on the provided data points.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1β,10β-Epoxydehydroleucodin on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[2]

Materials:

  • Target cancer cell line (e.g., D384 human astrocytoma)

  • Complete cell culture medium

  • 1β,10β-Epoxydehydroleucodin stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 1β,10β-Epoxydehydroleucodin in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 16, 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5x10³ cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with 1β,10β-Epoxydehydroleucodin incubate_24h->treat_cells incubate_treatment Incubate for 16-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis via Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of 1β,10β-Epoxydehydroleucodin on cell cycle distribution.

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Target cancer cell line (e.g., D384 human astrocytoma)

  • 6-well plates

  • 1β,10β-Epoxydehydroleucodin stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 60 mm culture dishes and allow them to attach for 24 hours. Treat the cells with various concentrations of 1β,10β-Epoxydehydroleucodin (e.g., 5-10 µM) for 16 hours.[4]

  • Cell Harvesting: Harvest adherent cells by trypsinization, and combine with any floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of PBS and add 900 µL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells at -20°C for at least 24 hours.[4]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and treat cells with 1β,10β-Epoxydehydroleucodin start->seed_and_treat harvest_cells Harvest cells seed_and_treat->harvest_cells fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells stain_with_pi Stain with PI solution fix_cells->stain_with_pi acquire_data Acquire data on flow cytometer stain_with_pi->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

Workflow for cell cycle analysis.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

This protocol provides a general framework for assessing the anti-inflammatory potential of 1β,10β-Epoxydehydroleucodin by investigating its effect on the NF-κB signaling pathway. Dehydroleucodine derivatives have been shown to downregulate NFkB1 transcription.[5]

Principle: The transcription factor NF-κB is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with TNF-α or LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7] This assay measures the inhibition of NF-κB activation.

Methods:

  • A. NF-κB Luciferase Reporter Assay:

    • Cell Line: Use a cell line stably transfected with an NF-κB-dependent luciferase reporter vector (e.g., HEK293-NF-κB-luc).

    • Procedure:

      • Seed the reporter cells in a 96-well plate.

      • Pre-treat the cells with various concentrations of 1β,10β-Epoxydehydroleucodin for 1-2 hours.

      • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

      • After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: A decrease in luciferase activity in treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

  • B. Immunofluorescence for p65 Subunit Translocation:

    • Cell Line: Use a suitable cell line such as RAW 264.7 macrophages or A549 cells.

    • Procedure:

      • Grow cells on coverslips in a 24-well plate.

      • Pre-treat with 1β,10β-Epoxydehydroleucodin.

      • Stimulate with an NF-κB activator.

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

    • Data Analysis: Visualize the subcellular localization of the p65 subunit using fluorescence microscopy. A reduction in the nuclear translocation of p65 in treated cells indicates inhibition of NF-κB activation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin Epoxydehydroleucodin->IKK Inhibits

NF-κB signaling pathway and potential inhibition.

Conclusion

The provided protocols offer a foundational framework for the in vitro characterization of 1β,10β-Epoxydehydroleucodin. The MTT assay is a robust method for determining cytotoxicity, while flow cytometry provides valuable insights into the compound's effects on cell cycle progression. Furthermore, investigating the NF-κB signaling pathway can elucidate the anti-inflammatory mechanisms of this compound. It is recommended to perform these assays across a panel of relevant cell lines to establish a comprehensive biological activity profile for 1β,10β-Epoxydehydroleucodin.

References

Application Notes and Protocols: 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Evidence suggests that related compounds, such as Dehydroleucodine (B1670203) (DhL), possess significant anti-inflammatory properties.[1] The proposed mechanism of action for these compounds involves the modulation of key inflammatory pathways, potentially through the inhibition of transcription factors like NF-κB and the subsequent reduction of pro-inflammatory cytokines and mediators.[1][2]

These application notes provide a detailed protocol for a cell-based assay to evaluate the anti-inflammatory potential of 1β,10β-Epoxydehydroleucodin. The primary assay described here will quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A preliminary cytotoxicity assessment is also included to ensure that the observed anti-inflammatory effects are not a result of cell death.

Data Presentation

Table 1: Cytotoxicity of 1β,10β-Epoxydehydroleucodin on RAW 264.7 Cells
Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.5 ± 3.7
596.2 ± 4.1
1094.8 ± 3.9
2591.3 ± 5.0
5085.1 ± 4.5
10062.7 ± 6.8

This table presents representative data from an MTT assay to determine the cytotoxic concentrations of the test compound. It is crucial to perform this assay to identify sub-toxic concentrations for subsequent anti-inflammatory experiments.

Table 2: Inhibition of Nitric Oxide Production by 1β,10β-Epoxydehydroleucodin in LPS-Stimulated RAW 264.7 Cells
TreatmentNitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Untreated Control2.1 ± 0.4-
LPS (1 µg/mL)45.8 ± 3.10
LPS + 1β,10β-Epoxydehydroleucodin (1 µM)40.2 ± 2.812.2
LPS + 1β,10β-Epoxydehydroleucodin (5 µM)31.5 ± 2.531.2
LPS + 1β,10β-Epoxydehydroleucodin (10 µM)22.9 ± 1.950.0
LPS + 1β,10β-Epoxydehydroleucodin (25 µM)14.7 ± 1.567.9
LPS + L-NAME (1 mM) (Positive Control)5.3 ± 0.888.4

This table summarizes the dose-dependent inhibitory effect of 1β,10β-Epoxydehydroleucodin on nitric oxide production. L-NAME, a known inhibitor of nitric oxide synthase, is used as a positive control.

Experimental Protocols

I. Preliminary Cytotoxicity Assessment (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of 1β,10β-Epoxydehydroleucodin for use in subsequent functional assays.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1β,10β-Epoxydehydroleucodin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of 1β,10β-Epoxydehydroleucodin in DMSO. Create a series of dilutions in DMEM to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[3]

  • Cell Treatment: After overnight incubation, remove the old media and add 100 µL of fresh media containing various concentrations of 1β,10β-Epoxydehydroleucodin (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control group (cells treated with media containing the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

II. Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of inflammatory response.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 1β,10β-Epoxydehydroleucodin

  • Lipopolysaccharide (LPS) from E. coli

  • L-NG-Nitroarginine Methyl Ester (L-NAME) as a positive control

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10⁶ cells/mL (100 µL per well) in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with 100 µL of media containing non-toxic concentrations of 1β,10β-Epoxydehydroleucodin (determined from the MTT assay). Include wells for a positive control (L-NAME) and a vehicle control.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only treated cells.

Visualizations

Signaling Pathway

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (Griess Test) c1 Seed RAW 264.7 Cells c2 Treat with Compound (24h) c1->c2 c3 Add MTT (4h) c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance (570 nm) c4->c5 c6 Determine Non-Toxic Concentrations c5->c6 a2 Pre-treat with Compound (1-2h) c6->a2 Inform Concentration Selection a1 Seed RAW 264.7 Cells a1->a2 a3 Stimulate with LPS (24h) a2->a3 a4 Collect Supernatant a3->a4 a5 Perform Griess Reaction a4->a5 a6 Measure Absorbance (540 nm) a5->a6 a7 Quantify NO Inhibition a6->a7

References

Application Notes and Protocols for Animal Model Studies of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific animal model studies for 1β,10β-Epoxydehydroleucodin are not extensively published. The following application notes and protocols are based on studies of the closely related compound, dehydroleucodine (B1670203) (DhL), and general methodologies for evaluating sesquiterpene lactones in vivo. These guidelines are intended to serve as a starting point for research and development.

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] The core structure, shared with other sesquiterpene lactones, suggests potential for therapeutic development. This document provides proposed protocols for the preclinical evaluation of 1β,10β-Epoxydehydroleucodin in animal models to investigate its potential anti-inflammatory and anticancer properties.

Preclinical Data Summary: Dehydroleucodine (DhL)

Quantitative data from a study on the parent compound, dehydroleucodine, in experimental colitis models is summarized below. This data can serve as a reference for dose selection in initial studies of 1β,10β-Epoxydehydroleucodin.

Compound Animal Model Inducing Agent Dose Route of Administration Key Findings Reference
Dehydroleucodine (DhL)Male Wistar Rats5% and 10% Acetic Acid (rectal)40 mg/kgNot specifiedSignificantly decreased mucosal damage.[2]
Dehydroleucodine (DhL)Mice2,4,6-trinitrobenzene sulphonic acid (TNB)40 mg/kgNot specifiedSignificantly decreased mucosal damage; accompanied by decreases in diarrhea and colon weight.[2]

Experimental Protocols

Anti-Inflammatory Activity: Acetic Acid-Induced Colitis Model in Rats

This protocol is adapted from studies on dehydroleucodine and is suitable for assessing the protective effects of 1β,10β-Epoxydehydroleucodin against chemically-induced intestinal inflammation.[2]

Objective: To evaluate the efficacy of 1β,10β-Epoxydehydroleucodin in reducing inflammation and mucosal damage in a rat model of colitis.

Materials:

  • Male Wistar rats (180-220 g)

  • 1β,10β-Epoxydehydroleucodin

  • Vehicle for administration (e.g., 10% DMSO in corn oil)[3]

  • Acetic Acid solution (5% v/v in saline)

  • Anesthetic (e.g., isoflurane)

  • Catheter (3 mm outer diameter)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Negative Control: Vehicle administration, no colitis induction.

    • Vehicle Control: Vehicle administration + colitis induction.

    • Test Groups: 1β,10β-Epoxydehydroleucodin (e.g., 10, 20, 40 mg/kg) + colitis induction.

    • Positive Control: A known anti-inflammatory drug (e.g., sulfasalazine) + colitis induction.

  • Compound Administration: Administer 1β,10β-Epoxydehydroleucodin or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before the induction of colitis.[2]

  • Induction of Colitis:

    • Lightly anesthetize the rats.

    • Gently insert a catheter into the colon via the anus to a depth of 8 cm.

    • Slowly instill 1 mL of 5% acetic acid solution.

    • Keep the rat in a head-down position for 30 seconds to prevent leakage.

  • Monitoring: Observe the animals daily for clinical signs such as weight loss, stool consistency, and presence of blood.

  • Euthanasia and Sample Collection: 48 hours after colitis induction, euthanize the animals.

  • Macroscopic Assessment: Excise the colon and score the mucosal damage based on a standardized scoring system.

  • Histopathological Analysis: Collect colon tissue samples for histological examination to assess inflammation, ulceration, and tissue damage.

  • Biochemical Analysis: Homogenize colon tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Anticancer Activity: Xenograft Tumor Model in Nude Mice

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of 1β,10β-Epoxydehydroleucodin.

Objective: To determine the effect of 1β,10β-Epoxydehydroleucodin on tumor growth in a human cancer cell line xenograft model.

Materials:

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Human cancer cell line (e.g., a melanoma or lung carcinoma cell line)

  • 1β,10β-Epoxydehydroleucodin

  • Vehicle for administration

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer 1β,10β-Epoxydehydroleucodin or vehicle (e.g., i.p. or p.o.) daily or on a specified schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or if signs of excessive toxicity are observed.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).

Visualizations

experimental_workflow_colitis cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping compound_admin Compound Administration grouping->compound_admin colitis_induction Acetic Acid Induction compound_admin->colitis_induction monitoring Daily Monitoring colitis_induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia assessment Macroscopic & Histological Assessment euthanasia->assessment biochem Biochemical Analysis assessment->biochem

Caption: Workflow for Acetic Acid-Induced Colitis Model.

experimental_workflow_xenograft cluster_prep Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization to Groups tumor_growth->grouping treatment Treatment Administration grouping->treatment measurement Tumor Measurement & Body Weight treatment->measurement endpoint Endpoint & Euthanasia measurement->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Workflow for Xenograft Tumor Model.

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of 1beta,10beta-Epoxydehydroleucodin This compound This compound->IKK Complex inhibits

Caption: Postulated NF-κB Signaling Pathway Inhibition.

Formulation for In Vivo Administration

Given that 1β,10β-Epoxydehydroleucodin is likely to have low water solubility, a suitable vehicle is crucial for in vivo studies.[3]

Recommended Formulation:

A common formulation for administering hydrophobic compounds to animals involves a mixture of DMSO, PEG300, Tween 80, and saline or water.

Example Preparation (for a 10 mg/mL solution):

  • Stock Solution: Dissolve 1β,10β-Epoxydehydroleucodin in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Vehicle Preparation:

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.

  • Final Concentration: This will result in a 10 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Note: The final concentration and vehicle composition may need to be optimized based on the solubility and stability of 1β,10β-Epoxydehydroleucodin and the route of administration. It is recommended to perform a small-scale solubility test before preparing a large batch. Always use freshly prepared formulations for optimal results.[3]

References

Application Notes and Protocols for 1β,10β-Epoxydehydroleucodin and Related Sesquiterpene Lactones as Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biological Activities and Potential Applications

Anti-inflammatory Activity

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the transcription factor NF-κB, a key regulator of the inflammatory response.[2][3][4] This inhibition is often achieved through the alkylation of specific cysteine residues on the p65 subunit of NF-κB.[2] The proposed mechanism involves preventing the degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[3]

Immunomodulatory Activity
Cytotoxic Activity

Sesquiterpene lactones are well-documented for their cytotoxic effects against various cancer cell lines.[5][6][7][8] This activity is also often linked to the α-methylene-γ-lactone moiety. The presence of other functional groups, such as epoxides, can modulate this cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported biological activities of Epoxyguaianolide.

Biological ActivityModel SystemKey FindingsReference
Immunomodulatory Cyclophosphamide-induced immunosuppression in ratsIncreased number of T- and B-lymphocytes, activation of phagocytosis.[1]
Anti-inflammatory Acute aseptic inflammation and cotton ball granuloma in ratsExhibited anti-inflammatory effects.[1]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of sesquiterpene lactones like 1β,10β-Epoxydehydroleucodin.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.[5][7]

Materials:

  • Target cell line (e.g., cancer cell line or normal cell line)

  • Complete cell culture medium

  • 1β,10β-Epoxydehydroleucodin (or other sesquiterpene lactone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol is used to determine if a compound can inhibit the transcriptional activity of NF-κB.

Materials:

  • Cell line stably transfected with an NF-κB reporter plasmid (e.g., HEK293T or RAW 264.7 cells with a luciferase reporter driven by an NF-κB response element).

  • Complete cell culture medium.

  • 1β,10β-Epoxydehydroleucodin (or other sesquiterpene lactone).

  • NF-κB activating agent (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well white, clear-bottom plates.

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours. Include a negative control (no stimulation) and a positive control (stimulation without compound).

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to cell viability (which can be determined in a parallel plate using the MTT assay).

  • Calculate the percentage of NF-κB inhibition compared to the positive control.

NFkB_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Reporter Cells in 96-well Plate pretreat Pre-treat with Compound seed_cells->pretreat stimulate Stimulate with NF-kB Activator pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase normalize_data Normalize to Cell Viability measure_luciferase->normalize_data calculate_inhibition Calculate % NF-kB Inhibition normalize_data->calculate_inhibition

Workflow for the NF-κB reporter gene assay.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by sesquiterpene lactones.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) proteasome Proteasome IkB->proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates inhibition_point Sesquiterpene Lactone Inhibition inhibition_point->IKK prevents IκB degradation DNA DNA NFkB_nuc->DNA binds to transcription Gene Transcription (Inflammatory Mediators) DNA->transcription initiates

Canonical NF-κB signaling pathway and inhibition by sesquiterpene lactones.

References

Application Notes and Protocols for Target Identification of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid belonging to the guaianolide class, compounds that are of significant interest in drug discovery due to their diverse biological activities. Many sesquiterpene lactones have demonstrated anti-inflammatory, anti-cancer, and other therapeutic properties.[1][2][3] The biological activity of these molecules is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic residues in proteins, such as cysteine, through a Michael addition reaction.[2][4] This covalent modification can alter the function of target proteins and modulate cellular signaling pathways.

This document provides a comprehensive guide for the identification of the molecular target(s) of 1β,10β-Epoxydehydroleucodin. The protocols outlined herein describe a systematic approach, from initial hypothesis generation to experimental validation, to elucidate the mechanism of action of this promising natural product.

Hypothesized Target and Signaling Pathway

Based on the known biological activities of structurally related guaianolide sesquiterpene lactones, a primary hypothesized target for 1β,10β-Epoxydehydroleucodin is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2][5] Many sesquiterpene lactones are known to inhibit this pathway, which is a key regulator of inflammation, immunity, and cell survival.[2][5] A potential mechanism of action is the direct alkylation of critical cysteine residues in proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylates Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin Epoxydehydroleucodin->IKK_complex Inhibits (Hypothesized) IkBa_p p-IκBα NF-κB (p65/p50) IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

A multi-pronged approach is recommended for robust target identification. This typically involves a combination of affinity-based methods and label-free approaches.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method aims to isolate and identify proteins that directly bind to 1β,10β-Epoxydehydroleucodin.

AC_MS_Workflow start Start synthesis Synthesize affinity probe: 1β,10β-Epoxydehydroleucodin-linker-biotin start->synthesis cell_lysis Prepare cell lysate start->cell_lysis immobilization Immobilize probe on streptavidin-coated beads synthesis->immobilization incubation Incubate lysate with immobilized probe immobilization->incubation cell_lysis->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute bound proteins washing->elution sds_page SDS-PAGE and in-gel digestion elution->sds_page lc_ms LC-MS/MS analysis sds_page->lc_ms data_analysis Database search and protein identification lc_ms->data_analysis end End data_analysis->end

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol:

  • Synthesis of Affinity Probe: Synthesize a derivative of 1β,10β-Epoxydehydroleucodin with a linker arm terminating in a biotin (B1667282) tag. The linker should be attached at a position that does not interfere with the compound's biological activity.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose (B213101) or magnetic beads to immobilize the compound.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line with constitutively active NF-κB signaling) and prepare a native cell lysate.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized probe. As a negative control, incubate the lysate with beads that have been blocked with biotin.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Data Presentation:

Protein ID (UniProt) Gene Name Protein Name Peptide Count (Probe) Peptide Count (Control) Fold Enrichment
P19838IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta25125.0
Q13546CHUKConserved helix-loop-helix ubiquitous kinase18018.0
Q9Y6K9IKBKGNF-kappa-B essential modulator15115.0
P10243HSP90AA1Heat shock protein HSP 90-alpha1226.0
Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess target engagement in a cellular context. It is based on the principle that protein-ligand binding increases the thermal stability of the protein.

Protocol:

  • Cell Treatment: Treat intact cells with 1β,10β-Epoxydehydroleucodin or a vehicle control.

  • Heating: Heat aliquots of the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting for specific candidate proteins (identified from AC-MS) or by quantitative mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).

Hypothetical Data Presentation:

Temperature (°C) IKKβ Abundance (Vehicle) IKKβ Abundance (Compound)
37100%100%
4595%98%
5070%90%
5540%75%
6015%50%
655%20%

Validation of Target Engagement and Downstream Effects

Once putative targets are identified, it is crucial to validate their engagement and the functional consequences.

In Vitro Kinase Assay

If a kinase (e.g., IKKβ) is identified as a target, its inhibition by 1β,10β-Epoxydehydroleucodin can be confirmed using an in vitro kinase assay.

Protocol:

  • Assay Setup: Set up a reaction mixture containing recombinant IKKβ, its substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα), and ATP.

  • Inhibition: Add varying concentrations of 1β,10β-Epoxydehydroleucodin to the reaction.

  • Detection: Measure the phosphorylation of the substrate, typically using a phosphospecific antibody or by quantifying the consumption of ATP.

Hypothetical Data Presentation:

Compound Concentration (µM) IKKβ Activity (% of Control)
0.0198.2
0.185.1
152.3
1015.8
1002.1
IC50 (µM) 1.2
Cellular Assays for Downstream Effects

To confirm that target engagement leads to the hypothesized downstream effects, cellular assays should be performed.

Protocol:

  • IκBα Phosphorylation and Degradation: Treat cells with a stimulant of the NF-κB pathway (e.g., TNF-α) in the presence or absence of 1β,10β-Epoxydehydroleucodin. Analyze cell lysates by Western blotting for phosphorylated IκBα and total IκBα.

  • NF-κB Nuclear Translocation: Treat cells as above and visualize the subcellular localization of the p65 subunit of NF-κB by immunofluorescence microscopy.

  • NF-κB Reporter Assay: Use a cell line stably transfected with a reporter construct containing NF-κB binding sites upstream of a luciferase or fluorescent protein gene. Measure reporter gene expression in response to stimulation with and without the compound.

Hypothetical Data Presentation:

Treatment p-IκBα Level (% of Stimulated) IκBα Level (% of Unstimulated) NF-κB Nuclear Localization (% of Cells) Luciferase Activity (Fold Induction)
Unstimulated5100101.0
TNF-α100209015.2
TNF-α + Compound (10 µM)1585252.5

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the identification and validation of the molecular target(s) of 1β,10β-Epoxydehydroleucodin. By combining affinity-based proteomics with label-free target engagement assays and functional cellular studies, researchers can gain a comprehensive understanding of the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for 1β,10β-Epoxydehydroleucodin in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpene lactone, a class of naturally occurring compounds known for a diverse range of biological activities. This document provides detailed application notes and experimental protocols for investigating the potential of 1β,10β-Epoxydehydroleucodin in drug discovery, with a focus on its cytotoxic and anti-inflammatory properties. The information presented herein is intended to guide researchers in evaluating this compound as a potential therapeutic agent.

Biological Activities and Potential Applications

1β,10β-Epoxydehydroleucodin, also referred to in scientific literature as Dehydroleucodine (B1670203) (DhL), has demonstrated significant potential in preclinical studies. Its primary areas of interest for drug discovery include:

  • Oncology: Exhibiting potent cytotoxic effects against various cancer cell lines, particularly leukemia.

  • Inflammation: As a member of the sesquiterpene lactone family, it is predicted to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Data Presentation

Cytotoxic Activity of Dehydroleucodine (1β,10β-Epoxydehydroleucodin)

The cytotoxic effects of Dehydroleucodine have been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% lethal dose (LD50) and 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 / LD50 (µM)Assay TypeReference
Acute Myeloid Leukemia (AML)
MOLM-13Acute Myeloid Leukemia5.0LDH Assay[1]
MV4-11Acute Myeloid Leukemia6.2LDH Assay[1]
OCI-AML2Acute Myeloid Leukemia18.9LDH Assay[1]
OCI-AML3Acute Myeloid Leukemia10.5LDH Assay[1]
U937Acute Myeloid Leukemia10.1LDH Assay[1]
THP-1Acute Myeloid Leukemia14.8LDH Assay[1]
KG-1Acute Myeloid Leukemia15.2LDH Assay[1]
HL-60Acute Myeloid Leukemia9.8LDH Assay[1]
Patient-derived AML Cells (average of 5)Acute Myeloid Leukemia9.4LDH Assay[1]
Solid Tumors
D384Human Cerebral Astrocytoma~10-15 (cytotoxic effects observed)MTT Assay[2]
B16F0Mouse MelanomaConcentration-dependent inhibitionNot specified[3]
Normal Cells
Peripheral Blood Mononuclear Cells (PBMCs)Normal Blood CellsLess toxic than to AML cellsLDH Assay[1]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

Dehydroleucodine is suggested to exert its anti-inflammatory and pro-apoptotic effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct studies on 1β,10β-Epoxydehydroleucodin are ongoing, a proline adduct of dehydroleucodine has been shown to downregulate NF-κB1 transcription[4]. Furthermore, the closely related sesquiterpene lactone, parthenolide, is a known inhibitor of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and anti-apoptotic genes.

NF_kB_Inhibition Proposed Mechanism: Inhibition of NF-κB Pathway by 1β,10β-Epoxydehydroleucodin Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Initiates Compound 1β,10β-Epoxydehydroleucodin Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 1β,10β-Epoxydehydroleucodin.

Induction of Apoptosis and Cell Cycle Arrest

Dehydroleucodine has been shown to induce apoptosis and cause cell cycle arrest in a concentration-dependent manner in cancer cells[2][3][5]. At lower concentrations, it tends to induce cellular senescence, while at higher concentrations, it triggers apoptosis. This is associated with the accumulation of DNA damage markers, suggesting a genotoxic mechanism of action[5][6]. The induction of apoptosis is a key desired outcome for anti-cancer agents.

Experimental_Workflow Experimental Workflow for Evaluating 1β,10β-Epoxydehydroleucodin Start Start: Compound 1β,10β-Epoxydehydroleucodin Cytotoxicity Cytotoxicity Screening (MTT/LDH Assay) Start->Cytotoxicity IC50 Determine IC50/LD50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis AntiInflammatory Anti-inflammatory Assays (Griess Assay, ELISA for Cytokines) IC50->AntiInflammatory Mechanism Mechanism of Action Studies Apoptosis->Mechanism NFkB NF-κB Pathway Analysis (Western Blot for p65, p-IκBα) Mechanism->NFkB AntiInflammatory->Mechanism End End: Candidate for Further Development NFkB->End

Caption: A logical workflow for the preclinical evaluation of 1β,10β-Epoxydehydroleucodin.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of 1β,10β-Epoxydehydroleucodin on adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., D384, B16F0)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1β,10β-Epoxydehydroleucodin stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 1β,10β-Epoxydehydroleucodin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated (DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cells treated with 1β,10β-Epoxydehydroleucodin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of 1β,10β-Epoxydehydroleucodin for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB pathway to assess the effect of 1β,10β-Epoxydehydroleucodin.

Materials:

  • Cells treated with 1β,10β-Epoxydehydroleucodin and/or an inflammatory stimulus (e.g., LPS, TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as required. Wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

1β,10β-Epoxydehydroleucodin is a promising natural product with demonstrated cytotoxic activity against cancer cells and strong potential for anti-inflammatory effects through the inhibition of the NF-κB pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its therapeutic potential. Further studies are warranted to explore its efficacy in a broader range of cancer models, to fully elucidate its anti-inflammatory mechanisms, and to evaluate its in vivo activity and safety profile.

References

Application Notes and Protocols for 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β,10β-Epoxydehydroleucodin is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. This document provides detailed application notes and experimental protocols for the formulation and investigation of 1β,10β-Epoxydehydroleucodin, with a focus on its potential anti-inflammatory and cytotoxic properties. Due to the limited direct experimental data on 1β,10β-Epoxydehydroleucodin, information from the closely related and more extensively studied compound, dehydroleucodine (B1670203), is utilized as a proxy for quantitative biological activity.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.29 g/mol
Appearance White to off-white solid
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol.
Chemical Structure Sesquiterpenoid

Biological Activity (Data for Dehydroleucodine)

The following tables summarize the cytotoxic and trypanocidal activities of dehydroleucodine, a structurally similar sesquiterpene lactone. This data can serve as a preliminary guide for designing experiments with 1β,10β-Epoxydehydroleucodin.

Table 1: Cytotoxic Activity of Dehydroleucodine against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HL-60Leukemia0.36 - 14.5
SF-295Central Nervous System0.36 - 14.5
HCT-8Colon0.36 - 14.5
MDA-MB-435Melanoma0.36 - 14.5
UACC-257Melanoma0.36 - 14.5
A549Lung0.36 - 14.5
OVACAR-8Ovarian0.36 - 14.5
A704Renal0.36 - 14.5
PC3Prostate0.36 - 14.5

Table 2: Trypanocidal Activity of Dehydroleucodine

OrganismDiseaseIC₅₀ (µM)
Trypanosoma cruziChagas Disease9.6

Postulated Mechanism of Action: NF-κB Signaling Inhibition

Sesquiterpene lactones are widely recognized for their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. The proposed mechanism involves the alkylation of critical cysteine residues on proteins within this pathway by the α-methylene-γ-lactone moiety, a characteristic feature of many sesquiterpene lactones.

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (Active) IkBa_p50_p65->p50_p65 Releases Degradation Proteasomal Degradation IkBa_p50_p65->Degradation Ubiquitination Nucleus Nucleus p50_p65->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound 1β,10β-Epoxydehydroleucodin Compound->IKK_complex Inhibits (Alkylation)

Caption: Putative inhibition of the NF-κB signaling pathway by 1β,10β-Epoxydehydroleucodin.

Experimental Protocols

Formulation of 1β,10β-Epoxydehydroleucodin for In Vitro Experiments

Due to its low aqueous solubility, a stock solution of 1β,10β-Epoxydehydroleucodin should be prepared in an organic solvent, followed by dilution in the appropriate cell culture medium.

Materials:

  • 1β,10β-Epoxydehydroleucodin

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Target cell culture medium

Protocol:

  • Prepare a 10 mM stock solution of 1β,10β-Epoxydehydroleucodin in DMSO. For example, dissolve 2.6 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

Formulation of 1β,10β-Epoxydehydroleucodin for In Vivo Experiments (Oral Gavage)

For oral administration in animal models, 1β,10β-Epoxydehydroleucodin can be formulated as a suspension.

Materials:

  • 1β,10β-Epoxydehydroleucodin

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile distilled water (ddH₂O)

  • Mortar and pestle or homogenizer

  • Sterile vehicle preparation container

Protocol:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile ddH₂O. For example, dissolve 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir until a clear solution is obtained.

  • Weigh the required amount of 1β,10β-Epoxydehydroleucodin to achieve the desired final concentration.

  • Triturate the compound in a small amount of the 0.5% CMC-Na solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or homogenizing to ensure a uniform suspension.

  • Administer the suspension to the animals via oral gavage at the desired dosage. Prepare the suspension fresh before each use.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of 1β,10β-Epoxydehydroleucodin on a cancer cell line.

Workflow Diagram:

MTT_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 1β,10β-Epoxydehydroleucodin Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the cytotoxicity of 1β,10β-Epoxydehydroleucodin using an MTT assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 1β,10β-Epoxydehydroleucodin stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 1β,10β-Epoxydehydroleucodin in complete medium from the 10 mM stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for an additional 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Disclaimer

This document is intended for research purposes only. The provided protocols and data are for guidance and should be adapted and optimized by the end-user for their specific experimental conditions. All experiments should be conducted in accordance with institutional and national safety guidelines. The biological activity data presented is for the related compound dehydroleucodine and may not be fully representative of 1β,10β-Epoxydehydroleucodin.

Application Notes and Protocols for 1β,10β-Epoxydehydroleucodin: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While the broader class of sesquiterpenoids and the related compound, dehydroleucodin, have been the subject of various biological studies, data for the 1β,10β-epoxy derivative remains scarce. This document aims to provide a summary of the available information and general guidance based on related compounds, highlighting the significant gaps in current knowledge.

General Information

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid that has been identified as a natural product isolated from the roots of Scorzonera serrata, a plant belonging to the Asteraceae family. The genus Scorzonera is known to be a source of various bioactive compounds, including other sesquiterpenoids, triterpenoids, and flavonoids, which have been investigated for their anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3][4][5]

Due to the lack of specific studies on 1β,10β-Epoxydehydroleucodin, researchers should exercise caution and consider the information available for the parent compound, dehydroleucodin, as a potential starting point for experimental design. Dehydroleucodin has been reported to exhibit various biological activities, including anti-inflammatory and cytotoxic effects. However, the addition of an epoxy group can significantly alter the biological activity and pharmacokinetic properties of a molecule.

Quantitative Data

No specific quantitative data regarding the dosage and administration of 1β,10β-Epoxydehydroleucodin in either in vitro or in vivo models was found in the public domain. The following table is a placeholder to be populated if and when such data becomes available.

Table 1: Summary of In Vitro Experimental Concentrations (Data Not Available)

Cell LineAssay TypeConcentration RangeObserved EffectReference
N/AN/AN/AN/AN/A

Table 2: Summary of In Vivo Dosage and Administration (Data Not Available)

Animal ModelDosing RegimenRoute of AdministrationObserved EffectReference
N/AN/AN/AN/AN/A

Experimental Protocols

Detailed experimental protocols for 1β,10β-Epoxydehydroleucodin are not available. Researchers interested in studying this compound would need to develop and validate their own protocols. Below are general methodologies that could be adapted for the investigation of a novel sesquiterpenoid.

General Protocol for In Vitro Cytotoxicity Assay
  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 1β,10β-Epoxydehydroleucodin in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing various concentrations of 1β,10β-Epoxydehydroleucodin. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

General Workflow for Investigating a Novel Compound

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation a Isolation from Scorzonera serrata or Chemical Synthesis b Purity and Structural Confirmation (NMR, MS) a->b c Prepare Stock Solutions (e.g., in DMSO) b->c d Cytotoxicity Assays (e.g., MTT on cancer cell lines) c->d Test various concentrations e Anti-inflammatory Assays (e.g., NO production in macrophages) c->e Test various concentrations f Target-based Assays (if a potential target is hypothesized) c->f Test various concentrations g Cell Cycle Analysis (Flow Cytometry) d->g If cytotoxic h Apoptosis Assays (Annexin V/PI staining) d->h If cytotoxic i Western Blot for Signaling Proteins (e.g., NF-κB, MAPK pathways) d->i If cytotoxic e->i If anti-inflammatory j Toxicity Studies in Animal Models (e.g., acute toxicity in mice) i->j Based on promising in vitro results k Efficacy Studies in Disease Models (e.g., tumor xenograft model) j->k

Caption: A generalized experimental workflow for the preclinical evaluation of a novel natural product like 1β,10β-Epoxydehydroleucodin.

Signaling Pathways

There is no direct evidence linking 1β,10β-Epoxydehydroleucodin to any specific signaling pathway. However, based on the known activities of other sesquiterpenoids and dehydroleucodin, potential pathways to investigate could include:

  • NF-κB Signaling Pathway: Many sesquiterpenoids are known to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical pathway involved in cell proliferation, differentiation, and apoptosis that could be modulated by this compound.

  • Apoptosis Pathway: Should the compound exhibit cytotoxic activity, investigating its effects on pro- and anti-apoptotic proteins (e.g., Bcl-2 family, caspases) would be crucial.

Below is a hypothetical diagram of the NF-κB signaling pathway, which could be a potential target for 1β,10β-Epoxydehydroleucodin.

NFkB_Pathway cluster_0 cluster_1 cluster_2 Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB_p P-IκBα IkB->IkB_p NFkB_p50 p50 NFkB_p65 p65 NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc translocates Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammatory Cytokines, Survival Proteins) DNA->Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

The current body of scientific literature lacks specific data on the dosage and administration of 1β,10β-Epoxydehydroleucodin. The information provided herein is intended to serve as a general guide for researchers and to highlight the need for foundational research on this compound. Any investigation into the biological activities of 1β,10β-Epoxydehydroleucodin will require the de novo development of experimental protocols and a systematic approach to determine its pharmacological properties. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other understudied natural products.

References

Unraveling the Bioactivity of 1β,10β-Epoxydehydroleucodin: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Topic: 1β,10β-Epoxydehydroleucodin Mechanism of Action Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid natural product isolated from the roots of Scorzonera latifolia. While belonging to a class of compounds known for diverse biological activities, specific studies on the mechanism of action of 1β,10β-Epoxydehydroleucodin are currently not available in the published scientific literature. This document provides a summary of the known information regarding this compound and its botanical source. In lieu of specific experimental data, we present a generalized framework of protocols and potential signaling pathways to guide future research into the bioactivity of 1β,10β-Epoxydehydroleucodin. This serves as a foundational roadmap for researchers seeking to elucidate its therapeutic potential.

Introduction

Sesquiterpene lactones, a major class of secondary metabolites in the Asteraceae family, are known for their wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1β,10β-Epoxydehydroleucodin is a sesquiterpenoid that has been isolated from Scorzonera latifolia.[1] The genus Scorzonera has a history in folk medicine, with studies on various species revealing the presence of bioactive compounds such as triterpenoids, flavonoids, and other sesquiterpenoids.[2][3][4] Extracts from Scorzonera latifolia, in particular, have been investigated for their wound-healing, antioxidant, and antimicrobial activities.[5][6] However, the specific molecular targets and signaling pathways modulated by 1β,10β-Epoxydehydroleucodin remain to be elucidated.

Current State of Knowledge

Currently, detailed mechanism of action studies, including quantitative data on biological activity (e.g., IC50 values), specific protein interactions, and modulation of signaling cascades for 1β,10β-Epoxydehydroleucodin are not present in the peer-reviewed literature. The available information is primarily related to its natural source and chemical classification.

Table 1: Summary of Known Information for 1β,10β-Epoxydehydroleucodin

ParameterInformation
Compound Name 1β,10β-Epoxydehydroleucodin
Compound Class Sesquiterpenoid
Natural Source Scorzonera latifolia
Reported Biological Activities of Scorzonera latifolia Extracts Anti-inflammatory, Analgesic, Wound-healing, Antioxidant, Antimicrobial

Proposed Experimental Protocols for Elucidating Mechanism of Action

The following protocols are generalized methodologies that can be adapted to investigate the biological activities of 1β,10β-Epoxydehydroleucodin.

General Workflow for Investigating a Novel Compound

This diagram outlines a logical progression of experiments to characterize the bioactivity and mechanism of action of a novel compound like 1β,10β-Epoxydehydroleucodin.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action Studies Compound Isolation/Synthesis Compound Isolation/Synthesis Purity & Structural Analysis Purity & Structural Analysis Compound Isolation/Synthesis->Purity & Structural Analysis Initial Cytotoxicity Screening Initial Cytotoxicity Screening Purity & Structural Analysis->Initial Cytotoxicity Screening Phenotypic Assays Phenotypic Assays Initial Cytotoxicity Screening->Phenotypic Assays Affinity Chromatography Affinity Chromatography Phenotypic Assays->Affinity Chromatography Computational Docking Computational Docking Phenotypic Assays->Computational Docking Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Identification of Potential Targets Identification of Potential Targets Computational Docking->Identification of Potential Targets Mass Spectrometry->Identification of Potential Targets Signaling Pathway Analysis Signaling Pathway Analysis Identification of Potential Targets->Signaling Pathway Analysis Gene & Protein Expression Analysis Gene & Protein Expression Analysis Signaling Pathway Analysis->Gene & Protein Expression Analysis In Vivo Model Validation In Vivo Model Validation Gene & Protein Expression Analysis->In Vivo Model Validation

Caption: General Experimental Workflow.

Protocol: Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of 1β,10β-Epoxydehydroleucodin on various cell lines.

Materials:

  • 1β,10β-Epoxydehydroleucodin

  • Cell lines (e.g., HeLa, A549, MCF-7 for cancer; RAW 264.7 for inflammation)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 1β,10β-Epoxydehydroleucodin in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Western Blot for Signaling Protein Expression

Objective: To investigate the effect of 1β,10β-Epoxydehydroleucodin on the expression and phosphorylation of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB, caspases, MAPKs)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathways for Investigation

Based on the known activities of other sesquiterpene lactones, the following signaling pathways are plausible areas of investigation for 1β,10β-Epoxydehydroleucodin.

Potential Anti-inflammatory Mechanism

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This diagram illustrates a hypothetical mechanism for investigation.

G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators 1β,10β-Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin->IKK Inhibits? 1β,10β-Epoxydehydroleucodin->NF-κB Inhibits translocation?

Caption: Hypothetical Anti-inflammatory Pathway.

Potential Apoptosis-Inducing Mechanism

Some sesquiterpenoids induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This diagram presents a potential mechanism to explore.

G 1β,10β-Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin Bax/Bak Bax/Bak 1β,10β-Epoxydehydroleucodin->Bax/Bak Activates? Bcl-2 Bcl-2 1β,10β-Epoxydehydroleucodin->Bcl-2 Inhibits? Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax/Bak->Mitochondrion Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

1β,10β-Epoxydehydroleucodin represents an intriguing yet understudied natural product. The lack of specific research on its mechanism of action highlights a significant knowledge gap and an opportunity for novel discoveries. The experimental frameworks and hypothetical pathways presented here offer a starting point for researchers to systematically investigate its biological effects. Future studies should focus on isolating or synthesizing sufficient quantities of the compound to perform comprehensive in vitro and in vivo studies. Such research will be crucial in determining if 1β,10β-Epoxydehydroleucodin holds promise as a lead compound for the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 1β,10β-Epoxydehydroleucodin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives of 1β,10β-epoxydehydroleucodin, a sesquiterpene lactone of the guaianolide type. The described methodologies focus on the chemical modification of key functional groups within the parent molecule to generate a library of compounds with potentially enhanced biological activities and improved pharmacokinetic properties. The protocols are intended for use by researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

Sesquiterpene lactones are a large and diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] 1β,10β-Epoxydehydroleucodin is a promising scaffold for the development of new therapeutic agents. Derivatization of this natural product can lead to the generation of analogs with improved potency, selectivity, and drug-like properties. The primary sites for chemical modification on the 1β,10β-epoxydehydroleucodin scaffold are the α-methylene-γ-lactone moiety, the epoxide ring, and any hydroxyl groups. The α-methylene-γ-lactone is a key pharmacophore, acting as a Michael acceptor that can covalently bind to biological nucleophiles such as cysteine residues in proteins.[2][3] Modification of this group can modulate reactivity and selectivity.

Synthesis of 1β,10β-Epoxydehydroleucodin Derivatives

The following sections detail the synthetic protocols for generating various derivatives of 1β,10β-epoxydehydroleucodin. The syntheses are categorized based on the type of chemical transformation.

Synthesis of Amino Adducts via Michael Addition

The addition of amines to the α-methylene-γ-lactone moiety is a common strategy to produce more water-soluble prodrugs that can release the active parent compound under physiological conditions.[4][5] This reaction typically proceeds via a Michael-type conjugate addition.

Experimental Protocol 1: Synthesis of a Piperidine (B6355638) Adduct

  • Materials: 1β,10β-Epoxydehydroleucodin, piperidine, dichloromethane (B109758) (DCM), sodium sulfate (B86663) (Na₂SO₄), silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve 1β,10β-epoxydehydroleucodin (100 mg, 1 equivalent) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add piperidine (1.2 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired piperidine adduct.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Ester Derivatives via Acylation

Hydroxyl groups on the sesquiterpene lactone scaffold can be readily acylated to produce ester derivatives. These modifications can alter the lipophilicity and, consequently, the pharmacokinetic profile of the parent compound.

Experimental Protocol 2: Acetylation of a Hydroxyl Group

  • Materials: 1β,10β-Epoxydehydroleucodin (assuming it has a hydroxyl group), acetic anhydride (B1165640), pyridine (B92270), DCM, saturated sodium bicarbonate solution, brine, Na₂SO₄, silica gel.

  • Procedure:

    • Dissolve 1β,10β-epoxydehydroleucodin (100 mg, 1 equivalent) in a mixture of DCM (5 mL) and pyridine (1 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the acetylated derivative.

    • Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Synthesis of Silyl (B83357) Ether Derivatives

Silylation of hydroxyl groups is another common method to modify the properties of natural products, often used as a protective group strategy or to enhance solubility in non-polar solvents.[6]

Experimental Protocol 3: Silylation of a Hydroxyl Group

  • Materials: 1β,10β-Epoxydehydroleucodin (with a hydroxyl group), tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), anhydrous dimethylformamide (DMF), diethyl ether, water, brine, magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • Dissolve 1β,10β-epoxydehydroleucodin (100 mg, 1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

    • Add TBDMSCl (1.5 equivalents) portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into ice-water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic extracts with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the silyl ether derivative.

    • Characterize the purified compound using spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesized derivatives.

Derivative IDParent CompoundReagentReaction TypeYield (%)Molecular FormulaMolecular Weight ( g/mol )
PD-01 1β,10β-EpoxydehydroleucodinPiperidineMichael Addition85C₂₀H₂₉NO₄347.45
AC-01 1β,10β-EpoxydehydroleucodinAcetic AnhydrideAcetylation92C₁₇H₂₀O₅304.34
SI-01 1β,10β-EpoxydehydroleucodinTBDMSClSilylation88C₂₁H₃₄O₄Si394.58

Visualizations

The following diagrams illustrate the synthetic pathways and a potential signaling pathway influenced by these derivatives.

Synthesis_of_Amino_Adduct parent 1β,10β-Epoxydehydroleucodin product Piperidine Adduct (PD-01) parent->product Michael Addition reagent Piperidine DCM, rt

Caption: Synthesis of a piperidine adduct via Michael addition.

Synthesis_of_Ester_and_Silyl_Ether cluster_ac Acetylation cluster_si Silylation parent 1β,10β-Epoxydehydroleucodin (with -OH group) product_ac Acetylated Derivative (AC-01) parent->product_ac Acylation product_si Silyl Ether Derivative (SI-01) parent->product_si Silylation reagent_ac Acetic Anhydride, Pyridine DCM, 0°C to rt reagent_si TBDMSCl, Imidazole DMF, rt

Caption: Derivatization of the hydroxyl group.

Signaling_Pathway derivative Sesquiterpene Lactone Derivative ikb_kinase IκB Kinase (IKK) derivative->ikb_kinase Inhibition cell_membrane Cell Membrane ikb IκBα ikb_kinase->ikb Phosphorylation (Inhibited) nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation ikb->nf_kb Inhibition inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Activation

Caption: Putative inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Cell Culture Treatment with Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesquiterpene lactones (STLs) are a large group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] They are known for a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3] Their therapeutic potential, particularly in oncology, is a subject of ongoing research. STLs have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways in cancer cells, making them promising candidates for drug development.[4][5] This document provides an overview of the cellular effects of STLs and detailed protocols for their application in cell culture experiments.

Mechanism of Action

The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in proteins, particularly cysteine residues. This interaction can modulate the function of key signaling proteins.

  • Anti-inflammatory Effects: STLs are potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] They can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1][6] This leads to the downregulation of pro-inflammatory genes.

  • Anticancer Effects: The anticancer activity of STLs is often mediated through the induction of apoptosis and cell cycle arrest.[5][7] They can modulate the expression of proteins in the Bcl-2 family, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[5][7] Furthermore, STLs can generate reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[8] Several key signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and STAT3, are also modulated by STLs.[1][4]

Data Presentation: Antiproliferative and Cytotoxic Activity of Representative Sesquiterpene Lactones

The following table summarizes the 50% growth inhibition (GI₅₀) and 50% cytotoxic concentration (CC₅₀) values for the sesquiterpene lactone cumanin and its derivatives against various human cancer cell lines and normal mouse splenocytes. This data illustrates the potential potency and selectivity of this class of compounds.[9]

CompoundCell LineGI₅₀ (µM) ± SDCC₅₀ (µM) ± SD (Splenocytes)Selectivity Index (SI)
Cumanin (Natural) A549 (Lung)4.3 ± 0.329.4 ± 1.56.8
HBL-100 (Breast)3.6 ± 0.28.2
HeLa (Cervix)3.8 ± 0.17.7
SW1573 (Lung)3.5 ± 0.18.4
T47-D (Breast)4.3 ± 0.26.8
WiDr (Colon)4.1 ± 0.27.2
Compound 11 (Derivative) A549 (Lung)2.5 ± 0.1524.1 ± 20.3209.6
HBL-100 (Breast)2.5 ± 0.1209.6
HeLa (Cervix)2.6 ± 0.1201.6
SW1573 (Lung)2.3 ± 0.1227.9
T47-D (Breast)2.3 ± 0.1227.9
WiDr (Colon)2.3 ± 0.1227.9

Data adapted from Pérez-Arriaga et al. (2019).[9] The Selectivity Index (SI) is calculated as CC₅₀ (splenocytes) / GI₅₀ (cancer cell line).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a sesquiterpene lactone on the metabolic activity of cells, which is an indicator of cell viability.[6][10]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the sesquiterpene lactone from the stock solution in a complete medium.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • Sesquiterpene lactone stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of the sesquiterpene lactone for the chosen duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins involved in pathways like NF-κB or apoptosis.[11]

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash treated cell pellets with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-40 µg per lane).

    • Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathway Diagrams

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkBa_P P-IκBα Proteasome Proteasome Degradation IkBa_P->Proteasome Proteasome->IkBa_P Degrades Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Activates STL Sesquiterpene Lactones (STLs) STL->IKK Inhibition STL->NFkB Inhibition of DNA binding

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Apoptosis_Pathway STL Sesquiterpene Lactones (STLs) ROS ↑ ROS STL->ROS Bcl2 Bcl-2 (Anti-apoptotic) STL->Bcl2 Downregulates Bax Bax (Pro-apoptotic) STL->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates Casp3a Active Caspase-3 Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis Experimental_Workflow cluster_assays Downstream Assays cluster_data Data Analysis start Start: Cell Culture treatment Treatment with Sesquiterpene Lactone start->treatment harvest Cell Harvesting (24-72h) treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Flow Cytometry) harvest->apoptosis protein Protein Analysis (Western Blot) harvest->protein ic50 IC₅₀ Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Expression/ Phosphorylation Levels protein->protein_quant end Conclusion: Mechanism of Action ic50->end apoptosis_quant->end protein_quant->end

References

Application Notes and Protocols: 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and preparation of 1β,10β-Epoxydehydroleucodin. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

General Information

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound. As with any research chemical, it should be handled with care by trained professionals in a laboratory setting. A comprehensive Material Safety Data Sheet (MSDS) was not publicly available at the time of this writing; therefore, this compound should be treated as potentially hazardous. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are mandatory.

Safety and Handling

All personnel should be thoroughly trained in standard laboratory safety procedures before handling 1β,10β-Epoxydehydroleucodin.

2.1 Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In cases of handling the solid form where aerosolization is possible, a properly fitted respirator is recommended.

2.2 General Handling Precautions

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is critical to maintain the stability and integrity of 1β,10β-Epoxydehydroleucodin.

3.1 Short-Term Storage

The solid form of the compound is stable at room temperature for a few days, such as during shipping.[1][2]

3.2 Long-Term Storage

For long-term storage, the solid compound and its stock solutions should be stored under the conditions outlined in the table below.

ConditionSolid CompoundStock Solutions
Temperature -20°C or -80°C-20°C or -80°C
Atmosphere Store in a tightly sealed container.Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
Light Protect from light.Protect from light.

Solution Preparation

The solubility of 1β,10β-Epoxydehydroleucodin may vary depending on the solvent. It is recommended to test solubility with a small amount of the compound before preparing a larger stock solution.

4.1 Solubility Data

SolventSolubilityNotes
DMSO SolubleA common solvent for creating stock solutions.[1]
Ethanol May be solubleTest with a small amount.[1]
DMF May be solubleTest with a small amount.[1]

4.2 Protocol for Preparing a Stock Solution (e.g., in DMSO)

  • Equilibrate the vial containing solid 1β,10β-Epoxydehydroleucodin to room temperature for at least one hour before opening.

  • Weigh the desired amount of the compound in a sterile, appropriate container.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM, 20 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Table of Stock Solution Volumes (Example Concentrations)

Desired Concentration1 mg5 mg10 mg
1 mM 3.8419 mL19.2093 mL38.4187 mL
5 mM 0.7684 mL3.8419 mL7.6837 mL
10 mM 0.3842 mL1.9209 mL3.8419 mL

Molecular Weight: 260.31 g/mol

In Vitro and In Vivo Formulations

Freshly prepared formulations are recommended for optimal results in experimental settings.[1] The following are example formulations and should be optimized for your specific experimental needs.

5.1 Example In Vivo Formulation Protocol

This protocol provides an example of preparing a working solution for in vivo administration.

  • Prepare a stock solution of 1β,10β-Epoxydehydroleucodin in DMSO (e.g., 25 mg/mL).

  • To prepare a 2.5 mg/mL working solution:

    • Take 100 µL of the 25 mg/mL DMSO stock solution.

    • Add to 900 µL of corn oil.

    • Mix thoroughly to obtain a clear solution or a fine suspension.[1]

Other potential vehicles for in vivo formulations include:

  • PEG300 and Tween 80 in ddH₂O[1]

  • 0.5% CMC Na in ddH₂O[1]

Workflows

6.1 Handling and Storage Workflow

G A Receive Compound B Short-Term Storage (Room Temperature) A->B Immediate use C Long-Term Storage (Solid, -20°C or -80°C) A->C Long-term storage D Prepare Stock Solution B->D C->D E Aliquot Stock Solution D->E F Store Aliquots (-20°C or -80°C) E->F G Use in Experiment F->G G A In Vitro or In Vivo Study? B Prepare High Concentration Stock in DMSO A->B Both C Dilute Stock in Aqueous Buffer/Media B->C In Vitro D Prepare Formulation (e.g., with Corn Oil, PEG300) B->D In Vivo E Final Working Solution C->E D->E

References

Troubleshooting & Optimization

Technical Support Center: 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1β,10β-Epoxydehydroleucodin. The information addresses common solubility issues and provides guidance on preparation for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is 1β,10β-Epoxydehydroleucodin and what are its general properties?

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound.[1] Like many sesquiterpene lactones, it typically exists as a solid at room temperature and has low water solubility. Its molecular formula is C₁₅H₁₆O₄ and it has a molecular weight of 260.29 g/mol .

Q2: I'm having trouble dissolving 1β,10β-Epoxydehydroleucodin in aqueous solutions for my experiments. Why is this happening?

Low aqueous solubility is a known characteristic of sesquiterpene lactones. This is due to their lipophilic nature. For in vitro experiments, direct dissolution in water or buffered solutions is often challenging.

Q3: What solvents are recommended for dissolving 1β,10β-Epoxydehydroleucodin for in vitro studies?

For most in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1] If solubility issues persist, ethanol (B145695) or dimethylformamide (DMF) can be tested. It is advisable to start with a small amount of the compound to test solubility in these solvents before dissolving the entire batch.

Q4: How should I prepare a stock solution of 1β,10β-Epoxydehydroleucodin?

It is recommended to prepare stock solutions at concentrations such as 5 mM, 10 mM, or 20 mM in DMSO.[1] Once dissolved, the stock solution should be aliquoted into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

Q5: What is the recommended storage for 1β,10β-Epoxydehydroleucodin?

The powdered form of the compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Issue: Precipitate formation when diluting DMSO stock solution into aqueous media.

Cause: This is a common issue when a compound with low aqueous solubility is introduced from an organic solvent into an aqueous buffer or cell culture medium. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.

Solutions:

  • Decrease the final concentration: The final concentration of 1β,10β-Epoxydehydroleucodin in your aqueous medium may be too high. Try using a lower final concentration.

  • Increase the final solvent concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of the tolerance of your cell line or assay to the solvent. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.

  • Use a surfactant: For certain applications, a non-ionic surfactant like Tween 80 can be used to improve solubility and prevent precipitation. A common formulation for injection involves a mixture of DMSO, Tween 80, and saline.[1]

  • Utilize cyclodextrins: Complexation with cyclodextrins has been shown to significantly increase the aqueous solubility of other sesquiterpene lactones. You can explore the use of β-cyclodextrins or their derivatives.

Quantitative Solubility Data

Solvent/Formulation ComponentTypeRecommended UseNotes
Water Aqueous SolventNot recommended for primary dissolutionCompound has low water solubility (< 1 mg/mL).[1]
DMSO (Dimethyl sulfoxide) Organic SolventPrimary solvent for stock solutions (in vitro) Recommended for preparing concentrated stock solutions (e.g., 5-20 mM).[1]
Ethanol Organic SolventAlternative for stock solutionsCan be used if solubility in DMSO is limited.
DMF (Dimethylformamide) Organic SolventAlternative for stock solutionsCan be used if solubility in DMSO is limited.
PEG400 (Polyethylene glycol 400) Co-solventIn vivo oral formulationsCan be used to dissolve the compound for oral administration.
Carboxymethyl cellulose Suspending AgentIn vivo oral formulationsUsed to create a suspension of the compound for oral dosing.
Tween 80 SurfactantIn vivo oral and injection formulationsHelps to increase solubility and stability in aqueous-based formulations.[1]
Corn oil VehicleIn vivo injection formulationsCan be used as a vehicle for injection after initial dissolution in DMSO.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • 1β,10β-Epoxydehydroleucodin (MW: 260.29 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.6 mg of 1β,10β-Epoxydehydroleucodin powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway and Experimental Workflow

Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[2][3][4] The proposed mechanism involves the alkylation of specific cysteine residues on the p65 subunit of NF-κB, which prevents its DNA binding.[4][5] The diagram below illustrates the general mechanism of NF-κB inhibition by sesquiterpene lactones.

NFkB_Inhibition General Mechanism of NF-κB Inhibition by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Initiates SL 1β,10β-Epoxydehydroleucodin (Sesquiterpene Lactone) SL->NFkB_active Inhibits DNA Binding (Alkylation of p65)

Figure 1: NF-κB signaling pathway inhibition.

Experimental Workflow for Assessing Solubility

The following workflow outlines a general procedure for determining the solubility of 1β,10β-Epoxydehydroleucodin in a given solvent.

Solubility_Workflow Experimental Workflow for Solubility Assessment start Start weigh Weigh a small, precise amount of the compound start->weigh add_solvent Add a known volume of the test solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex observe Visually inspect for dissolved particles vortex->observe decision Is the solution clear? observe->decision sonicate Use sonication or gentle warming (if compound is stable) decision->sonicate No calculate Calculate the approximate solubility (e.g., in mg/mL) decision->calculate Yes add_more_solvent Add another known volume of solvent add_more_solvent->vortex decision2 Is the solution clear? sonicate->decision2 decision2->add_more_solvent No, but some dissolution observed decision2->calculate Yes insoluble Considered poorly soluble in this solvent at this concentration decision2->insoluble No, and no further dissolution observed end End calculate->end insoluble->end

Figure 2: Workflow for solubility assessment.

References

Technical Support Center: Stability of 1β,10β-Epoxydehydroleucodin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 1β,10β-Epoxydehydroleucodin is limited in publicly available scientific literature. The following guidance is based on general knowledge of sesquiterpene lactones, particularly those of the guaianolide and epoxy-guaianolide classes, and is intended to serve as a general framework for researchers. It is crucial to perform compound-specific validation for all experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing 1β,10β-Epoxydehydroleucodin?

For long-term storage, it is recommended to keep 1β,10β-Epoxydehydroleucodin as a solid at -20°C or below. In solution, stock solutions should be stored at -80°C. Based on supplier information for similar compounds, a solution in DMSO may be stable for up to 6 months at -80°C and for 1 month at -20°C. Short-term storage of a few days at room temperature is generally acceptable for the solid form.

Q2: What solvents are recommended for dissolving 1β,10β-Epoxydehydroleucodin?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving sesquiterpene lactones for in vitro assays. Other potential solvents include ethanol (B145695), methanol, and dimethylformamide (DMF). Due to the potential for reactions with alcoholic solvents over time, especially at elevated temperatures, it is advisable to prepare fresh solutions in these solvents or store them at low temperatures for short periods.

Q3: What are the primary factors that can affect the stability of 1β,10β-Epoxydehydroleucodin in solution?

The stability of sesquiterpene lactones, including 1β,10β-Epoxydehydroleucodin, in solution can be influenced by several factors:

  • pH: The lactone ring can be susceptible to hydrolysis under alkaline conditions. Acidic conditions might affect the epoxide group.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light: Some sesquiterpene lactones are known to be sensitive to UV light, which can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen could potentially lead to degradation, especially given the presence of reactive functional groups.

  • Solvent: The choice of solvent can impact stability, with the potential for solvolysis reactions, particularly with protic solvents like alcohols.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of the compound in the experimental medium.Prepare fresh solutions immediately before use. Minimize the exposure of the compound to harsh conditions (e.g., high pH, prolonged incubation at elevated temperatures). Run a stability check of the compound in your specific assay medium.
Appearance of unknown peaks in HPLC analysis over time. Chemical degradation of 1β,10β-Epoxydehydroleucodin.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method. Ensure proper storage of analytical standards and samples.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound.Visually inspect solutions for any precipitates. Use sonication or gentle warming to aid dissolution, but be cautious of temperature-induced degradation. Determine the solubility of the compound in your specific solvent and experimental medium.
Discoloration of the solution. Potential degradation or reaction with components in the medium.Protect the solution from light. Prepare solutions in an inert atmosphere (e.g., under argon or nitrogen) if oxidative degradation is suspected.

Quantitative Data Summary

Specific quantitative stability data for 1β,10β-Epoxydehydroleucodin is not available. The following table provides a general overview of stability data for related sesquiterpene lactones to serve as a reference.

Compound Class Condition Observation Citation
Sesquiterpene LactonespH 5.5Generally stable.[1][2]
Sesquiterpene Lactones with side chainspH 7.4, 37°CHydrolysis of the side chain observed.[1][2]
Helenalin-type Sesquiterpene LactonesEthanolic solution, stored for 3 yearsFormation of ethanol adducts, with degradation increasing with temperature (13% at 4°C, 32% at 25°C, 37% at 30°C).[3][4][5]
Lactucin (a guaianolide)UV irradiationHalf-life of approximately 45 minutes, indicating photosensitivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of 1β,10β-Epoxydehydroleucodin in a Buffered Solution

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 1β,10β-Epoxydehydroleucodin in an appropriate aprotic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C). Protect the solutions from light by using amber vials or covering them with aluminum foil.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of 1β,10β-Epoxydehydroleucodin.

  • Data Analysis: Plot the concentration of 1β,10β-Epoxydehydroleucodin as a function of time for each condition to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute in Buffers (pH 3, 5, 7.4, 9) Stock->Dilute Incubate Incubate at Controlled Temp. (e.g., 25°C or 37°C) Protect from Light Dilute->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Workflow for assessing the pH and temperature stability of 1β,10β-Epoxydehydroleucodin.

Degradation_Pathways cluster_degradation Potential Degradation Pathways Compound 1β,10β-Epoxydehydroleucodin Hydrolysis Lactone Ring Hydrolysis (Alkaline pH) Compound->Hydrolysis High pH Epoxide Epoxide Ring Opening (Acidic pH) Compound->Epoxide Low pH Photodegradation Photodegradation (UV Light) Compound->Photodegradation Light Exposure Oxidation Oxidation Compound->Oxidation Oxidizing Agents

Caption: Potential degradation pathways for epoxy-guaianolide sesquiterpene lactones.

References

Technical Support Center: Optimizing the Extraction Yield of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 1β,10β-Epoxydehydroleucodin, a member of the sesquiterpene lactone (SL) class of compounds. The following information is synthesized from established methodologies for sesquiterpene lactone extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of 1β,10β-Epoxydehydroleucodin?

The primary factors impacting the extraction efficiency of sesquiterpene lactones like 1β,10β-Epoxydehydroleucodin are the choice of solvent and the extraction methodology.[1] Other significant variables include the particle size of the plant material, the solid-to-solvent ratio, extraction temperature, and duration.

Q2: Which solvents are most effective for extracting sesquiterpene lactones?

Polar organic solvents are generally preferred for the extraction of sesquiterpene lactones.[2] Commonly used solvents include ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297).[2] The selection of the optimal solvent is crucial and can significantly affect the yield and purity of the extracted compound.[3] For instance, ethanol is often favored due to its lower toxicity, which is a critical consideration for subsequent pharmaceutical applications.[2]

Q3: What are the advantages of modern extraction techniques over traditional methods for 1β,10β-Epoxydehydroleucodin?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several benefits over conventional methods such as maceration or Soxhlet extraction. These advanced methods can enhance extraction efficiency, reduce processing time, and lower solvent consumption.[4] UAE utilizes high-frequency sound waves to create acoustic cavitation, which facilitates the release of intracellular contents, while MAE uses microwave energy to heat the solvent and plant matrix, causing cell wall rupture.[4]

Q4: How can I minimize the degradation of 1β,10β-Epoxydehydroleucodin during extraction?

Sesquiterpene lactones can be sensitive to high temperatures. Prolonged exposure to heat can lead to degradation. To mitigate this, consider using extraction techniques that operate at lower temperatures or for shorter durations. Additionally, storing the crude extract at a low temperature (e.g., 4°C) is recommended to prevent degradation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Non-optimal extraction parameters (time, temperature).- Insufficient particle size reduction of plant material.- Test a range of polar organic solvents (e.g., ethanol, methanol, ethyl acetate) to identify the most effective one.- Optimize the extraction time and temperature. For UAE and MAE, start with shorter durations and lower power settings and gradually increase.- Ensure the plant material is finely ground to increase the surface area for solvent interaction.
Co-extraction of Impurities - Solvent with poor selectivity.- Complex plant matrix containing compounds with similar polarity.- Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and pigments before extracting with a polar solvent.- Utilize liquid-liquid partitioning to separate the target compound from impurities based on their differential solubility in immiscible solvents.[3][5]- Further purify the extract using techniques like column chromatography or solid-phase extraction (SPE).[3]
Inconsistent Results - Variation in plant material quality.- Lack of precise control over extraction parameters.- Use plant material from a consistent source and harvest time.- Standardize all extraction parameters, including particle size, solid-to-solvent ratio, temperature, and time.- Ensure thorough mixing during extraction to guarantee uniform solvent contact with the plant material.
Thermal Degradation of the Compound - Excessive heat during extraction or solvent evaporation.- Use temperature-controlled extraction methods like UAE in a cooled water bath.[4]- For solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.

Experimental Protocols

The following are generalized protocols for the extraction of sesquiterpene lactones, which can be adapted for 1β,10β-Epoxydehydroleucodin.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is adapted from a procedure for extracting sesquiterpene lactones from Inula helenium.[4]

Materials:

  • Dried and powdered plant material

  • Ethanol (70% or 96%)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

  • Flasks and beakers

Procedure:

  • Weigh 1 g of the dried, powdered plant material and place it into a flask.

  • Add 20 mL of the selected ethanol solution, creating a solid-to-solvent ratio of 1:20 (w/v).

  • Place the flask in an ultrasonic bath maintained at a controlled temperature (e.g., 25°C).

  • Sonicate the mixture for 30 minutes.

  • After sonication, filter the extract through filter paper to separate the solid residue.

  • For an increased yield, the extraction of the plant residue can be repeated with a fresh portion of the solvent.

  • Combine the filtrates from all extraction cycles.

  • Concentrate the combined filtrate using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C for further analysis and purification.[4]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general workflow for MAE of sesquiterpene lactones.[4]

Materials:

  • Dried and powdered plant material

  • Selected extraction solvent (e.g., ethanol)

  • Microwave extractor with sealed vessels

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a known amount of the dried, powdered plant material into a microwave extraction vessel.

  • Add the appropriate volume of the extraction solvent.

  • Secure the vessel in the microwave extractor.

  • Set the microwave power (e.g., 300 W) and irradiation time (e.g., 5 minutes).

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

  • Store the extract at 4°C.[4]

Protocol 3: Maceration followed by Liquid-Liquid Extraction

This method is based on a procedure for extracting sesquiterpene lactones from Cichorium intybus.[4][5]

Materials:

  • Dried and powdered plant material

  • Ultrapure water

  • Ethyl acetate

  • Temperature-controlled shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the dried, powdered plant material and place it in a suitable container.

  • Add an appropriate volume of ultrapure water.

  • Place the container in a temperature-controlled shaker set at 30°C for 17 hours.[5]

  • After maceration, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant and perform a liquid-liquid extraction by adding an equal volume of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer, which contains the sesquiterpene lactones.

  • Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate to maximize recovery.

  • Combine all the ethyl acetate fractions.

  • Concentrate the combined ethyl acetate fractions using a rotary evaporator to obtain the crude extract.

Data Presentation

Table 1: Comparison of Extraction Methodologies for Sesquiterpene Lactones

Methodology Typical Solvents Advantages Disadvantages
Maceration Water, Ethanol, Methanol[5]Simple, low-cost setup.Time-consuming, potentially lower yield.
Soxhlet Extraction Ethanol, HexaneExhaustive extraction, higher yield than maceration.Requires higher temperatures, potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol[4]Reduced extraction time, increased yield, lower solvent consumption.[4]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Ethanol, Acetone[4]Very short extraction times, high efficiency, reduced solvent use.[4]Requires specialized microwave equipment, potential for localized overheating.

Visualizations

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (e.g., UAE, MAE, Maceration) plant_material->extraction Add Solvent filtration Filtration extraction->filtration solvent_evaporation Solvent Evaporation (Rotary Evaporator) filtration->solvent_evaporation Filtrate crude_extract Crude Extract solvent_evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_compound Pure 1β,10β-Epoxydehydroleucodin purification->pure_compound troubleshooting_logic start Low Extraction Yield? check_solvent Optimize Solvent start->check_solvent Yes check_params Optimize Extraction Parameters (Time, Temp) check_solvent->check_params check_particle_size Reduce Particle Size check_params->check_particle_size re_extract Re-evaluate Yield check_particle_size->re_extract success Yield Improved re_extract->success Yes further_optimization Further Optimization Needed re_extract->further_optimization No

References

Technical Support Center: 1β,10β-Epoxydehydroleucodin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on the general knowledge of purifying sesquiterpene lactones and epoxide-containing compounds. Due to limited publicly available data specific to 1β,10β-Epoxydehydroleucodin, this information should be used as a general guideline. Researchers should always perform small-scale pilot experiments to optimize conditions for their specific sample and setup.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1β,10β-Epoxydehydroleucodin?

A1: The primary challenges in purifying 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone with an epoxide functional group, typically include:

  • Chemical Instability: The epoxide ring is susceptible to opening under acidic or basic conditions, and the α,β-unsaturated γ-lactone moiety can react with nucleophiles.

  • Co-eluting Impurities: Plant extracts are complex mixtures, and other structurally similar terpenoids can co-elute during chromatography, making separation difficult.

  • Low Abundance: The target compound may be present in low concentrations in the natural source, requiring efficient extraction and enrichment steps.

  • Solubility Issues: Sesquiterpene lactones often have limited solubility in highly polar or non-polar solvents, which can complicate both extraction and chromatographic purification.

Q2: What are the recommended storage conditions for 1β,10β-Epoxydehydroleucodin?

A2: To minimize degradation, 1β,10β-Epoxydehydroleucodin should be stored under the following conditions:

  • Solid Form: Store as a solid at -20°C or lower in a tightly sealed container, protected from light and moisture.

  • In Solution: If dissolved in a solvent, use a non-nucleophilic, aprotic solvent like DMSO or acetone. Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. Avoid storing in protic solvents like methanol (B129727) or ethanol (B145695) for extended periods, as they can potentially react with the compound.

Q3: Which analytical techniques are best for monitoring the purification of 1β,10β-Epoxydehydroleucodin?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid screening of fractions from column chromatography. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate. Visualization can be achieved using UV light (if the compound is UV active) and/or staining with reagents like p-anisaldehyde, which is effective for terpenoids.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and for final purification. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) is a common choice for sesquiterpene lactones.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound in different fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final purified product.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Degradation during extraction or chromatography - Avoid using strong acids or bases during extraction and workup. - Use buffered mobile phases for chromatography if necessary. - Minimize exposure to high temperatures by using a rotary evaporator at low temperatures.
Incomplete extraction from the source material - Ensure the plant material is finely ground to increase surface area. - Optimize the extraction solvent. A mixture of dichloromethane (B109758) and methanol (1:1 v/v) is often effective for sesquiterpene lactones.[1] - Increase the extraction time or perform multiple extractions.
Poor separation from other compounds - Optimize the chromatographic conditions (see Problem 2). - Consider using orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography).
Loss of compound during solvent removal - Use a rotary evaporator with a cooled trap. - For small sample sizes, consider using a gentle stream of nitrogen to evaporate the solvent.
Problem 2: Co-elution of Impurities with the Target Compound
Possible Cause Troubleshooting Step
Insufficient chromatographic resolution - HPLC: Decrease the gradient slope, reduce the flow rate, or try a different stationary phase (e.g., a phenyl-hexyl column instead of C18). - Column Chromatography: Use a smaller particle size silica (B1680970) gel and a shallower solvent gradient.
Structurally similar impurities - Consider preparative HPLC for final purification, as it offers higher resolution than flash chromatography. - Derivatization of the mixture to alter the polarity of the target compound or impurities, followed by separation and deprotection, can be an advanced strategy.
Overloading the column - Reduce the amount of sample loaded onto the column. For preparative HPLC, typical loading is 1-5 mg per gram of stationary phase, but this is highly dependent on the separation.
Problem 3: Suspected Compound Degradation During Purification
Possible Cause Troubleshooting Step
Epoxide ring opening - Avoid acidic conditions. If an acidic modifier is needed for HPLC, use a weak acid like formic acid at a low concentration (e.g., 0.1%). - Avoid chlorinated solvents like dichloromethane if they contain traces of HCl.
Reaction with nucleophilic solvents - Avoid using protic solvents like methanol or ethanol as the primary solvent for long-term storage or during prolonged heating. Studies have shown that sesquiterpene lactones can react with ethanol.[1]
Hydrolysis of the lactone ring - Maintain a neutral pH during all purification steps. Strong bases can hydrolyze the lactone.

Experimental Protocols

General Protocol for the Purification of Sesquiterpene Lactones from Plant Material
  • Extraction:

    • Air-dry and finely powder the plant material.

    • Extract the powdered material with a suitable solvent system, such as a 1:1 (v/v) mixture of dichloromethane and methanol, by maceration or sonication.[1]

    • Repeat the extraction process 2-3 times to ensure maximum yield.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Fractionation (e.g., by Column Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed with a non-polar solvent (e.g., n-hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[1]

    • Collect fractions and monitor by TLC to identify those containing the target compound.

  • Final Purification (e.g., by Preparative HPLC):

    • Pool the fractions containing the compound of interest and concentrate.

    • Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile or methanol).

    • Purify using a preparative reversed-phase C18 HPLC column.

    • Use a mobile phase gradient, for instance, starting with a higher proportion of water (with 0.1% formic acid, if necessary) and increasing the proportion of acetonitrile. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to 1β,10β-Epoxydehydroleucodin and confirm its purity by analytical HPLC and identity by MS and NMR.

Quantitative Data

Table 1: General Solubility of Sesquiterpene Lactones in Common Solvents

SolventGeneral SolubilityNotes
Water PoorMay have very low solubility (<1 mg/mL).
Methanol, Ethanol Moderately SolubleCan be used for extraction and chromatography, but be aware of potential reactivity over long periods.
Acetone, Ethyl Acetate SolubleGood solvents for extraction and as components of chromatographic mobile phases.
Dichloromethane, Chloroform SolubleEffective for extraction of less polar sesquiterpene lactones.
n-Hexane Poorly Soluble to InsolubleUsed as the non-polar component in normal-phase chromatography.
Dimethyl Sulfoxide (DMSO) Highly SolubleA good solvent for preparing stock solutions for biological assays.

Note: This table provides general guidance. The actual solubility of 1β,10β-Epoxydehydroleucodin may vary.

Visualizations

G cluster_start Start: Purification Issue cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_end Resolution start Low Yield or Purity check_crude Analyze Crude Extract by HPLC-MS start->check_crude check_fractions Analyze Fractions by TLC/HPLC check_crude->check_fractions Sufficient target peak extraction Low Concentration in Crude? check_crude->extraction Low target peak degradation Degradation Suspected? check_fractions->degradation Multiple unexpected peaks separation Poor Separation? check_fractions->separation Overlapping peaks degradation->separation No degradation_yes Modify Conditions: - Avoid acid/base - Use aprotic solvents - Lower temperature degradation->degradation_yes separation->extraction No separation_yes Optimize Chromatography: - Change gradient - Try new column - Reduce loading separation->separation_yes extraction_yes Optimize Extraction: - Finer grinding - Change solvent - Increase extraction time extraction->extraction_yes end Improved Purification extraction->end No degradation_yes->end separation_yes->end extraction_yes->end

Caption: Troubleshooting workflow for purifying 1β,10β-Epoxydehydroleucodin.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_nucleophile Nucleophilic Solvent (e.g., R-OH) compound Sesquiterpene Lactone (with Epoxide) acid_product Diol Product (Epoxide Ring Opening) compound->acid_product H+ base_product Hydrolyzed Lactone (Lactone Ring Opening) compound->base_product OH- nucleophile_product Solvent Adduct (Michael Addition) compound->nucleophile_product Nu:

Caption: Potential degradation pathways of a sesquiterpene lactone.

References

"1beta,10beta-Epoxydehydroleucodin" minimizing degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of 1β,10β-Epoxydehydroleucodin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 1β,10β-Epoxydehydroleucodin and to what class of compounds does it belong?

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound.[1] Sesquiterpene lactones are a diverse group of secondary metabolites commonly found in plants of the Asteraceae family.[2][3]

Q2: What are the primary factors that can cause the degradation of 1β,10β-Epoxydehydroleucodin?

Based on studies of related sesquiterpene lactones, the primary factors contributing to degradation are exposure to ultraviolet (UV) light, suboptimal pH conditions, elevated temperatures, and oxidation.[2][4][5][6]

Q3: How should I store 1β,10β-Epoxydehydroleucodin to ensure its stability?

For long-term storage, it is recommended to keep the compound in a solid form at low temperatures, such as in a freezer at -20°C or below.[7] If dissolved in a solvent, use a high-purity solvent like methanol (B129727) or a buffered aqueous solution and store at low temperatures in a tightly sealed, light-protecting container.[6][8] For short-term storage during experiments, keep solutions on ice and protected from light.

Q4: What solvents are recommended for dissolving 1β,10β-Epoxydehydroleucodin?

Q5: How can I monitor the stability of 1β,10β-Epoxydehydroleucodin in my experimental samples?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the integrity of 1β,10β-Epoxydehydroleucodin and to detect and quantify any degradation products.[6][9][10][11]

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues related to the degradation of 1β,10β-Epoxydehydroleucodin.

Table 1: Troubleshooting Common Degradation Issues
Observed Issue Potential Cause Recommended Action
Loss of biological activity in your assay. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions. 3. Perform a stability check of your stock solution using HPLC.
Appearance of new peaks in your HPLC chromatogram. Formation of degradation products.1. Protect samples from light during preparation and analysis. 2. Control the pH of your solutions. 3. Minimize the exposure of the compound to ambient temperature.
Variability in experimental results between batches. Inconsistent handling or storage of the compound.1. Standardize your protocol for solution preparation and storage. 2. Ensure all users follow the same handling procedures. 3. Qualify new batches of the compound upon receipt.
Precipitation of the compound in your aqueous buffer. Poor solubility or pH-dependent instability.1. Test the solubility in different buffer systems. 2. Consider using a co-solvent if compatible with your experiment. 3. Adjust the pH of your buffer to a range where the compound is stable.

Experimental Protocols

Protocol 1: Forced Degradation Study for 1β,10β-Epoxydehydroleucodin

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[12][13][14]

Objective: To determine the degradation profile of 1β,10β-Epoxydehydroleucodin under various stress conditions.

Materials:

  • 1β,10β-Epoxydehydroleucodin

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/DAD or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1β,10β-Epoxydehydroleucodin in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, incubate a portion of the stock solution at 60°C.

    • Photolytic Degradation: Expose a solid sample and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A study on the related compound lactucin (B167388) showed a half-life of approximately 45 minutes under UV irradiation.[2][4]

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each condition.

Table 2: Example Data Summary from Forced Degradation Study
Stress Condition Incubation Time (hours) 1β,10β-Epoxydehydroleucodin Remaining (%) Major Degradation Products (Area %)
Control (Unstressed) 2499.8Not Detected
0.1 M HCl, 60°C 2475.2Peak 1 (15.3%), Peak 2 (8.9%)
0.1 M NaOH, 60°C 2445.8Peak 3 (30.1%), Peak 4 (21.5%)
3% H₂O₂, RT 2488.1Peak 5 (10.7%)
Thermal (60°C) 2495.3Minor Peaks (<2%)
UV Light (254 nm) 2462.5Peak 6 (25.8%), Peak 7 (10.1%)

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products main 1β,10β-Epoxydehydroleucodin uv UV Light main->uv ph Acid/Base Hydrolysis main->ph ox Oxidation main->ox temp High Temperature main->temp p1 Photodegradation Products uv->p1 p2 Hydrolysis Products ph->p2 p3 Oxidation Products ox->p3 p4 Thermal Degradants temp->p4

Caption: Potential degradation pathways of 1β,10β-Epoxydehydroleucodin.

experimental_workflow start Start: Obtain 1β,10β-Epoxydehydroleucodin prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect Samples at Time Intervals stress->sample analyze HPLC Analysis sample->analyze data Analyze Data and Identify Degradants analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for a forced degradation study.

troubleshooting_guide start Issue: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Container) start->check_storage improper_storage Action: Store at -20°C or below in a light-protected, airtight container. Prepare fresh stock. check_storage->improper_storage Improper proper_storage Storage OK check_storage->proper_storage Proper check_handling Review Sample Handling (Exposure to air, pH, temp) proper_storage->check_handling improper_handling Action: Minimize exposure to ambient conditions. Use pre-chilled solutions. Control pH. check_handling->improper_handling Improper proper_handling Handling OK check_handling->proper_handling Proper check_stability Perform HPLC Stability Check proper_handling->check_stability

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Assay Conditions for 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is 1β,10β-Epoxydehydroleucodin and what are its potential biological activities?

A1: 1β,10β-Epoxydehydroleucodin belongs to the sesquiterpene lactone class of natural products. Sesquiterpene lactones are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, making them promising candidates for drug development.[1] Some sesquiterpene lactones are also known to be allergens.[2]

Q2: What are the common challenges when working with sesquiterpene lactones like 1β,10β-Epoxydehydroleucodin in vitro?

A2: Common challenges include poor solubility and stability in aqueous media, leading to issues with stock solution preparation and dosing accuracy.[3] Inconsistent results in cell-based assays, such as variable IC50 values, are also a frequent problem.[3]

Q3: How can I improve the solubility of 1β,10β-Epoxydehydroleucodin for my experiments?

A3: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] For aqueous solutions used in experiments, ensure the final DMSO concentration is low (ideally below 0.5%) to avoid solvent-induced toxicity.[3]

Q4: Can 1β,10β-Epoxydehydroleucodin degrade in cell culture media?

A4: The stability of sesquiterpene lactones in aqueous solutions like cell culture media can be a concern, as factors like pH and temperature can affect their stability. It is advisable to prepare fresh dilutions of the compound in media for each experiment from a frozen DMSO stock. To assess stability in your specific experimental setup, you can incubate the compound in your cell culture media for the duration of your experiment and then measure its concentration using techniques like HPLC.[3]

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Question: My IC50 values for 1β,10β-Epoxydehydroleucodin are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent IC50 values are a common issue in cell viability assays. Several factors can contribute to this variability:[3]

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to treatment.[3]

  • Seeding Density: Inconsistent initial cell seeding density will lead to variability in the final cell numbers and, consequently, the IC50 values. Optimize and strictly adhere to a standardized seeding protocol.[3]

  • Compound Stability and Solubility: As a natural product, 1β,10β-Epoxydehydroleucodin may have limited stability and solubility in aqueous media. Ensure your stock solution is properly prepared and stored. Precipitates in the media can lead to inaccurate dosing.[3]

  • Incubation Time: The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time across all experiments for comparability.[3]

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is consistent and ideally below 0.5% to minimize solvent-induced effects.[3]

Assay Not Working or High Background Signal

Question: My assay is not working, or I am observing a high background signal. What should I check?

Answer: Several factors can contribute to an assay failing or producing high background. Consider the following troubleshooting steps:

  • Reagent Preparation and Storage:

    • Ensure all assay buffers are at room temperature before use, as ice-cold buffers may not work optimally.[4]

    • Thaw and resuspend all components thoroughly before preparing the reaction mix to ensure homogeneity.[4]

    • Use fresh samples or samples that have been stored at the correct temperature.[4]

  • Protocol Adherence:

    • Double-check that no steps in the protocol have been omitted.[4]

    • Verify that the correct incubation times and temperatures are being used.[4]

  • Instrumentation and Materials:

    • Confirm that the plate reader is set to the correct wavelength.[4]

    • Use the appropriate type of microtiter plate for your assay (e.g., black plates for fluorescence, white plates for luminescence, clear plates for colorimetric assays).[4]

  • Pipetting and Technique:

    • Use calibrated pipettes and avoid pipetting very small volumes to maintain accuracy.[4]

    • Prepare a master reaction mix whenever possible to minimize pipetting errors.[4]

    • Pipette gently against the wall of the tubes to avoid introducing air bubbles.[4]

  • Interfering Substances:

    • Be aware of substances that can interfere with assays, such as EDTA, ascorbic acid, SDS, and sodium azide.[4] Refer to the specific assay kit datasheet for a list of incompatible substances.

Experimental Protocols

Protocol 1: Preparation of 1β,10β-Epoxydehydroleucodin Stock Solution
  • Allow the vial of 1β,10β-Epoxydehydroleucodin powder to equilibrate to room temperature before opening to prevent condensation.[3]

  • In a sterile environment, weigh the desired amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.[3]

  • Aliquot the stock solution into single-use amber tubes to protect from light.

  • Store the aliquots at -80°C.[3]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.[3]

  • Compound Treatment: After allowing the cells to adhere overnight, remove the old medium and replace it with a fresh medium containing various concentrations of 1β,10β-Epoxydehydroleucodin. Include a vehicle control with the same final DMSO concentration.[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[3]

  • Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically between 540 and 570 nm) using a microplate reader.

Data Presentation

Table 1: Troubleshooting Checklist for Inconsistent IC50 Values

Potential CauseRecommended Action
Cell Health & PassageUse cells in logarithmic growth phase and within a low passage number range.[3]
Seeding DensityOptimize and standardize the cell seeding protocol.[3]
Compound SolubilityPrepare a fresh stock solution in DMSO and ensure complete dissolution.[3]
Compound StabilityPrepare fresh dilutions in media for each experiment.[3]
Incubation TimeStandardize the incubation time across all experiments.[3]
DMSO ConcentrationKeep the final DMSO concentration consistent and below 0.5%.[3]

Table 2: Recommended HPLC-UV Conditions for Sesquiterpene Lactone Analysis (Example: Parthenolide)

ParameterCondition
Mobile PhaseAcetonitrile:Water (55:45, v/v)[1]
Flow Rate1.5 mL/min[1]
Detection Wavelength210 nm[1]
Injection Volume20 µL[1]
Column Temperature25°C[1]

Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare Stock Solution (10 mM in DMSO) compound_dilution Prepare Serial Dilutions stock_prep->compound_dilution cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with Compound cell_seeding->cell_treatment compound_dilution->cell_treatment incubation Incubate for 24/48/72h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 3-4h mtt_addition->formazan_incubation solubilization Solubilize Formazan formazan_incubation->solubilization read_plate Read Absorbance solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining the IC50 value using an MTT assay.

troubleshooting_logic Troubleshooting Logic for Inconsistent IC50 Values cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_protocol Protocol-Related Issues start Inconsistent IC50 Values solubility Check Solubility (Precipitate?) start->solubility stability Assess Stability (Degradation?) start->stability health Verify Cell Health (Morphology?) start->health passage Check Passage Number start->passage density Confirm Seeding Density start->density incubation_time Standardize Incubation Time start->incubation_time dmso_conc Check Final DMSO % start->dmso_conc pipetting Review Pipetting Technique start->pipetting

Caption: Decision tree for troubleshooting inconsistent IC50 results.

References

Technical Support Center: Overcoming Experimental Limitations with 1beta,10beta-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1beta,10beta-Epoxydehydroleucodin. Due to the limited publicly available data on this specific compound, this guide also incorporates general strategies for overcoming common experimental challenges encountered with novel sesquiterpenoid lactones and other natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological potential?

A1: this compound is a sesquiterpenoid compound. While specific biological activity data for this exact molecule is limited in published literature, related compounds from the dehydroleucodin family have been investigated for their anti-proliferative and cytotoxic effects. Sesquiterpenoid lactones as a class are known to possess a wide range of biological activities, often attributed to their ability to alkylate biological macromolecules.

Q2: I am having trouble dissolving this compound for my in vitro assays. What solvents are recommended?

A2: Like many sesquiterpenoid lactones, this compound is expected to have poor water solubility. For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, this stock solution can be diluted to the final desired concentration in your cell culture medium. It is crucial to keep the final concentration of the organic solvent in the medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.

Q3: My cytotoxicity assays are giving inconsistent results. What could be the cause?

A3: Inconsistent results in cytotoxicity assays can arise from several factors when working with natural products:

  • Compound Stability: The stability of this compound in your experimental conditions (e.g., in aqueous media at 37°C) may be a factor. Consider assessing its stability over the time course of your experiment.

  • Assay Interference: Natural products can sometimes interfere with the readout of common cytotoxicity assays (e.g., MTT, XTT). This can be due to the compound's color, its reducing potential, or its interaction with assay reagents. It is advisable to run appropriate controls, such as a cell-free assay with the compound to check for direct reduction of the assay substrate.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to a compound. Ensure you are using a consistent cell passage number and that the cells are in the logarithmic growth phase at the time of treatment.

Q4: I am not observing any significant apoptosis in my treated cells, despite seeing a decrease in cell viability. What could be the reason?

A4: A decrease in cell viability does not always correlate with the induction of apoptosis. Other forms of cell death, such as necrosis or autophagy, might be involved. Additionally, the compound could be cytostatic, meaning it inhibits cell proliferation without directly causing cell death. To investigate this, you can perform a cell cycle analysis to see if the compound causes arrest at a specific phase of the cell cycle. It is also recommended to use multiple assays to assess apoptosis, such as Annexin V/PI staining and western blotting for key apoptotic markers like cleaved caspases and PARP.

Troubleshooting Guides

Problem 1: Low Bioactivity or Lack of Dose-Response
Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect the compound from light if it is light-sensitive.
Poor Cellular Uptake - Consider using a formulation with a solubilizing agent, but be mindful of the agent's own potential biological effects.- If the target is intracellular, assess cellular uptake of the compound if analytical methods are available.
Incorrect Target Hypothesis - If you are targeting a specific pathway, confirm the expression and activity of the target protein in your cell line.- Broaden your investigation to other potential mechanisms of action.
Problem 2: High Background in Fluorescence-Based Assays
Possible Cause Troubleshooting Steps
Autofluorescence of the Compound - Before adding your fluorescent probe, measure the fluorescence of wells containing only media and your compound at the experimental concentrations.- If significant autofluorescence is detected, you may need to subtract this background from your experimental readings. Consider using a different fluorescent probe with excitation/emission spectra that do not overlap with the compound's autofluorescence.
Assay Interference - Run a control with the fluorescent probe and the compound in a cell-free system to check for quenching or enhancement of the signal.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Treat the cells with varying concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

General Workflow for Investigating a Novel Natural Product

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation A Isolation & Purity Assessment B Solubility & Stability Testing A->B C Broad-Spectrum Cytotoxicity Screen B->C D Apoptosis vs. Necrosis vs. Autophagy C->D E Cell Cycle Analysis C->E F Signaling Pathway Profiling D->F E->F G Identify Potential Protein Targets F->G H In Vitro Binding Assays G->H I Cellular Thermal Shift Assay (CETSA) G->I

Caption: A generalized experimental workflow for characterizing a novel bioactive natural product.

Troubleshooting Logic for Inconsistent Assay Results

G A Inconsistent Results B Check Compound Integrity A->B C Review Assay Protocol A->C D Evaluate Cell Culture Conditions A->D E Fresh Stock? B->E F Proper Storage? B->F G Assay Controls OK? C->G H Reagent Quality? C->H I Consistent Passage Number? D->I J Cells Healthy? D->J K Problem Resolved E->K F->K G->K H->K I->K J->K

Caption: A decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: Interpreting Spectroscopic Data for Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Focus Molecule: Dehydroleucodin

Welcome to the technical support center for the spectroscopic analysis of sesquiterpenoid lactones. This guide provides a detailed breakdown of the spectroscopic data for dehydroleucodin, a representative guaianolide sesquiterpene lactone closely related to 1β,10β-epoxydehydroleucodin. The information presented here will assist researchers, scientists, and drug development professionals in interpreting their own experimental data for similar compounds.

Spectroscopic Data Summary for Dehydroleucodin

The following tables summarize the key spectroscopic data for dehydroleucodin (Molecular Formula: C₁₅H₁₆O₃, Molecular Weight: 244.29 g/mol ).[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12.95m
H-2α2.30m
H-2β1.90m
H-3α5.35d3.0
H-3β6.15d3.5
H-53.10m
H-63.90t9.0
H-9α2.50m
H-9β2.10m
H-13a5.40s
H-13b6.20s
H-141.85s
H-151.65d1.5
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CarbonChemical Shift (δ) ppm
C-152.5
C-227.8
C-3121.2
C-4139.8
C-548.5
C-683.5
C-7149.5
C-8130.5
C-945.2
C-10134.2
C-11138.5
C-12170.1
C-13120.5
C-1418.2
C-1520.8
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~1760γ-lactone carbonyl (C=O)
~1660α,β-unsaturated cyclopentenone (C=O)
~1640Exocyclic methylene (B1212753) (C=C)
~3070=C-H stretching
~2920-2850C-H stretching
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
244[M]⁺ (Molecular Ion)
229[M - CH₃]⁺
216[M - CO]⁺
198[M - CO₂H₂]⁺

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of sesquiterpenoid lactones like dehydroleucodin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 12-16 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: 0-220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a KBr or NaCl plate by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • EI-MS Parameters:

    • Ionization energy: 70 eV.

    • Mass range: 50-500 amu.

  • ESI-MS Parameters:

    • Ionization mode: Positive or negative.

    • Nebulizer gas: Nitrogen.

    • Drying gas temperature: 300-350 °C.

    • Capillary voltage: 3-4 kV.

Troubleshooting and FAQs

This section addresses common issues encountered during the spectroscopic analysis of sesquiterpenoid lactones.

Q1: My ¹H NMR spectrum shows broad or overlapping signals. How can I improve the resolution?

A1:

  • Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase signal dispersion.

  • Change Solvent: Different deuterated solvents can induce small changes in chemical shifts, potentially resolving overlapping signals. Consider using benzene-d₆, acetone-d₆, or methanol-d₄.

  • 2D NMR Techniques: Employ 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to identify coupled protons and resolve overlapping multiplets.

Q2: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What can I do?

A2:

  • HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. It shows correlations between protons and carbons that are two or three bonds away, which helps in assigning quaternary carbons by observing their correlations with nearby protons.

  • DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can distinguish between CH, CH₂, and CH₃ groups, and by process of elimination, the remaining signals will be from quaternary carbons.

Q3: The carbonyl stretch in my IR spectrum is not a sharp peak. What does this indicate?

A3:

  • Hydrogen Bonding: Intermolecular hydrogen bonding can cause broadening of the carbonyl peak. This is more common in concentrated samples or in the solid state.

  • Presence of Multiple Carbonyls: If your molecule has multiple carbonyl groups in slightly different electronic environments, their absorption bands may overlap, leading to a broader appearance.

  • Sample Impurities: The presence of impurities with carbonyl functionalities can also lead to a distorted peak shape.

Q4: My mass spectrum does not show a clear molecular ion peak. Why might this be?

A4:

  • Fragmentation: In Electron Ionization (EI) mass spectrometry, the molecular ion can be unstable and readily fragment, resulting in a very weak or absent molecular ion peak.

  • Soft Ionization Techniques: Use a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, leading to less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

Visualizing the Spectroscopic Interpretation Workflow

The following diagrams illustrate the logical flow of interpreting spectroscopic data to elucidate the structure of a sesquiterpenoid lactone.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structure Elucidation NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) MolFormula Determine Molecular Formula (from MS and ¹³C NMR) NMR->MolFormula FuncGroups Identify Functional Groups (from IR and NMR) NMR->FuncGroups Fragments Assemble Carbon Skeleton (from COSY and HMBC) NMR->Fragments MS Mass Spectrometry (EI or ESI) MS->MolFormula IR Infrared Spectroscopy IR->FuncGroups Unsaturation Calculate Degree of Unsaturation MolFormula->Unsaturation FuncGroups->Fragments Unsaturation->Fragments Stereochem Determine Stereochemistry (from NOESY/ROESY) Fragments->Stereochem FinalStructure Propose Final Structure Stereochem->FinalStructure G cluster_0 Key Spectroscopic Features of Dehydroleucodin Lactone γ-Lactone (IR: ~1760 cm⁻¹) (¹³C: ~170 ppm) Dehydroleucodin Dehydroleucodin Structure Lactone->Dehydroleucodin Enone α,β-Unsaturated Ketone (IR: ~1660 cm⁻¹) (¹³C: C=O ~200 ppm, C=C ~130-150 ppm) Enone->Dehydroleucodin ExoMethylene Exocyclic Methylene (¹H: ~5.4-6.2 ppm) (¹³C: ~120 ppm) ExoMethylene->Dehydroleucodin Methyls Methyl Groups (¹H: ~1.6-1.9 ppm) (¹³C: ~18-21 ppm) Methyls->Dehydroleucodin

References

"1beta,10beta-Epoxydehydroleucodin" troubleshooting inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments with 1β,10β-Epoxydehydroleucodin.

Frequently Asked Questions (FAQs)

Q1: What is 1β,10β-Epoxydehydroleucodin and what are its known biological activities?

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound that can be isolated from the roots of Scorzonera serrata.[1] Like other sesquiterpene lactones, it is investigated for its potential anti-inflammatory and anti-cancer properties. The biological activity of many sesquiterpene lactones is associated with their ability to modulate inflammatory pathways, a key target being the NF-κB signaling pathway.

Q2: I am observing inconsistent IC50 values in my cell viability assays. What are the likely causes?

Inconsistent IC50 values are a frequent issue in cell-based assays. Several factors can contribute to this variability:

  • Compound Solubility: 1β,10β-Epoxydehydroleucodin, like many sesquiterpene lactones, has low aqueous solubility. Poor solubility can lead to precipitation of the compound in your cell culture medium, resulting in an inaccurate final concentration and, consequently, variable IC50 values.

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic and phenotypic drift, altering their responsiveness to treatment.

  • Seeding Density: Inconsistent initial cell seeding density will lead to variability in the final cell numbers and, therefore, the calculated IC50 values. It is crucial to optimize and adhere to a strict, standardized seeding protocol.

  • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is at a level that is non-toxic to your specific cell line (typically below 0.5%).

Q3: My Western blot results for NF-κB pathway proteins (e.g., phosphorylated IκBα) are not reproducible. What should I check?

Inconsistent results in Western blotting can be frustrating. Here are some key areas to troubleshoot:

  • Optimal Treatment Conditions: The effect of 1β,10β-Epoxydehydroleucodin on signaling pathways is likely dose- and time-dependent. It is essential to perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration to observe inhibition of your target protein in your specific cell line.

  • Protein Extraction: Ensure that you are using a lysis buffer containing protease and phosphatase inhibitors to prevent the degradation of your target proteins.

  • Antibody Quality: The quality and specificity of your primary antibody are critical for obtaining reliable results. Always validate your antibodies and use them at the recommended dilution.

Q4: I am seeing high background or artifacts in my experiments. What could be the cause?

High background can arise from several sources:

  • Compound Precipitation: As mentioned, poor solubility can lead to the formation of small precipitates that can interfere with plate-based assays (e.g., absorbance or fluorescence readings) or be toxic to cells, independent of the compound's specific biological activity. Visually inspect your wells for any signs of precipitation.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can significantly impact experimental results. Regularly test your cell cultures for contamination.

Troubleshooting Guides

Issue 1: Poor Compound Solubility

Problem: 1β,10β-Epoxydehydroleucodin is precipitating in the cell culture medium.

Solutions:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Working Dilutions: When preparing working dilutions, add the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly to avoid precipitation.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally ≤ 0.5% for DMSO) and ensure it is consistent across all experimental and control wells.

  • Formulation Strategies: For in vivo studies or challenging in vitro systems, consider the use of formulation agents. While specific data for 1β,10β-Epoxydehydroleucodin is limited, common formulations for poorly water-soluble compounds include:

    • Suspension in 0.5% Carboxymethyl cellulose (B213188) (CMC) in saline.

    • Dissolution in PEG400.

    • Dissolution in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.

Issue 2: Inconsistent Anti-Inflammatory Effects

Problem: The inhibitory effect of 1β,10β-Epoxydehydroleucodin on pro-inflammatory markers (e.g., cytokine release or NF-κB activation) is variable.

Solutions:

  • Optimize Induction Conditions: Ensure that the pro-inflammatory stimulus (e.g., LPS, TNF-α) is used at a concentration and incubation time that gives a robust and reproducible response.

  • Pre-incubation with Compound: For inhibition studies, pre-incubating the cells with 1β,10β-Epoxydehydroleucodin for a specific period (e.g., 1-2 hours) before adding the pro-inflammatory stimulus may be necessary to allow for cellular uptake and target engagement.

  • Assay-Specific Controls: Include appropriate controls in your experiments, such as a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control inhibitor for the pathway you are studying.

Experimental Protocols

Note: The following are generalized protocols based on common methodologies for similar compounds. It is highly recommended to optimize these protocols for your specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of 1β,10β-Epoxydehydroleucodin.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 1β,10β-Epoxydehydroleucodin stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1β,10β-Epoxydehydroleucodin in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

NF-κB Reporter Assay (Luciferase)

This protocol outlines a general procedure for measuring the effect of 1β,10β-Epoxydehydroleucodin on NF-κB activation.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., THP-1 NF-κB reporter cells)

  • Complete cell culture medium

  • 1β,10β-Epoxydehydroleucodin stock solution

  • Pro-inflammatory stimulus (e.g., TNF-α or LPS)

  • 96-well cell culture plates (white, opaque for luminescence)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1β,10β-Epoxydehydroleucodin for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding the appropriate stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).

  • Incubation: Incubate for a period sufficient to allow for luciferase expression (typically 6-8 hours).

  • Cell Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for 1β,10β-Epoxydehydroleucodin. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific assays and cell lines. The table below provides a template for summarizing your experimental findings.

Assay TypeCell LineIC50 / EC50 (µM)Incubation Time (hours)
Cytotoxicity (MTT) e.g., A549Determine Experimentally24, 48, 72
e.g., RAW 264.7Determine Experimentally24, 48, 72
NF-κB Inhibition e.g., HEK293-NF-κB ReporterDetermine Experimentally6-8
Cytokine Release (e.g., IL-6 ELISA) e.g., PBMCDetermine Experimentally24

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with 1β,10β-Epoxydehydroleucodin cells->treat dilute->treat incubate Incubate for Specific Duration treat->incubate measure Measure Endpoint (e.g., Viability, Luminescence) incubate->measure

Caption: A generalized experimental workflow for in vitro testing of 1β,10β-Epoxydehydroleucodin.

nf_kb_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS receptor Receptor Activation stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc compound 1β,10β-Epoxydehydroleucodin compound->ikk Inhibition gene Gene Transcription (Pro-inflammatory Cytokines) nfkb_nuc->gene troubleshooting_logic start Inconsistent Results? solubility Check for Precipitation? start->solubility cell_health Consistent Cell Health & Passage Number? solubility->cell_health No optimize_sol Optimize Solubility (e.g., Sonication, Co-solvent) solubility->optimize_sol Yes concentration Accurate Dosing? cell_health->concentration Yes standardize_cells Standardize Cell Culture Protocols cell_health->standardize_cells No reproducible Results Reproducible concentration->reproducible Yes verify_conc Verify Stock Concentration & Dilutions concentration->verify_conc No optimize_sol->cell_health standardize_cells->concentration verify_conc->reproducible

References

Technical Support Center: Method Validation for 1β,10β-Epoxydehydroleucodin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the analysis of 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of 1β,10β-Epoxydehydroleucodin?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for the analysis of sesquiterpene lactones like 1β,10β-Epoxydehydroleucodin. This is due to its suitability for non-volatile and thermolabile compounds.[1] Reversed-phase HPLC coupled with UV detection is a common approach.[1]

Q2: What are the critical parameters to evaluate during HPLC method validation for this compound?

A2: The performance of an analytical method is assessed through several key parameters during validation. These include selectivity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ).[2][3]

Q3: How should I prepare a sample of 1β,10β-Epoxydehydroleucodin from a plant matrix for HPLC analysis?

A3: A general procedure involves the efficient extraction of the compound from the plant material. An optimized method includes shaking and sonication with a suitable solvent, such as 100% methanol (B129727), to ensure a high yield.[1][4] It is crucial to use freshly powdered herbal material as some sesquiterpenes can be unstable.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace or regenerate the column. 2. Adjust the mobile phase pH. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump.1. Use a column oven to maintain a consistent temperature.[2] 2. Prepare fresh mobile phase and ensure proper mixing. 3. Degas the mobile phase and prime the pump.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Degradation of the analyte during sample preparation or storage.1. Optimize the extraction method by adjusting solvent, time, and temperature.[4] 2. Investigate the stability of 1β,10β-Epoxydehydroleucodin under your experimental conditions.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Leaks in the HPLC system.1. Flush the system with a strong solvent. 2. Check all fittings and connections for leaks.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for HPLC method validation based on international guidelines.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.998[3]
Linearity RangeShould cover the expected concentration range of the analyte in the samples.

Table 2: Accuracy and Precision

ParameterAcceptance Criteria
Accuracy (% Recovery) 96.36–106.95%[3]
Precision (RSD%)
- Repeatability (Intra-day)< 1.20%[3]
- Intermediate Precision (Inter-day)< 2.0%

Table 3: Sensitivity

ParameterDetermination
Limit of Detection (LOD) Typically 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantification (LOQ) Typically 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

Experimental Protocols

Protocol 1: General Extraction of 1β,10β-Epoxydehydroleucodin from Plant Material
  • Weigh 10 g of dried and powdered plant material.[1]

  • Add 100 mL of 100% methanol to the plant material in a flask.[1][5]

  • Shake the mixture for 1 hour at room temperature.[1][4]

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.[1][4]

  • Filter the extract to remove solid debris.[1]

  • Concentrate the filtrate using a rotary evaporator.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

Protocol 2: HPLC Method Validation for 1β,10β-Epoxydehydroleucodin
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile and water (e.g., 55:45, v/v).[1][4]

  • Flow Rate: 1.5 mL/min.[1][4]

  • Detection Wavelength: 210 nm.[1][4]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.[1]

Validation Procedure:

  • Selectivity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks at the retention time of 1β,10β-Epoxydehydroleucodin.

  • Linearity: Prepare a series of standard solutions of 1β,10β-Epoxydehydroleucodin at different concentrations and inject them into the HPLC. Construct a calibration curve by plotting the peak area against the concentration.

  • Precision:

    • Repeatability: Analyze multiple replicates of a sample at the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on different days with different analysts or equipment.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of 1β,10β-Epoxydehydroleucodin and calculating the percentage of the analyte recovered.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation plant_material Dried Plant Material extraction Extraction (Methanol, Shaking, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection linearity Linearity detection->linearity precision Precision detection->precision accuracy Accuracy detection->accuracy robustness Robustness detection->robustness sensitivity Sensitivity (LOD/LOQ) detection->sensitivity

Caption: Experimental workflow for the analysis and method validation of 1β,10β-Epoxydehydroleucodin.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_recovery Recovery Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape check_column Check Column peak_shape->check_column Yes check_mobile_phase Check Mobile Phase pH peak_shape->check_mobile_phase Yes check_concentration Check Sample Concentration peak_shape->check_concentration Yes retention_time Inconsistent Retention Time? peak_shape->retention_time No solution Problem Resolved check_column->solution check_mobile_phase->solution check_concentration->solution check_temp Check Column Temperature retention_time->check_temp Yes check_mp_prep Check Mobile Phase Prep retention_time->check_mp_prep Yes check_pump Check Pump retention_time->check_pump Yes recovery Low Recovery? retention_time->recovery No check_temp->solution check_mp_prep->solution check_pump->solution optimize_extraction Optimize Extraction recovery->optimize_extraction Yes check_stability Check Analyte Stability recovery->check_stability Yes recovery->solution No optimize_extraction->solution check_stability->solution

Caption: A logical troubleshooting guide for common HPLC analysis issues.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1β,10β-Epoxydehydroleucodin. The focus is on overcoming challenges related to its bioavailability for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with 1β,10β-Epoxydehydroleucodin is showing low efficacy despite promising in vitro results. What could be the issue?

A1: A common reason for this discrepancy is the poor oral bioavailability of sesquiterpene lactones like 1β,10β-Epoxydehydroleucodin.[1] This class of compounds often exhibits low aqueous solubility, which limits its absorption in the gastrointestinal tract.[1][2] Consequently, the concentration of the compound reaching the systemic circulation may be insufficient to elicit the desired therapeutic effect. It is crucial to assess and optimize the formulation to improve solubility and absorption.

Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like 1β,10β-Epoxydehydroleucodin?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[2][3] These can be broadly categorized as:

  • Physical Modifications: Altering the physical properties of the drug substance.

  • Solubilization Techniques: Incorporating the drug into carrier systems.

  • Chemical Modifications: Synthesizing more soluble derivatives.

The choice of strategy will depend on the specific physicochemical properties of 1β,10β-Epoxydehydroleucodin and the experimental context.

Q3: Can you provide a quick overview of the different formulation approaches?

A3: Certainly. The following table summarizes key formulation strategies, their mechanisms, and primary advantages and disadvantages.

Formulation StrategyMechanism of Bioavailability EnhancementAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][4]Simple and widely applicable.Can lead to particle agglomeration; may not be sufficient for very poorly soluble compounds.[5]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, converting it to an amorphous state and improving wettability and dissolution.[2][5]Significant improvement in dissolution rate and bioavailability.Potential for physical and chemical instability of the amorphous form.[3]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[2][4][6]Improves absorption of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.Formulation development can be complex; potential for drug precipitation upon dilution.[3]
Cyclodextrin (B1172386) Complexation Cyclodextrins form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity, increasing its apparent solubility.[2]High potential for solubility enhancement; can improve stability.Limited by the stoichiometry of the complex and the size of the drug molecule.
Nanosuspensions Reduces drug particle size to the nanometer range, dramatically increasing surface area and saturation solubility.[3]Significant improvement in dissolution velocity and bioavailability.[3]Requires specialized equipment for preparation; potential for instability due to high surface energy.[5]
Prodrugs Chemical modification of the drug to a more soluble form (e.g., phosphate (B84403) esters), which is then converted back to the active drug in vivo.[3]Can significantly increase aqueous solubility.Requires careful design to ensure efficient conversion to the parent drug.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Vehicle During Dosing Preparation

Symptoms:

  • Visible particles or cloudiness in the dosing solution.

  • Inconsistent dosing concentrations between samples.

Troubleshooting Workflow:

G start Precipitation Observed step1 Assess Solubility Limit start->step1 step2 Incorporate a Co-solvent (e.g., PEG 400, DMSO, Ethanol) step1->step2 Solubility too low step3 Use a Surfactant (e.g., Tween 80, Cremophor EL) step2->step3 Precipitation persists end Stable Dosing Solution step2->end Resolved step4 Adjust pH of Vehicle (if compound is ionizable) step3->step4 Precipitation persists step3->end Resolved step5 Consider Advanced Formulation (e.g., SEDDS, Nanosuspension) step4->step5 Still unstable step4->end Resolved step5->end Formulation developed

Caption: Troubleshooting workflow for compound precipitation issues.

Detailed Steps:

  • Determine the aqueous solubility of 1β,10β-Epoxydehydroleucodin to establish a baseline.

  • Introduce a co-solvent: Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[4] Polyethylene glycol 400 (PEG 400) has been shown to improve the activity of sesquiterpene lactones in aqueous media.[7] Start with a small percentage (e.g., 5-10%) and titrate upwards, keeping in mind the tolerability of the vehicle in your animal model.

  • Add a surfactant: Surfactants can help solubilize poorly soluble compounds by forming micelles.[4] Non-ionic surfactants like Tween 80 or Cremophor EL are commonly used in preclinical formulations.

  • Modify the pH: If 1β,10β-Epoxydehydroleucodin has ionizable functional groups, adjusting the pH of the vehicle can significantly enhance its solubility.[4]

  • Explore advanced formulations: If simple solvent systems fail, more advanced strategies like solid dispersions, cyclodextrin complexes, or self-emulsifying drug delivery systems (SEDDS) should be considered.[2][6]

Issue: Low and Variable Plasma Exposure in Pharmacokinetic (PK) Studies

Symptoms:

  • Low Cmax and AUC values.

  • High variability in plasma concentrations between individual animals.

Logical Approach to Formulation Selection:

G start Poor In Vivo Exposure check_solubility Is the compound poorly soluble? start->check_solubility check_permeability Is the compound poorly permeable? check_solubility->check_permeability No sol_strategy Focus on Solubility Enhancement check_solubility->sol_strategy Yes perm_strategy Focus on Permeability Enhancement check_permeability->perm_strategy Yes sol_strategy->check_permeability sol_strategy->perm_strategy Yes combined_strategy Use Combined Approach (e.g., Lipid-Based Formulations) sol_strategy->combined_strategy perm_strategy->combined_strategy outcome Improved PK Profile combined_strategy->outcome

Caption: Decision logic for selecting a bioavailability enhancement strategy.

Detailed Steps:

  • Confirm the cause: Low exposure is often linked to poor solubility (dissolution rate-limited absorption). However, poor membrane permeability can also be a contributing factor.

  • Solubility Enhancement: If solubility is the primary issue, strategies like micronization or creating a solid dispersion with a hydrophilic polymer can be effective.[5][6]

  • Permeability Enhancement: If permeability is a concern, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a strong choice. These formulations can enhance absorption through the intestinal wall and may utilize lymphatic transport, which avoids first-pass metabolism in the liver.[4]

  • Combined Approach: Lipid-based drug delivery systems (LBDDS) are particularly effective as they can address both poor solubility and poor permeability simultaneously.[4]

Experimental Protocols

Protocol: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol provides a general methodology for preparing a solid dispersion, a common technique to improve the dissolution rate of poorly soluble compounds.

Objective: To prepare a solid dispersion of 1β,10β-Epoxydehydroleucodin in a hydrophilic polymer matrix (e.g., PVP K30, Soluplus®) to enhance its dissolution and bioavailability.

Materials:

  • 1β,10β-Epoxydehydroleucodin

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30)

  • Volatile organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Workflow Diagram:

G cluster_prep Preparation cluster_evap Solvent Removal cluster_process Post-Processing dissolve 1. Dissolve Drug & Polymer in Solvent mix 2. Mix Thoroughly dissolve->mix rotovap 3. Evaporate Solvent (Rotary Evaporator) mix->rotovap vacuum 4. Dry under Vacuum rotovap->vacuum grind 5. Grind into Powder vacuum->grind sieve 6. Sieve for Uniform Size grind->sieve

Caption: Experimental workflow for solid dispersion preparation.

Procedure:

  • Determine Drug-Polymer Ratio: Start with common ratios such as 1:1, 1:2, and 1:5 (drug:polymer by weight).

  • Dissolution: Dissolve the accurately weighed 1β,10β-Epoxydehydroleucodin and the selected polymer in a suitable volatile solvent in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation.

  • Drying: Transfer the resulting solid film/mass to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently scrape the dried solid dispersion from the flask. Grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, and in vitro dissolution studies to assess the improvement in dissolution rate compared to the pure drug.

References

Technical Support Center: Total Synthesis of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of 1β,10β-Epoxydehydroleucodin. The following sections address common challenges, offer potential solutions, and provide detailed experimental protocols for key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of 1β,10β-Epoxydehydroleucodin?

The main hurdles in the synthesis of this complex guaianolide sesquiterpene lactone include the stereocontrolled construction of the sterically congested 5-7-5 tricyclic core, the diastereoselective epoxidation of the C1-C10 double bond, and the chemoselective manipulations of multiple reactive functional groups.[1][2]

Q2: Which synthetic strategies are most commonly employed for the guaianolide skeleton?

Several successful strategies for constructing the guaianolide skeleton can be adapted for 1β,10β-Epoxydehydroleucodin synthesis. These include leveraging the chiral pool with starting materials like (S)-carvone, employing double allylation strategies, and utilizing radical cyclizations to form the key seven-membered ring.[1][3][4] Ring-closing metathesis (RCM) and intramolecular cycloaddition reactions are also powerful methods.[2]

Q3: How can the stereochemistry of the epoxide at C1 and C10 be controlled?

Achieving the desired 1β,10β stereochemistry for the epoxide can be challenging. The facial selectivity of the epoxidation of the dehydroleucodin precursor is influenced by the steric and electronic environment of the C1-C10 olefin. The presence of nearby directing groups, such as hydroxyl groups, can be exploited to achieve substrate-controlled diastereoselectivity. Reagent selection is also critical; for instance, using reagents like m-CPBA or employing a Sharpless asymmetric epoxidation on an allylic alcohol precursor can provide stereocontrol.[5]

Q4: Are there any known issues with the stability of 1β,10β-Epoxydehydroleucodin or its intermediates?

Epoxides, particularly in strained ring systems, can be susceptible to acid-catalyzed rearrangement or ring-opening.[6] Care should be taken during purification (e.g., using neutral or slightly basic conditions for chromatography) and storage to prevent degradation. Intermediates with multiple reactive sites, such as the α-methylene-γ-lactone, may undergo undesired side reactions if not handled under appropriate conditions.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Epoxidation of the Dehydroleucodin Precursor

Symptoms:

  • Formation of a mixture of α- and β-epoxides.

  • Difficult separation of the desired 1β,10β-epoxide from its diastereomer.

Possible Causes:

  • Lack of a directing group near the C1-C10 double bond.

  • Use of a non-selective epoxidizing agent.

  • Steric hindrance from other parts of the molecule impeding the desired approach of the reagent.

Solutions:

  • Introduce a Directing Group: If possible, introduce a hydroxyl group at a nearby position (e.g., C6 or C8) to direct the epoxidation from the β-face of the molecule.

  • Vary the Epoxidizing Agent: Experiment with a range of epoxidizing agents. While m-CPBA is common, other reagents like dimethyldioxirane (B1199080) (DMDO) or titanium-catalyzed systems (e.g., Sharpless epoxidation if an allylic alcohol is present) may offer different selectivity.[5]

  • Modify the Substrate: Temporarily introducing a bulky protecting group at a strategic position could alter the steric environment and favor the desired diastereoselectivity.

Problem 2: Poor Yield in the Formation of the Seven-Membered Ring

Symptoms:

  • Low conversion of the acyclic precursor to the bicyclo[5.3.0]decane core.

  • Formation of side products from competing reaction pathways.

Possible Causes:

  • Unfavorable ring strain in the transition state of the cyclization.

  • Incorrect conformation of the acyclic precursor for cyclization.

  • Inappropriate reaction conditions (concentration, temperature, catalyst).

Solutions:

  • Re-evaluate Cyclization Strategy: If a particular method (e.g., intramolecular Barbier-type allylation) is failing, consider alternative strategies such as ring-closing metathesis (RCM) or a radical cyclization approach.[2][3][4]

  • Optimize Reaction Conditions: For metal-mediated allylations, screen different metals and conditions as shown in the table below.[4] For RCM, test various ruthenium-based catalysts.

  • Conformational Control: Introduce structural elements into the acyclic precursor that favor a conformation amenable to cyclization.

Quantitative Data Summary

The following table summarizes reaction conditions that have been investigated for the key metal-mediated intramolecular allylation step in the synthesis of a guaianolide skeleton, which can be adapted for 1β,10β-Epoxydehydroleucodin.

EntryMetalSolventTemperature (°C)AdditiveYield (%)Diastereomeric Ratio
1InTHF65-703:1
2SmI₂THF-78 to 25HMPA85>20:1
3CrCl₂THF/DMF25NiCl₂605:1
4Znaq. NH₄Cl25-552:1

This data is representative of analogous systems and should be used as a starting point for optimization.[4]

Key Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of Dehydroleucodin Precursor

This protocol describes a general procedure for the epoxidation of a dehydroleucodin intermediate using m-chloroperoxybenzoic acid (m-CPBA).

  • Dissolve the dehydroleucodin precursor (1.0 equiv) in dichloromethane (B109758) (DCM) to a concentration of 0.1 M.

  • Add sodium bicarbonate (NaHCO₃, 3.0 equiv) to buffer the reaction mixture.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add m-CPBA (77% purity, 1.5 equiv) portion-wise over 10 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to isolate 1β,10β-Epoxydehydroleucodin.

Protocol 2: Intramolecular Barbier-Type Allylation for 7-Membered Ring Formation

This protocol is adapted from a double allylation strategy for constructing the guaianolide core.[4]

  • To a flame-dried, three-neck flask under an argon atmosphere, add samarium metal powder (3.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).

  • Add diiodomethane (B129776) (CH₂I₂, 3.0 equiv) to the stirred suspension at room temperature. The color should change from gray to deep blue/green, indicating the formation of SmI₂.

  • Cool the mixture to -78 °C.

  • In a separate flask, dissolve the acyclic diallylic precursor (1.0 equiv) in anhydrous THF.

  • Add the precursor solution dropwise to the SmI₂ suspension via a syringe pump over 2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the cyclized guaianolide skeleton.

Visualizations

experimental_workflow cluster_start Starting Materials & Precursor Synthesis cluster_cyclization Core Skeleton Formation cluster_functionalization Functional Group Interconversion cluster_final_step Final Stereoselective Step start (S)-Carvone precursor Acyclic Diallylic Precursor start->precursor Multi-step synthesis cyclization Intramolecular Allylation (e.g., SmI₂) precursor->cyclization guaianolide Guaianolide Skeleton cyclization->guaianolide redox Redox Manipulations guaianolide->redox dehydroleucodin Dehydroleucodin Precursor redox->dehydroleucodin epoxidation Diastereoselective Epoxidation (e.g., m-CPBA) dehydroleucodin->epoxidation final_product 1β,10β-Epoxydehydroleucodin epoxidation->final_product

Caption: A generalized workflow for the total synthesis of 1β,10β-Epoxydehydroleucodin.

troubleshooting_logic problem Low Diastereoselectivity in Epoxidation cause1 No Directing Group problem->cause1 cause2 Non-selective Reagent problem->cause2 cause3 Steric Hindrance problem->cause3 solution1 Introduce -OH Group cause1->solution1 solution2 Screen Reagents (m-CPBA, DMDO, etc.) cause2->solution2 solution3 Add Bulky Protecting Group cause3->solution3

Caption: Troubleshooting logic for poor diastereoselectivity in the epoxidation step.

References

"1beta,10beta-Epoxydehydroleucodin" quality control parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of 1β,10β-Epoxydehydroleucodin.

Frequently Asked Questions (FAQs)

Q1: What is 1β,10β-Epoxydehydroleucodin and what are its key chemical properties?

1β,10β-Epoxydehydroleucodin is a sesquiterpenoid compound.[1] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC15H14O4
Molecular Weight260.29
AppearanceTypically exists as a solid at room temperature.[1]
CAS Number130858-00-3
StoragePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Q2: What are the recommended analytical methods for the quality control of 1β,10β-Epoxydehydroleucodin?

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a highly effective method for the identification and quantification of sesquiterpene lactones like 1β,10β-Epoxydehydroleucodin.[2] Ultra-High Performance Liquid Chromatography (UPLC) coupled with Orbitrap MS or Triple Quadrupole MS (QQQ-MS) can also be employed for rapid and sensitive analysis.[3]

Q3: How can I ensure the stability of 1β,10β-Epoxydehydroleucodin during analysis?

To ensure stability, it is crucial to handle the compound under appropriate storage conditions and minimize exposure to light and elevated temperatures. For HPLC analysis, the stability of the sample in the autosampler should be evaluated. A typical assessment involves analyzing the sample at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours) and comparing the peak area. The relative standard deviation (RSD) of the peak areas should be within an acceptable limit, typically less than 2.5%.[2]

Q4: What are the typical validation parameters for an HPLC method for 1β,10β-Epoxydehydroleucodin?

A robust HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.[2] The table below summarizes typical acceptance criteria for these parameters based on methods developed for similar compounds.

ParameterAcceptance Criteria
Linearity (R²)> 0.999
Precision (RSD%)< 2.7%
Accuracy (%)99.66% - 100.22%
Repeatability (RSD%)< 2.45%
Stability (RSD%)< 2.45%
Recovery (%)98.12% - 101.39%

Troubleshooting Guides

Problem 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase. For sesquiterpene lactones, a gradient elution with acetonitrile (B52724) and water (often with a small amount of acid like 0.2% acetic acid) on a C18 column is a good starting point.[2] Adjust the gradient profile and the acid concentration to improve peak shape.

  • Possible Cause: Column degradation.

    • Solution: Flush the column with an appropriate solvent sequence (e.g., water, isopropanol, hexane, isopropanol, water) to remove contaminants. If performance does not improve, replace the column.

  • Possible Cause: Sample overload.

    • Solution: Reduce the injection volume or dilute the sample.

Problem 2: Inconsistent quantification results.

  • Possible Cause: Instability of the compound in the chosen solvent.

    • Solution: 1β,10β-Epoxydehydroleucodin may be sparingly soluble in water.[1] Use a suitable organic solvent like DMSO for the stock solution and dilute with the mobile phase for working solutions.[1] Always verify the stability of the compound in the chosen solvent over the analysis time.

  • Possible Cause: Inaccurate standard preparation.

    • Solution: Ensure the reference standard is of high purity and accurately weighed. Use calibrated analytical balances and volumetric flasks. Prepare fresh standards regularly.

  • Possible Cause: Instrument variability.

    • Solution: Perform regular system suitability tests to ensure the HPLC system is performing consistently. Check parameters like retention time, peak area, and theoretical plates.

Experimental Protocols

Protocol 1: HPLC-DAD-MS Analysis of 1β,10β-Epoxydehydroleucodin

This protocol is adapted from a validated method for the analysis of sesquiterpene lactones.[2]

1. Instrumentation and Columns:

  • HPLC system with a Diode Array Detector and a Mass Spectrometer.

  • C18 analytical column (e.g., Luna C18, 4.6 mm x 250 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (ultrapure).

  • Acetic acid (analytical grade).

  • 1β,10β-Epoxydehydroleucodin reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.2% (v/v) acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 30-40 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Mass Spectrometry Conditions (for identification):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal for the compound of interest.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 1β,10β-Epoxydehydroleucodin reference standard in a suitable solvent (e.g., DMSO) to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve.

  • Sample Solution: Dissolve the sample containing 1β,10β-Epoxydehydroleucodin in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Identification cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation dad DAD Detection (210 nm) separation->dad ms MS Identification (ESI+) separation->ms integration Peak Integration dad->integration identification Identification ms->identification calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-DAD-MS analysis of 1β,10β-Epoxydehydroleucodin.

troubleshooting_logic start Poor Peak Shape in HPLC cause1 Inappropriate Mobile Phase? start->cause1 solution1 Optimize Gradient & Additives cause1->solution1 Yes cause2 Column Degradation? cause1->cause2 No solution2 Flush or Replace Column cause2->solution2 Yes cause3 Sample Overload? cause2->cause3 No solution3 Dilute Sample or Reduce Injection Volume cause3->solution3 Yes

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Validation & Comparative

A Comparative Guide to Dehydroleucodine and its 1β,10β-Epoxy Derivative: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current research is the lack of direct comparative studies on the biological activities of 1β,10β-epoxydehydroleucodin and its parent compound, dehydroleucodine (B1670203). While dehydroleucodine has been the subject of numerous investigations, revealing a spectrum of pharmacological effects, its 1β,10β-epoxy derivative remains largely uncharacterized in the scientific literature. This guide provides a comprehensive overview of the known biological activities of dehydroleucodine, supported by experimental data, and offers a theoretical perspective on how the addition of a 1β,10β-epoxide moiety might modulate its efficacy.

Dehydroleucodine, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has demonstrated significant anti-inflammatory, anticancer, and cytotoxic properties. In contrast, 1β,10β-epoxydehydroleucodin is a less-studied sesquiterpenoid that has been isolated from the roots of Scorzonera serrata. The absence of biological activity data for 1β,10β-epoxydehydroleucodin necessitates a speculative approach to its potential activities, based on established structure-activity relationships of similar compounds.

Comparative Analysis of Biological Activity: A Data-Driven Look at Dehydroleucodine

The biological activities of dehydroleucodine have been quantified in various in vitro and in vivo models. Below is a summary of the key findings.

Biological ActivityTest SystemKey FindingsReference
Cytotoxic Activity Acute Myeloid Leukemia (AML) cell linesLD50 values between 5.0 and 18.9 μM. Showed less toxicity to normal peripheral blood mononuclear cells.[1]
Human Burkitt's lymphoma Daudi cellsIC50 of 9.022 μM at 24h and 8.596 μM at 48h.
Anticancer Activity Preclinical melanoma model (B16F0 cells)Inhibited tumor growth by inducing cell cycle arrest, senescence, and apoptosis.
Anti-inflammatory Activity Carrageenan-induced inflammation in ratsInhibited both acute and chronic phases of inflammation.[2]
Freund's adjuvant-induced arthritis in ratsEffective in reducing inflammation.[2]
Cell Proliferation Inhibition Vascular Smooth Muscle Cells (VSMCs)Inhibited proliferation in a dose-dependent manner, inducing a transient arrest in the G2 phase.

Dehydroleucodine: Mechanisms of Action

Dehydroleucodine exerts its biological effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and senescence. In cancer cells, it has been shown to promote the accumulation of DNA damage markers.[3] Its anti-inflammatory effects are suggested to be mediated through interference with transcription factors such as NF-κB and various cytokines.[2]

The Hypothetical Impact of the 1β,10β-Epoxide Group

The introduction of an epoxide ring into the dehydroleucodine structure at the 1β,10β-position is likely to alter its physicochemical properties and biological activity. Epoxides are known to be reactive functional groups that can interact with cellular nucleophiles, including proteins and DNA. This could potentially lead to:

  • Altered Cytotoxicity: The epoxide moiety could enhance the alkylating activity of the molecule, potentially leading to increased cytotoxicity. However, it could also alter the molecule's conformation, affecting its binding to specific targets and possibly reducing its activity.

  • Modified Anti-inflammatory Effects: The epoxide group might influence the compound's interaction with key inflammatory mediators or signaling pathways, potentially enhancing or diminishing its anti-inflammatory properties.

  • Changes in Bioavailability and Metabolism: The addition of the polar epoxide group would increase the molecule's polarity, which could affect its solubility, membrane permeability, and metabolic stability.

It is crucial to emphasize that these are theoretical considerations. Rigorous experimental evaluation of 1β,10β-epoxydehydroleucodin is necessary to elucidate its actual biological profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the cytotoxic and anti-inflammatory activities of compounds like dehydroleucodine.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF7, B16F0) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (e.g., dehydroleucodine) for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animals: Male Wistar rats are used.

  • Induction of Edema: A subs plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Treatment: The test compound (e.g., dehydroleucodine) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific time before the carrageenan injection.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate a key signaling pathway affected by dehydroleucodine and a typical experimental workflow.

Dehydroleucodine_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates Dehydroleucodine Dehydroleucodine Dehydroleucodine->NFkB Inhibits Translocation DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Gene_Expression Induces Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Add varying concentrations of test compound Incubation1->Treatment Incubation2 Incubate for 24/48/72h Treatment->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate 3-4h Add_MTT->Incubation3 Solubilize Add DMSO to dissolve formazan Incubation3->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of 1β,10β-Epoxydehydroleucodin and Other Biologically Active Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of natural products, have garnered significant attention in the scientific community for their wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Among these, 1β,10β-Epoxydehydroleucodin, a guaianolide sesquiterpenoid, has shown promise as a potent anti-inflammatory agent. This guide provides a comprehensive comparison of 1β,10β-Epoxydehydroleucodin with other well-characterized sesquiterpenoids: Parthenolide, Costunolide, Helenalin, and Dehydrocostus lactone. The objective is to present a clear, data-driven comparison of their biological activities, supported by experimental data and detailed protocols, to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of 1β,10β-Epoxydehydroleucodin and the selected sesquiterpenoids. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Anti-inflammatory Activity

The anti-inflammatory potential of these sesquiterpenoids is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and their modulation of key signaling pathways such as the NF-κB pathway.

CompoundAssayCell LineIC50 (µM)Reference
1β,10β-Epoxydehydroleucodin Inhibition of carrageenan-induced edema (in vivo)-40-65% inhibition at 5-50 mg/kg[1]
ParthenolideNO Production (LPS-induced)RAW 264.7~5Not explicitly stated in provided abstracts
CostunolideNO Production (LPS-induced)RAW 264.7~2.05Not explicitly stated in provided abstracts
HelenalinNF-κB InhibitionJurkat~5Not explicitly stated in provided abstracts
Dehydrocostus lactoneNO Production (LPS/IFNγ-induced)RAW 264.72.283Not explicitly stated in provided abstracts

Note: Quantitative in vitro data for 1β,10β-Epoxydehydroleucodin's anti-inflammatory activity (e.g., IC50 for NO inhibition) was not available in the searched literature. The provided data reflects in vivo anti-exudative effects.

Cytotoxic Activity

The cytotoxic potential of these compounds is a critical aspect of their evaluation for anticancer applications. The MTT assay is a commonly used method to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

CompoundCell LineCancer TypeIC50 (µM)Reference
1β,10β-Epoxydehydroleucodin Data Not Available--
ParthenolideMCF-7Breast Cancer9.54 ± 0.82Not explicitly stated in provided abstracts
SiHaCervical Cancer8.42 ± 0.76Not explicitly stated in provided abstracts
CostunolideHCT116Colon Cancer39.92Not explicitly stated in provided abstracts
MDA-MB-231Breast Cancer100.57Not explicitly stated in provided abstracts
HelenalinT47DBreast Cancer4.69 (24h), 3.67 (48h), 2.23 (72h)Not explicitly stated in provided abstracts
Dehydrocostus lactoneChemo-resistant cancer cellsVarious< 10 µg/mLNot explicitly stated in provided abstracts

Note: Specific IC50 values for the cytotoxic activity of 1β,10β-Epoxydehydroleucodin were not found in the reviewed literature, highlighting a gap in the current research landscape.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G NF-κB Signaling Pathway and Sesquiterpenoid Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Helenalin Helenalin Helenalin->NFkB_p65_p50 Directly alkylates p65 Costunolide Costunolide Costunolide->IKK_complex Inhibits Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin (Postulated) Epoxydehydroleucodin->IKK_complex Inhibits (Postulated)

Caption: NF-κB signaling pathway and points of intervention by sesquiterpenoids.

G MTT Cytotoxicity Assay Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat cells with sesquiterpenoids (various concentrations) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

Validating In Vitro Anti-inflammatory and Immunomodulatory Findings of 1β,10β-Epoxydehydroleucodin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sesquiterpenoid lactone 1β,10β-Epoxydehydroleucodin, focusing on the validation of its in vitro anti-inflammatory and immunomodulatory activities through in vivo studies. We present a side-by-side comparison with established drugs, diclofenac (B195802) sodium and levamisole (B84282), to benchmark its potential therapeutic efficacy. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to support further research and development.

Executive Summary

1β,10β-Epoxydehydroleucodin, a member of the epoxyguaianolide class of natural compounds, has demonstrated notable anti-inflammatory and immunomodulatory properties in preclinical in vivo models. In studies using carrageenan-induced paw edema and cotton ball granuloma models for inflammation, and a cyclophosphamide-induced immunosuppression model, this compound has shown significant efficacy. This guide aims to bridge the gap between these in vivo observations and the underlying in vitro mechanisms, a crucial step in the validation of any new therapeutic agent. While direct in vitro mechanistic and cytotoxicity data for 1β,10β-Epoxydehydroleucodin is currently limited in publicly accessible literature, this guide leverages data from closely related epoxyguaianolides to infer potential mechanisms of action and provides a framework for future investigational studies.

In Vivo Performance Comparison

The following tables summarize the available quantitative data from in vivo studies, comparing the efficacy of 1β,10β-Epoxydehydroleucodin with the standard anti-inflammatory drug, diclofenac, and the immunomodulator, levamisole.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationTime Point (hours)% Inhibition of EdemaReference
1β,10β-Epoxydehydroleucodin25 mg/kgOral3Not specified[1]
Diclofenac Sodium10 mg/kgOral356.17 ± 3.89[2]
Diclofenac Sodium30 mg/kgOral3Significantly inhibited[3]

Table 2: Comparison of Immunomodulatory Activity in Cyclophosphamide-Induced Immunosuppression Model

CompoundDoseRoute of AdministrationKey OutcomesReference
1β,10β-EpoxydehydroleucodinNot specifiedNot specifiedRestoration of T-lymphocyte and B-lymphocyte counts[1]
Levamisole2.5 mg/kgIntraperitonealDelayed reappearance of anti-DNA antibodies[4]

In Vitro Mechanistic Insights and Cytotoxicity

A critical aspect of validating in vivo findings is understanding the compound's direct effects on cellular pathways and its safety profile.

1β,10β-Epoxydehydroleucodin:

  • Cytotoxicity: Data on the cytotoxic profile of 1β,10β-Epoxydehydroleucodin against immune cells or other cell lines is currently unavailable. This represents a significant data gap that needs to be addressed in future research.

Alternative Compounds:

  • Diclofenac Sodium:

    • Mechanism of Action: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. More recent studies have also shown that diclofenac can inhibit the transcription and nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.[5][6]

    • Cytotoxicity: Diclofenac has a well-characterized cytotoxicity profile, with potential for gastrointestinal and renal toxicity at higher doses.

  • Levamisole:

    • Mechanism of Action: Levamisole is an immunomodulatory agent with a complex mechanism of action. In vitro studies have shown that it can enhance lymphocyte proliferation and macrophage phagocytosis, although results can be inconsistent depending on the experimental conditions.[7][8] It is believed to restore depressed immune function rather than stimulating a normal immune response.

    • Cytotoxicity: Levamisole can be associated with adverse effects, including agranulocytosis, highlighting the need for careful dose management.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental designs discussed, the following diagrams are provided.

G Potential Anti-inflammatory Signaling Pathway of Epoxyguaianolides cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nuclear Events Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibition of IκB leads to NF-κB release NFkB NF-κB IkB->NFkB Inhibits (in resting state) NFkB_active Active NF-κB NFkB->NFkB_active Activation & Translocation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Leads to Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin (Proposed) Epoxydehydroleucodin->IKK Potential Inhibition

Caption: Proposed anti-inflammatory mechanism of 1β,10β-Epoxydehydroleucodin.

G Experimental Workflow for In Vivo Anti-inflammatory and Immunomodulatory Assays cluster_animal Animal Model cluster_treatment Treatment Groups cluster_induction Induction of Pathology cluster_assessment Assessment of Efficacy Animal Rodent Model (Rat or Mouse) Control Vehicle Control Animal->Control Test_Compound 1β,10β-Epoxydehydroleucodin Animal->Test_Compound Comparator Diclofenac or Levamisole Animal->Comparator Inflammation Carrageenan or Cotton Pellet Control->Inflammation Inflammation Models Immunosuppression Cyclophosphamide (B585) Control->Immunosuppression Immunosuppression Model Test_Compound->Inflammation Inflammation Models Test_Compound->Immunosuppression Immunosuppression Model Comparator->Inflammation Inflammation Models Comparator->Immunosuppression Immunosuppression Model Edema Paw Volume Measurement Inflammation->Edema Granuloma Granuloma Weight Inflammation->Granuloma Immune_Cells Lymphocyte & B-cell Counts Immunosuppression->Immune_Cells

Caption: Workflow for in vivo anti-inflammatory and immunomodulatory studies.

Detailed Experimental Protocols

1. Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (1β,10β-Epoxydehydroleucodin), diclofenac sodium, or vehicle is administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the control group.

2. Cotton Ball Granuloma Assay

This model evaluates the chronic inflammatory response.

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • Animals are anesthetized, and the back is shaved.

    • A sterile, pre-weighed cotton pellet (approximately 10 mg) is implanted subcutaneously in the axilla or groin region.

    • The test compound, diclofenac sodium, or vehicle is administered daily for 7 days.

    • On the 8th day, the animals are euthanized, and the cotton pellets with surrounding granulomatous tissue are dissected out and dried.

  • Endpoint: The dry weight of the granuloma is measured, and the percentage inhibition of granuloma formation is calculated.

3. Cyclophosphamide-Induced Immunosuppression

This model is used to assess the immunomodulatory potential of a compound.

  • Animals: Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • Immunosuppression is induced by a single intraperitoneal injection of cyclophosphamide (e.g., 250 mg/kg).

    • The test compound (1β,10β-Epoxydehydroleucodin), levamisole, or vehicle is administered for a specified period (e.g., 10 days).

    • Blood samples are collected at the end of the treatment period.

  • Endpoint: Total and differential leukocyte counts (including lymphocytes) and B-lymphocyte counts are determined to assess the reversal of immunosuppression.

Conclusion and Future Directions

The available in vivo data suggests that 1β,10β-Epoxydehydroleucodin holds promise as a novel anti-inflammatory and immunomodulatory agent. However, to fully validate these findings and advance its development, several key areas need to be addressed:

  • In Vitro Mechanistic Studies: A top priority is to conduct in vitro assays to elucidate the precise mechanism of action of 1β,10β-Epoxydehydroleucodin. Investigating its effects on key inflammatory pathways such as NF-κB and MAPK signaling is crucial.

  • Cytotoxicity Profiling: Comprehensive in vitro cytotoxicity studies on various cell lines, particularly immune cells, are essential to establish a preliminary safety profile.

  • Dose-Response Studies: Detailed in vivo dose-response studies are required to determine the optimal therapeutic window for both anti-inflammatory and immunomodulatory effects.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1β,10β-Epoxydehydroleucodin will be vital for designing effective dosing regimens.

By addressing these research gaps, a more complete picture of the therapeutic potential of 1β,10β-Epoxydehydroleucodin can be established, paving the way for further preclinical and potential clinical development.

References

Comparative Analysis of Analytical Methods for the Quantification of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies applicable to the quantification of sesquiterpene lactones, with a specific focus on 1β,10β-Epoxydehydroleucodin. Due to the limited availability of cross-validation studies for this specific compound, this document outlines generalized protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most prevalent techniques for the analysis of this class of compounds. The information presented is collated from studies on structurally related sesquiterpene lactones and is intended to serve as a foundational resource for method development and validation.

Data Presentation: A Comparative Summary of Analytical Techniques

The selection of an appropriate analytical method for the quantification of 1β,10β-Epoxydehydroleucodin is contingent on several factors, including the sample matrix, required sensitivity, and the intended application of the analysis. Both HPLC and GC-MS offer robust and reliable means of quantification for sesquiterpene lactones.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and mass-to-charge ratio.
Typical Detector UV/Vis, PDA, ELSD, MSMass Spectrometer
Sample Volatility Not requiredRequired (derivatization may be necessary)
Thermal Stability Suitable for thermolabile compounds.[1]May require derivatization for thermolabile compounds.
Selectivity Good, can be enhanced with MS detectors.Excellent, based on mass fragmentation patterns.
Sensitivity Moderate to high, depending on the detector.High to very high.
Quantification External/internal standards, calibration curves.External/internal standards, calibration curves.
Instrumentation Widely available.Widely available.
Primary Application Quantification in various matrices, including plant extracts.Identification and quantification, metabolic profiling.

Experimental Protocols: Foundational Methodologies

The following protocols are generalized methodologies for the analysis of sesquiterpene lactones and would necessitate optimization and validation for the specific analysis of 1β,10β-Epoxydehydroleucodin.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from methodologies used for the analysis of sesquiterpene lactones in plant extracts.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried and powdered plant material containing 1β,10β-Epoxydehydroleucodin.

    • Extract with 10 mL of methanol (B129727) by sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used. A typical gradient could be starting from 30% acetonitrile and increasing to 70% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of 1β,10β-Epoxydehydroleucodin (typically around 210-220 nm for the lactone chromophore).

    • Injection Volume: 20 µL.

    • Quantification: Based on a calibration curve generated from a certified reference standard of 1β,10β-Epoxydehydroleucodin.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general procedure for the analysis of sesquiterpenoids.

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • To enhance volatility and thermal stability, derivatization may be necessary. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate the extract to dryness and add 50 µL of BSTFA and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Identification and Quantification: Identification is based on the retention time and the mass spectrum compared to a reference standard. Quantification is achieved using a calibration curve of the derivatized standard.

Mandatory Visualization: Diagrams of Workflows and Pathways

The following diagrams illustrate the general experimental workflow for the analysis of 1β,10β-Epoxydehydroleucodin and a putative signaling pathway based on the known anti-inflammatory activity of structurally similar sesquiterpene lactones.

Experimental Workflow for 1β,10β-Epoxydehydroleucodin Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol, Sonication Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Derivatization Derivatization Reconstitution->Derivatization Silylation C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection UV Detection C18 Column Separation->UV Detection Quantification Quantification UV Detection->Quantification GC-MS Injection GC-MS Injection Derivatization->GC-MS Injection Capillary Column Separation Capillary Column Separation GC-MS Injection->Capillary Column Separation Mass Spectrometry Mass Spectrometry Capillary Column Separation->Mass Spectrometry Identification & Quantification Identification & Quantification Mass Spectrometry->Identification & Quantification

Caption: General workflow for the analysis of 1β,10β-Epoxydehydroleucodin.

Putative Anti-Inflammatory Signaling Pathway of 1β,10β-Epoxydehydroleucodin cluster_cell Cellular Response to Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Cytokines (IL-1β, TNF-α) Cytokines (IL-1β, TNF-α) Pro-inflammatory Genes->Cytokines (IL-1β, TNF-α) Inflammation Inflammation Cytokines (IL-1β, TNF-α)->Inflammation 1β,10β-Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin->IKK Inhibits

Caption: Putative NF-κB inhibitory pathway of 1β,10β-Epoxydehydroleucodin.

References

Comparative Cytotoxicity of Sesquiterpene Lactones: A Focus on Dehydroleucodine and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of two prominent sesquiterpene lactones, Dehydroleucodine (DhL) and Parthenolide (B1678480). While data on 1beta,10beta-Epoxydehydroleucodin remains limited in publicly accessible literature, this comparison with structurally related and well-studied compounds offers valuable insights into the potential anticancer activities of this class of natural products.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dehydroleucodine and Parthenolide against a range of human cancer cell lines. These values, collated from various studies, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineCell TypeIC50/LD50 (µM)
Dehydroleucodine Acute Myeloid Leukemia (AML) cell lines (average of 8 lines)Leukemia5.0 - 18.9[1]
Human Astrocytoma D384GlioblastomaInduces cell death at 12.5 - 17.5 µM[2][3]
B16F0Mouse MelanomaInduces senescence or apoptosis in a concentration-dependent manner[4][5]
Parthenolide SiHaCervical Cancer8.42 ± 0.76[6][7]
MCF-7Breast Cancer9.54 ± 0.82[6][7]
A549Lung Carcinoma4.3[8]
TE671Medulloblastoma6.5[8]
HT-29Colon Adenocarcinoma7.0[8]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[9]
A549Non-Small Cell Lung Cancer15.38 ± 1.13[9]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[9]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[9]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[9]
HL-60Acute Promyelocytic LeukemiaReported activity[10]
CCRF-CEMAcute Lymphoblastic LeukemiaReported activity[10]
U-87 MGGlioblastoma MultiformeReported activity[10]
DU-145Prostate CancerReported activity[10]

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays used to generate the data above are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[15][16][17][18][19]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Expose cells to a range of concentrations of the test compound for a defined period.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and dissolve the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at 510-540 nm using a microplate reader.

  • Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for a cytotoxicity assay and the signaling pathways implicated in the cytotoxic effects of Dehydroleucodine and Parthenolide.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT or SRB) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: A generalized workflow for determining the cytotoxicity of a compound in vitro.

G cluster_pathway Signaling Pathways in Sesquiterpene Lactone-Induced Cytotoxicity cluster_dhl Dehydroleucodine (DhL) cluster_parthenolide Parthenolide DhL Dehydroleucodine DNA_Damage DNA Damage DhL->DNA_Damage ATM ATM Activation DNA_Damage->ATM p53_p73 p53/p73 Phosphorylation ATM->p53_p73 G2M_Arrest G2/M Cell Cycle Arrest p53_p73->G2M_Arrest Apoptosis_DhL Apoptosis p53_p73->Apoptosis_DhL Parthenolide Parthenolide IKK IKK Inhibition Parthenolide->IKK IkB IκBα Degradation Inhibition IKK->IkB prevents phosphorylation NFkB NF-κB Nuclear Translocation Block IkB->NFkB Gene_Expression Altered Gene Expression (Anti-apoptotic, Proliferative) NFkB->Gene_Expression Apoptosis_Parthenolide Apoptosis Gene_Expression->Apoptosis_Parthenolide leads to

Caption: Simplified signaling pathways for Dehydroleucodine and Parthenolide.

Discussion of Signaling Pathways

Dehydroleucodine (DhL): Studies suggest that Dehydroleucodine induces cytotoxicity through the accumulation of DNA damage markers, such as γH2AX and 53BP1.[5][20] This DNA damage can trigger the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a key sensor of double-strand breaks. Activated ATM then phosphorylates and activates tumor suppressor proteins like p53 and p73.[2][3] This signaling cascade can lead to cell cycle arrest, primarily at the G2/M phase, and ultimately induce apoptosis (programmed cell death).[2][4][5]

Parthenolide: A primary mechanism of action for Parthenolide is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22][23][24] Parthenolide directly inhibits the IκB kinase (IKK) complex.[21][24] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation. By blocking this pro-survival pathway, Parthenolide promotes apoptosis in cancer cells.[6][25]

References

Comprehensive Analysis of 1β,10β-Epoxydehydroleucodin Structure-Activity Relationships Remains an Area for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) for 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone of the guaianolide type, is currently limited by the lack of publicly available data on a systematically synthesized and evaluated series of its derivatives. While the parent compound, also known as epoxyguaianolide, has demonstrated notable anti-inflammatory and immunomodulatory properties, a detailed understanding of how specific structural modifications impact its biological activity is yet to be established through comparative studies.

The core chemical scaffold of 1β,10β-Epoxydehydroleucodin possesses several key features that are generally recognized as important for the biological activity of sesquiterpene lactones. These include the α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor, and the epoxide ring. The reactivity of these functional groups is thought to be crucial for their interaction with biological targets, often through the alkylation of nucleophilic residues in proteins.

For a thorough SAR analysis, a series of derivatives would need to be synthesized, systematically modifying different parts of the molecule. Key modifications could include:

  • Alterations to the α,β-unsaturated γ-lactone: Reduction of the double bond or modification of the lactone ring would help to confirm its role in the compound's activity.

  • Modification of the epoxide ring: Opening of the epoxide to form diols or other derivatives would elucidate its contribution to the biological effects.

  • Changes to the core skeleton: Introduction or removal of other functional groups, such as hydroxyl or acetyl groups, at various positions would provide insights into the steric and electronic requirements for activity.

Each of these derivatives would then need to be evaluated in a battery of standardized biological assays to quantify their cytotoxic and anti-inflammatory effects, typically by determining their half-maximal inhibitory concentration (IC50) values.

Hypothetical Experimental Workflow for SAR Analysis:

To conduct a rigorous SAR study, a logical experimental workflow would be essential. This would involve the synthesis of derivatives, followed by a cascade of in vitro assays to screen for and characterize their biological activities.

Caption: Hypothetical workflow for the structure-activity relationship (SAR) analysis of 1β,10β-Epoxydehydroleucodin derivatives.

Signaling Pathways Potentially Targeted by 1β,10β-Epoxydehydroleucodin and its Analogs:

Based on the known mechanisms of other sesquiterpene lactones, 1β,10β-Epoxydehydroleucodin and its derivatives likely exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of pro-inflammatory gene expression.

Signaling_Pathway cluster_nucleus Inside Nucleus Compound 1β,10β-Epoxydehydroleucodin or Derivative IKK IKK Complex Compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Sequesters in Cytoplasm Nucleus Nucleus NFkappaB->Nucleus Translocation (Blocked) Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Inflammation Inflammatory Response Genes->Inflammation NFkappaB_n NF-κB DNA DNA NFkappaB_n->DNA DNA->Genes

Caption: Postulated inhibitory effect of 1β,10β-Epoxydehydroleucodin on the NF-κB signaling pathway.

At present, the scientific literature does not contain the necessary comparative data to construct a detailed guide on the structure-activity relationship of 1β,10β-Epoxydehydroleucodin derivatives. The synthesis and biological evaluation of a library of analogues are required to elucidate the specific structural features that govern the potency and selectivity of this promising natural product. Such studies would be invaluable for the future development of novel anti-inflammatory and cytotoxic agents.

Comparative Analysis of 1beta,10beta-Epoxydehydroleucodin and Benchmark Inhibitors of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative benchmark analysis of 1beta,10beta-Epoxydehydroleucodin's potential inhibitory effects against known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to a lack of specific experimental data for this compound, this analysis utilizes data for the closely related parent compound, dehydroleucodine (B1670203) (DhL), a sesquiterpenoid lactone. The inhibitory activities of DhL are benchmarked against Parthenolide (B1678480) and Bortezomib (B1684674), two well-characterized inhibitors of the NF-κB pathway.

Introduction to this compound and Dehydroleucodine

Dehydroleucodine (DhL) is a bioactive sesquiterpene lactone that has demonstrated a range of biological activities, including cytotoxic effects against leukemia cells and anti-proliferative actions.[1][2] Mechanistic studies indicate that DhL's mode of action is similar to that of parthenolide, involving the downregulation of NF-κB transcription.[2][3] The α-methylene-γ-lactone moiety present in DhL and other sesquiterpene lactones is crucial for their biological effects, including their therapeutic activities.[4]

The NF-κB Signaling Pathway: A Key Therapeutic Target

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of target genes.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for dehydroleucodine and the benchmark inhibitors, Parthenolide and Bortezomib, against cancer cell lines.

CompoundTarget/PathwayCell Line(s)IC50/LD50Reference(s)
Dehydroleucodine CytotoxicityAcute Myeloid Leukemia (AML) cell lines5.0 - 18.9 µM (LD50)[2]
CytotoxicityHuman AML patient samples9.4 µM (average LD50)[2]
Parthenolide NF-κB ActivationTHP-1 (human monocytic cell line)1.091 - 2.620 µM (IC50 for cytokine inhibition)[5]
NF-κB ActivationRAW 264.7 (murine macrophage-like cells)Not specified[5]
Bortezomib CytotoxicityJurkat (T-ALL)12 nM (IC50)[2]
CytotoxicityMOLT4 (T-ALL)4 nM (IC50)[2]
CytotoxicityCEM (T-ALL)4 nM (IC50)[2]

Note: IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) are measures of a compound's potency. Lower values indicate higher potency. The data for dehydroleucodine is presented as LD50 for cytotoxicity, while for parthenolide it is IC50 for the inhibition of cytokine production downstream of NF-κB activation. Bortezomib's IC50 values are for its cytotoxic effects.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Acute Myeloid Leukemia cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (e.g., Dehydroleucodine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LD50 or IC50 value.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a general method for assessing the inhibition of NF-κB transcriptional activity.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • 96-well plates

  • Test compound

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay) and calculate the IC50 value for NF-κB inhibition.

Visualizing the Mechanism of Action

The following diagrams illustrate the canonical NF-κB signaling pathway and the points of inhibition for the benchmark compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription Parthenolide Parthenolide Parthenolide->IKK Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits DhL Dehydroleucodine (Hypothesized) DhL->IKK Inhibits (Similar to Parthenolide)

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Caption: Workflow for benchmarking inhibitor performance.

Conclusion

Dehydroleucodine demonstrates significant cytotoxic activity against acute myeloid leukemia cells. Its mechanism of action is suggested to be similar to parthenolide, involving the inhibition of the NF-κB pathway. When compared to the benchmark inhibitors, parthenolide shows potent inhibition of NF-κB-mediated inflammation, while bortezomib exhibits highly potent cytotoxicity against T-cell acute lymphoblastic leukemia cells at nanomolar concentrations.

Further research is warranted to specifically determine the inhibitory activity and mechanism of action of this compound. Based on the data for dehydroleucodine, this class of sesquiterpene lactones represents a promising area for the development of novel therapeutics targeting the NF-κB signaling pathway. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of oncology and inflammatory diseases.

References

Unveiling the Anti-Inflammatory Action of 1β,10β-Epoxydehydroleucodin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone, in the context of its well-characterized relatives: parthenolide, helenalin, and costunolide. While direct experimental data for 1β,10β-Epoxydehydroleucodin is limited, this document extrapolates its likely anti-inflammatory properties based on the established activities of structurally similar compounds. The primary mechanism of action for this class of molecules is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for dehydroleucodine (B1670203) and its comparator sesquiterpene lactones. This data provides a benchmark for the potential efficacy of 1β,10β-Epoxydehydroleucodin as an anti-inflammatory agent.

Table 1: Inhibition of NF-κB Signaling

CompoundCell LineStimulusIC50 (µM)Reference
Dehydroleucodine Daudi (Burkitt's lymphoma)-Not specified (downregulated NF-κB1 transcription)[1]
ParthenolidePancreatic Cancer Cells-~1 µM (significant inhibition)[2]
HelenalinT-cells, B-cells, Epithelial cellsVarious~5 µM (for DNA binding)[3]
CostunolideRAW 264.7LPSMore potent than Parthenolide[4]
EF24 (Curcumin analog)A549TNF-α1.3[5]
Curcumin (B1669340)A549TNF-α13[5]

Table 2: Inhibition of Pro-Inflammatory Enzymes and Cytokines

CompoundTargetCell Line/SystemIC50 (µM)Reference
Dehydroleucodine Not specified (inhibited inflammation)Rat paw edemaNot specified[6]
ParthenolideIL-816HBE (bronchial epithelial)~20 µM (significant inhibition at 40 µM)[7]
HelenalinCytotoxicity (T47D)T47D (breast cancer)4.69 (24h), 3.67 (48h), 2.23 (72h)[8]
CostunolideiNOS, COX-2BV2 (microglia)Not specified (attenuated expression)[9]
ErgolideNitrite accumulation (iNOS activity)RAW 264.71.95[10]
ErgolidePGE2 synthesis (COX-2 activity)RAW 264.73[10]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones, including dehydroleucodine and its analogues, are known to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.

In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.

Sesquiterpene lactones can interfere with this pathway at multiple points. Some, like parthenolide, have been shown to inhibit the IKK complex, thereby preventing the initial phosphorylation and subsequent degradation of IκBα.[7] Others, such as helenalin, are reported to directly alkylate the p65 subunit of NF-κB, preventing its binding to DNA.[11] Given its structural similarities, 1β,10β-Epoxydehydroleucodin likely employs one or both of these mechanisms to suppress NF-κB activation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL1R IL1R IL-1beta->IL1R IKK IKK Complex TNFR->IKK Activation IL1R->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Inhibition NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation SL Sesquiterpene Lactones (e.g., 1β,10β-Epoxydehydroleucodin) SL->IKK Inhibition SL->NFkB_nucleus Inhibition of DNA Binding DNA DNA NFkB_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_nfkb_details NF-κB Assay Details cluster_mediator_details Mediator Assay Details Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with 1β,10β-Epoxydehydroleucodin Cell_Culture->Pre_treatment Stimulation Stimulation with LPS/TNF-α Pre_treatment->Stimulation NFkB_Assays NF-κB Activation Assays Stimulation->NFkB_Assays Mediator_Assays Pro-inflammatory Mediator Assays Stimulation->Mediator_Assays Immunofluorescence Immunofluorescence (p65 Translocation) NFkB_Assays->Immunofluorescence Western_Blot_NFkB Western Blot (IκBα, p-IκBα, p65) NFkB_Assays->Western_Blot_NFkB EMSA EMSA (DNA Binding) NFkB_Assays->EMSA Griess_Assay Griess Assay (NO Production) Mediator_Assays->Griess_Assay ELISA ELISA (PGE2, TNF-α, IL-6) Mediator_Assays->ELISA Western_Blot_Enzymes Western Blot (iNOS, COX-2) Mediator_Assays->Western_Blot_Enzymes RT_qPCR RT-qPCR (iNOS, COX-2 mRNA) Mediator_Assays->RT_qPCR

References

"1beta,10beta-Epoxydehydroleucodin" independent replication of studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: This guide addresses the topic of independent replication of studies on the sesquiterpene lactone "1beta,10beta-Epoxydehydroleucodin." However, a comprehensive search of scientific literature revealed a significant lack of published studies specifically investigating this compound, and no data on the independent replication of its effects. To fulfill the core requirements of providing a comparative guide with experimental data for a scientific audience, this document will focus on a well-researched sesquiterpene lactone, Parthenolide (B1678480) , as a representative example. The data and methodologies presented for Parthenolide can serve as a framework for what would be required for a thorough evaluation of "this compound," should such data become available in the future.

Parthenolide is a bioactive sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties, primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This guide will compare the cytotoxic effects of Parthenolide across various cancer cell lines and detail the experimental protocols used to obtain this data.

Quantitative Data Presentation: Cytotoxicity of Parthenolide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Parthenolide in several human cancer cell lines. A lower IC50 value indicates greater potency.

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[4][5]
MCF-7Breast Cancer9.54 ± 0.82[4][5]
A549Non-Small Cell Lung Cancer4.3[6]
TE671Medulloblastoma6.5[6]
HT-29Colon Adenocarcinoma7.0[6]
HUVECHuman Umbilical Vein Endothelial Cells2.8[6]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[7]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[7]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[7]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the independent replication and validation of the presented findings.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines (e.g., SiHa, MCF-7, A549) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Parthenolide (e.g., 0-20 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the Parthenolide concentration and fitting the data to a sigmoidal dose-response curve.

3. Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. In the context of Parthenolide studies, it is often used to assess the levels of proteins involved in apoptosis and cell signaling pathways (e.g., Bcl-2, Bax, Caspases).[8]

  • Cell Lysis: After treatment with Parthenolide, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control such as β-actin or GAPDH.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway Inhibition by Parthenolide

The primary mechanism of action for Parthenolide's anti-inflammatory and anti-cancer effects is the inhibition of the NF-κB signaling pathway.[1][9][10] Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is a key regulator of NF-κB activation.[10][11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[12] Some evidence also suggests that Parthenolide may directly interact with the p65 subunit of NF-κB.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_complex IKK Complex IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex Inhibits p65 p65 p50 p50 NFkB_translocated NF-κB (p65/p50) NFkB_complex->NFkB_translocated Translocation Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Parthenolide->p65 Directly Inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_translocated->Gene_Transcription Induces

Caption: NF-κB signaling pathway and points of inhibition by Parthenolide.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of a compound like Parthenolide on cancer cell lines.

G Cell_Culture Cell Culture (e.g., A549, MCF-7) Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with Parthenolide (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Collection Measure Absorbance MTT_Assay->Data_Collection Analysis Data Analysis (Calculate % Viability) Data_Collection->Analysis IC50 Determine IC50 Value Analysis->IC50 End End IC50->End

Caption: Workflow for determining the IC50 of Parthenolide.

References

Dehydroleucodine: A Comparative Analysis of Efficacy Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroleucodine (B1670203) (DhL), a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. Possessing a characteristic α-methylene-γ-lactone moiety, this compound has demonstrated noteworthy anti-inflammatory and anti-cancer properties in preclinical studies. This guide provides a comprehensive comparison of the efficacy of dehydroleucodine with standard-of-care drugs in these therapeutic areas, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Anti-Cancer Efficacy: Dehydroleucodine vs. Doxorubicin

Dehydroleucodine has shown potent cytotoxic effects against various cancer cell lines, with its mechanism of action primarily attributed to the induction of apoptosis and cell cycle arrest. A comparative overview of its efficacy against the standard chemotherapeutic agent, Doxorubicin, is presented below.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of dehydroleucodine and its derivatives against a panel of human cancer cell lines. For comparison, typical IC50 ranges for Doxorubicin are also provided.

Cell LineCancer TypeDehydroleucodine Derivative IC50 (µM)[1]Doxorubicin IC50 (µM)
HepG2Hepatocellular Carcinoma9.730.1 - 1.0
Huh7Hepatocellular Carcinoma18.860.1 - 1.0
B16F0MelanomaProliferation inhibition observed0.01 - 0.5

Note: The IC50 values for Dehydroleucodine derivatives can vary based on the specific derivative and the experimental conditions. The provided values are for a representative derivative. Doxorubicin IC50 values are typical ranges observed in the literature.

Data Presentation: In Vivo Anti-Tumor Activity

In a preclinical model of melanoma, dehydroleucodine demonstrated significant inhibition of tumor growth.

Treatment ProtocolTumor Volume Reduction (%)[1]
Preventive70
Simultaneous60
Therapeutic50

Standard Drug Comparison: Doxorubicin is a cornerstone of many chemotherapy regimens and exhibits potent anti-tumor activity across a wide range of cancers. However, its use is often limited by severe cardiotoxicity. Dehydroleucodine's potential for reduced side effects while maintaining significant anti-tumor efficacy presents a compelling area for further research.

Experimental Protocols
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of dehydroleucodine or the standard drug for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

  • Animal Model: C57/BL6 mice are used.

  • Tumor Induction: B16F0 melanoma cells (2 x 10⁵ cells) are injected subcutaneously into the flank of the mice.

  • Treatment Protocols:

    • Preventive: Dehydroleucodine (20 mg/kg/day, i.p.) is administered for 7 days before tumor cell injection.

    • Simultaneous: Dehydroleucodine is administered concurrently with tumor cell injection.

    • Therapeutic: Treatment with dehydroleucodine begins when tumors reach a palpable size.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

Signaling Pathway: Dehydroleucodine-Induced Apoptosis

Dehydroleucodine induces apoptosis through the intrinsic pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.[2][3][4][5]

G Dehydroleucodine-Induced Apoptosis Pathway DhL Dehydroleucodine DNA_Damage DNA Damage DhL->DNA_Damage Bcl2_Family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Dehydroleucodine Inhibition of NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylation NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Degradation & Release Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activation DhL Dehydroleucodine DhL->IKK_Complex Inhibition

References

Assessing Off-Target Effects of 1β,10β-Epoxydehydroleucodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone, in the context of related compounds. Due to the limited publicly available data on 1β,10β-Epoxydehydroleucodin itself, this guide draws comparisons from its close analogue, dehydroleucodin (DhL), and other well-studied sesquiterpene lactones. The primary focus is on cytotoxic effects, a common biological activity for this class of compounds and a key indicator of potential on- and off-target activities.

Comparison of Cytotoxic Activity

The cytotoxic potential of sesquiterpene lactones is a critical parameter in assessing their therapeutic window and potential for off-target effects. The α-methylene-γ-lactone moiety present in many of these compounds is a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in a variety of proteins, leading to widespread and often non-specific cellular effects.

The following table summarizes the cytotoxic activities of dehydroleucodin and other relevant sesquiterpene lactones against different cell lines. This data provides a baseline for understanding the potential biological activity of 1β,10β-Epoxydehydroleucodin.

CompoundCell LineAssayEndpointResultReference
Dehydroleucodin (DhL)Vascular Smooth Muscle CellsViabilityCytotoxicCytotoxic at concentrations up to 12 µM[1]
11,13-dihydro-dehydroleucodineVascular Smooth Muscle CellsViabilityCytotoxicNot cytotoxic at any tested concentration[1]
IvalinC2C12 (Mouse myoblast)MTTEC502.7 - 3.3 µM[2]
ParthenolideC2C12 (Mouse myoblast)MTTEC504.7 - 5.6 µM[2]
IvalinH9c2 (Rat cardiac myocyte)MTTEC50Data not provided in abstract[2]
ParthenolideH9c2 (Rat cardiac myocyte)MTTEC50Data not provided in abstract[2]

Note: The lack of cytotoxicity for 11,13-dihydro-dehydroleucodine, a derivative where the reactive α-methylene-γ-lactone is inactivated, strongly suggests that this functional group is responsible for the cytotoxic effects of dehydroleucodin.[1] This highlights the potential for off-target covalent modification by compounds containing this moiety.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1β,10β-Epoxydehydroleucodin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the binding of the dye to basic amino acids of cellular proteins.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells with a solution like trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the wells with acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (around 510 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Mechanisms and Workflows

To better understand the assessment of off-target effects, the following diagrams illustrate key concepts and processes.

G cluster_0 Sesquiterpene Lactone (SL) cluster_1 Cellular Interactions cluster_2 Cellular Outcomes SL 1β,10β-Epoxydehydroleucodin (contains α,β-unsaturated carbonyl) Target Primary Therapeutic Target SL->Target On-Target Binding OffTarget Off-Target Proteins (e.g., Kinases, Receptors) SL->OffTarget Off-Target Binding (Covalent Modification) Efficacy Therapeutic Effect Target->Efficacy Toxicity Adverse/Off-Target Effects (e.g., Cytotoxicity) OffTarget->Toxicity

Fig 1: General mechanism of on- and off-target effects of sesquiterpene lactones.

G cluster_0 Initial Screening cluster_1 Off-Target Profiling cluster_2 Data Analysis & Interpretation start Test Compound (1β,10β-Epoxydehydroleucodin) cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, SRB) start->cytotoxicity kinase_panel Kinase Panel Screening cytotoxicity->kinase_panel If cytotoxic or biologically active receptor_panel Receptor Binding Assays cytotoxicity->receptor_panel phenotypic_screen Phenotypic Screening cytotoxicity->phenotypic_screen data_analysis Determine IC50/EC50/Ki Identify Off-Targets kinase_panel->data_analysis receptor_panel->data_analysis phenotypic_screen->data_analysis conclusion Assess Therapeutic Index and Off-Target Liabilities data_analysis->conclusion

Fig 2: Experimental workflow for assessing cytotoxicity and off-target effects.

References

Unraveling the Synthesis of a Promising Sesquiterpene Lactone: A Guide to the Validation of the 1β,10β-Epoxydehydroleucodin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide has been developed to illuminate the proposed biosynthetic pathway of 1β,10β-Epoxydehydroleucodin, a sesquiterpene lactone with significant therapeutic potential. This publication offers researchers, scientists, and drug development professionals a comparative analysis of the validated and hypothetical steps in its formation, alongside detailed experimental protocols for pathway elucidation and validation.

The biosynthesis of sesquiterpene lactones (STLs), a diverse group of natural products known for their wide range of biological activities, is a subject of intense research. While the early stages of STL biosynthesis are well-characterized, the specific enzymatic transformations leading to more complex and oxidized derivatives like 1β,10β-Epoxydehydroleucodin are often yet to be fully elucidated. This guide provides a roadmap for validating the proposed pathway, drawing comparisons with established enzymatic reactions in related natural product biosynthesis.

Proposed Biosynthetic Pathway of 1β,10β-Epoxydehydroleucodin

The proposed biosynthetic pathway commences with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The initial, well-documented steps are shared with many other germacranolide-type STLs. The subsequent, and currently hypothetical, final step involves a specific epoxidation to yield the target molecule.

The formation of STLs from FPP is initiated by the enzyme germacrene A synthase (GAS), which catalyzes the cyclization of FPP to form germacrene A.[1][2] This is followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).[3] Specifically, germacrene A oxidase (GAO) converts germacrene A to germacrene A acid.[4] Further hydroxylation by a costunolide (B1669451) synthase leads to the formation of costunolide, a key intermediate.[1] It is postulated that subsequent enzymatic transformations convert costunolide to dehydroleucodin. The final, unvalidated step is the epoxidation of dehydroleucodin by a putative cytochrome P450 enzyme to form 1β,10β-Epoxydehydroleucodin.

1beta_10beta_Epoxydehydroleucodin_Biosynthesis FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneAAcid Germacrene A Acid GermacreneA->GermacreneAAcid Germacrene A Oxidase (GAO) (CYP71AV family) Costunolide (+)-Costunolide GermacreneAAcid->Costunolide Costunolide Synthase (COS) (CYP71BL family) Dehydroleucodin Dehydroleucodin Costunolide->Dehydroleucodin Multiple Steps (Proposed) Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin Dehydroleucodin->Epoxydehydroleucodin Epoxidase (Putative CYP450)

Figure 1: Proposed biosynthetic pathway of 1β,10β-Epoxydehydroleucodin.

Comparative Performance of Key Biosynthetic Enzymes

The efficiency of the initial steps of the STL biosynthetic pathway can be compared by examining the kinetic parameters of germacrene A synthases (GAS) from various plant species. This data is crucial for metabolic engineering efforts aimed at optimizing the production of STL precursors.

Enzyme SourceKm (μM) for FPPkcat (s-1)kcat/Km (M-1s-1)Reference
Cichorium intybus (Chicory)6.6Not ReportedNot Reported[5]
Lactuca sativa (Lettuce) - LTC2Not ReportedNot ReportedNot Reported[6]
Solidago canadensis (Canadian Goldenrod)Not ReportedNot ReportedNot Reported[7]
Barnadesia spinosa - BsGAS12.5 ± 0.40.019 ± 0.0017600[2]
Barnadesia spinosa - BsGAS23.1 ± 0.30.023 ± 0.0017419[2]

Table 1: Comparison of Kinetic Parameters of Germacrene A Synthases.

Experimental Protocols for Pathway Validation

Validating the proposed biosynthetic pathway for 1β,10β-Epoxydehydroleucodin requires a multi-step approach, beginning with the characterization of the known upstream enzymes and culminating in the identification and characterization of the putative epoxidase.

Protocol 1: Heterologous Expression and Functional Characterization of Germacrene A Synthase (GAS) and Germacrene A Oxidase (GAO)
  • Gene Isolation and Cloning: Isolate candidate GAS and GAO genes from the source organism, likely identified through transcriptomic analysis of tissues where 1β,10β-Epoxydehydroleucodin is produced. Clone the full-length cDNAs into a suitable expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli.[8]

  • In Vivo Product Identification: For GAS, culture the engineered microbes and extract the volatile organic compounds. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the production of germacrene A.[6][7] For GAO, co-express with a functional GAS and analyze the culture extracts for the presence of germacrene A acid using Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • In Vitro Enzyme Assays: Purify the recombinant enzymes. For GAS, perform assays with FPP as the substrate and quantify the formation of germacrene A. For GAO, use germacrene A as the substrate in the presence of NADPH and a cytochrome P450 reductase, and measure the production of germacrene A acid.[4][5]

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the purified enzymes using varying substrate concentrations.[2]

Protocol 2: Identification and Validation of the Putative 1β,10β-Epoxidase
  • Candidate Gene Identification: Perform comparative transcriptomics on tissues with high and low accumulation of 1β,10β-Epoxydehydroleucodin. Identify candidate cytochrome P450 genes that are co-expressed with the known STL biosynthetic genes.

  • Heterologous Co-expression: Co-express each candidate P450 gene in a microbial host strain engineered to produce dehydroleucodin.

  • Metabolite Analysis: Analyze the culture extracts for the production of 1β,10β-Epoxydehydroleucodin using LC-MS and Nuclear Magnetic Resonance (NMR) for structural confirmation.[9][10]

  • In Vitro Characterization: Express and purify the identified P450 enzyme. Perform in vitro assays using dehydroleucodin as the substrate in the presence of NADPH and a cytochrome P450 reductase. Monitor the formation of 1β,10β-Epoxydehydroleucodin.

  • Stereochemistry Determination: Use chiral chromatography and spectroscopic methods to confirm the 1β,10β-stereochemistry of the epoxide.

Experimental_Workflow cluster_0 Upstream Pathway Validation cluster_1 Epoxidase Identification & Validation GeneIsolation Isolate GAS & GAO Genes HeterologousExpression Heterologous Expression (Yeast/E. coli) GeneIsolation->HeterologousExpression ProductAnalysis Product Analysis (GC-MS, LC-MS) HeterologousExpression->ProductAnalysis EnzymeKinetics In Vitro Assays & Kinetic Analysis HeterologousExpression->EnzymeKinetics CandidateSelection Select Candidate P450s ProductAnalysis->CandidateSelection Informs Candidate Selection Transcriptomics Comparative Transcriptomics Transcriptomics->CandidateSelection CoExpression Co-expression with Dehydroleucodin Production CandidateSelection->CoExpression MetaboliteID Metabolite Identification (LC-MS, NMR) CoExpression->MetaboliteID InVitroValidation In Vitro Validation of Epoxidase MetaboliteID->InVitroValidation

Figure 2: Experimental workflow for the validation of the 1β,10β-Epoxydehydroleucodin biosynthetic pathway.

Alternative Pathways and Unexplored Possibilities

While the proposed pathway represents the most parsimonious route based on current knowledge of STL biosynthesis, alternative enzymatic cascades cannot be ruled out. For instance, the order of hydroxylation and lactonization events could vary. Furthermore, the epoxidation step could potentially be catalyzed by enzymes other than cytochrome P450s, such as dioxygenases, although P450s are the most common enzymes for such transformations in terpene metabolism.[3][11]

The validation of the complete biosynthetic pathway to 1β,10β-Epoxydehydroleucodin will not only provide fundamental insights into the diversification of STLs but also enable the heterologous production of this valuable compound through synthetic biology approaches. The experimental framework presented here offers a clear and actionable strategy for achieving this goal.

References

"1beta,10beta-Epoxydehydroleucodin" comparative analysis of derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparative Analysis of Guaianolide Derivatives: Insights into Cytotoxic and Anti-inflammatory Activities

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of guaianolide derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values for a selection of guaianolide derivatives, highlighting key structure-activity relationships.

Compound/DerivativeCell LineGI₅₀/IC₅₀ (µM)Reference
Chlorohyssopifolin A A549 (Lung Carcinoma)1.8[1]
PC-3 (Prostate Cancer)2.5[1]
HCT-15 (Colon Cancer)1.5[1]
Cumambrin A A549 (Lung Carcinoma)2.2[1]
PC-3 (Prostate Cancer)3.1[1]
HCT-15 (Colon Cancer)1.9[1]
Tigloylcumambrin B A549 (Lung Carcinoma)4.5[1]
PC-3 (Prostate Cancer)5.0[1]
HCT-15 (Colon Cancer)3.8[1]
Dihydrocumambrin A A549 (Lung Carcinoma)>10[1]
PC-3 (Prostate Cancer)>10[1]
HCT-15 (Colon Cancer)>10[1]
8α-angeloyloxy-10α-hydroxy-slov-3-en-6,12-olide A549 (Lung Carcinoma)>10[1]
PC-3 (Prostate Cancer)>10[1]
HCT-15 (Colon Cancer)>10[1]
Salograviolide-A Derivative 2 HCT116 (Colorectal Cancer)~5 µg/mL[2]
Salograviolide-A Derivative 4 HCT116 (Colorectal Cancer)~4 µg/mL[2]
Salograviolide-B Derivative 6 HCT116 (Colorectal Cancer)~10 µg/mL[2]
Salograviolide-B Derivative 8 HCT116 (Colorectal Cancer)~10 µg/mL[2]

Key Structure-Activity Relationship Insights:

  • The presence of an α-methylene-γ-lactone moiety is a critical structural feature for the cytotoxic activity of many sesquiterpene lactones.[2] The saturation of the double bond in this moiety, as seen in Dihydrocumambrin A, leads to a significant decrease in activity.[1]

  • The nature and position of ester side chains significantly influence cytotoxicity. For instance, modifications of the ester groups in Salograviolide-A and Salograviolide-B led to derivatives with enhanced potency against colorectal cancer cells.[2]

  • Generally, increased lipophilicity of the derivatives is associated with enhanced cytotoxic effects.[2]

Experimental Protocols

General Procedure for Synthesis of Guaianolide Derivatives (Esterification)

This protocol is a generalized representation for the synthesis of ester derivatives of guaianolides, based on methodologies described for similar compounds.[2]

  • Dissolution: Dissolve the parent guaianolide (containing a free hydroxyl group) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the solution, add an excess of the desired acyl chloride or carboxylic anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride). The addition of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the acid byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ester derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Seed human cancer cells (e.g., A549, PC-3, HCT-15) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of the test compounds (guaianolide derivatives) in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Inhibition of the NF-κB Signaling Pathway

A primary mechanism through which many guaianolide sesquiterpene lactones exert their anti-inflammatory and cytotoxic effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Caption: Simplified NF-κB signaling pathway and points of inhibition by guaianolide derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of newly synthesized or isolated guaianolide derivatives.

cytotoxicity_workflow Start Start: Synthesized/Isolated Guaianolide Derivatives Cell_Culture 1. Cell Line Culture (e.g., A549, HCT116) Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Derivative Dilutions Seeding->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Measure Absorbance (Plate Reader) MTT_Assay->Data_Acquisition Analysis 7. Data Analysis: Calculate GI₅₀/IC₅₀ Data_Acquisition->Analysis End End: Identify Potent Derivatives Analysis->End

Caption: A standard experimental workflow for the in vitro cytotoxicity screening of novel compounds.

References

Unraveling the Selectivity and Specificity of 1β,10β-Epoxydehydroleucodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sesquiterpene lactone 1β,10β-Epoxydehydroleucodin has emerged as a molecule of interest in the field of drug discovery. Its complex structure, featuring an epoxide ring fused to the dehydrol­eucodin backbone, suggests a potential for selective biological activity. This guide provides a comparative analysis of 1β,10β-Epoxydehydroleucodin, assessing its selectivity and specificity against various biological targets. Due to the limited direct experimental data on this specific compound, this guide draws comparisons from closely related and well-studied sesquiterpene lactones, particularly dehydroleucodine (B1670203) and other epoxy-containing analogues.

Understanding the Core Moiety: Dehydroleucodine

Dehydroleucodine (DHL), the parent compound of the target molecule, is known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. A key structural feature of many sesquiterpene lactones, including DHL, is the α-methylene-γ-lactone moiety. This reactive group can undergo Michael addition with nucleophilic residues in proteins, particularly cysteine thiols, leading to a broad spectrum of biological effects. However, this reactivity can also contribute to off-target effects and cytotoxicity.

The Influence of the 1β,10β-Epoxide Ring

The introduction of a 1β,10β-epoxide ring to the dehydroleucodine scaffold is predicted to significantly alter its pharmacological profile. This modification can influence the molecule's conformation, lipophilicity, and electronic properties, thereby modulating its interaction with biological targets. The epoxide group itself is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, potentially leading to a distinct mechanism of action and target profile compared to its non-epoxidated counterpart.

Comparative Selectivity and Specificity

While specific quantitative data for 1β,10β-Epoxydehydroleucodin is not yet available in the public domain, we can infer its potential selectivity by examining related compounds. The table below summarizes the cytotoxic and selective activities of dehydroleucodine and its hydrogenated derivative, which lacks the reactive α-methylene-γ-lactone. This comparison highlights the importance of specific structural features for biological activity.

CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI)Reference
DehydroleucodineVascular Smooth Muscle Cells< 12Not Reported[1]
11,13-Dihydro-dehydroleucodineVascular Smooth Muscle CellsNot cytotoxic at concentrations up to 12 µMNot Applicable[1]

Note: The Selectivity Index (SI) is typically calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (CC50/IC50). A higher SI value indicates greater selectivity for cancer cells. Data for 1β,10β-Epoxydehydroleucodin is not available.

The lack of cytotoxicity for 11,13-Dihydro-dehydroleucodine, where the reactive Michael acceptor is saturated, underscores the critical role of this moiety in the cytotoxic effects of dehydroleucodine. It is hypothesized that the 1β,10β-epoxide group in our target compound will introduce an additional layer of reactivity, potentially leading to a different and possibly more selective target engagement profile.

Postulated Signaling Pathways and Experimental Workflows

To investigate the selectivity and specificity of 1β,10β-Epoxydehydroleucodin, a series of experiments would be required. The following diagrams illustrate a potential signaling pathway that could be affected by this class of compounds and a general workflow for assessing its biological activity.

G Epoxydehydroleucodin 1β,10β-Epoxydehydroleucodin TargetProtein Target Protein(s) (e.g., Kinases, Transcription Factors) Epoxydehydroleucodin->TargetProtein Covalent Modification OffTarget Off-Target Proteins Epoxydehydroleucodin->OffTarget Non-specific Binding DownstreamEffectors Downstream Effectors TargetProtein->DownstreamEffectors Signal Transduction CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DownstreamEffectors->CellularResponse SideEffects Potential Side Effects OffTarget->SideEffects G Compound 1β,10β-Epoxydehydroleucodin & Analogues CellLines Panel of Cancer & Normal Cell Lines Compound->CellLines TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) Compound->TargetID Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) CellLines->Cytotoxicity IC50 Determine IC50 & SI Cytotoxicity->IC50 Lead Lead Compound Identification IC50->Lead Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) TargetID->Mechanism Mechanism->Lead

References

An Inter-Laboratory Study Validation for the Quantification of 1β,10β-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory study designed to validate the quantification of 1β,10β-Epoxydehydroleucodin, a sesquiterpenoid compound. The performance of the analytical method is compared against the quantification of other commercially available sesquiterpene lactones: Parthenolide, Cynaropicrin, and Helenalin. This document is intended to serve as a practical resource for researchers and professionals involved in the analysis and development of natural products.

Comparative Analysis of Sesquiterpene Lactone Quantification

An inter-laboratory study was simulated to assess the reproducibility and accuracy of a standardized High-Performance Liquid Chromatography (HPLC) method for the quantification of 1β,10β-Epoxydehydroleucodin and three other sesquiterpene lactones. Five hypothetical laboratories participated in this study, and the results are summarized below.

Table 1: Inter-Laboratory Comparison of Sesquiterpene Lactone Quantification (Hypothetical Data)

Laboratory1β,10β-Epoxydehydroleucodin Mean Concentration (µg/mL)Parthenolide Mean Concentration (µg/mL)Cynaropicrin Mean Concentration (µg/mL)Helenalin Mean Concentration (µg/mL)Inter-Assay Coefficient of Variation (%CV)
Lab 198.599.297.898.92.1
Lab 2101.2102.1100.5101.51.8
Lab 397.998.596.997.52.5
Lab 4102.5103.0101.8102.21.5
Lab 599.8100.599.1100.11.9
Overall Mean 100.0 100.7 99.2 100.0 -
Standard Deviation 1.9 1.9 2.1 2.0 -
Overall %CV 1.9 1.9 2.1 2.0 -

Experimental Protocols

A detailed methodology for the quantification of sesquiterpene lactones using HPLC is provided below. This protocol was designed to be robust and reproducible across different laboratory settings.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of 1β,10β-Epoxydehydroleucodin, Parthenolide, Cynaropicrin, and Helenalin in methanol (B129727) at a concentration of 1 mg/mL. Analytical standards for Parthenolide, Cynaropicrin, and Helenalin are commercially available from various suppliers.[1][2][3][4][5][6][7][8]

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 150 µg/mL) in the same manner as the calibration standards.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) can be used. The exact ratio may require optimization based on the specific column and system.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to a wavelength where the sesquiterpene lactones exhibit maximum absorbance, typically around 210-220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

Data Analysis and Validation

The analytical method should be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[9][10][11][12]

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.999.

  • Precision and Accuracy: Analyze the QC samples in replicate (n=5) on three different days to determine intra- and inter-day precision and accuracy. The coefficient of variation (%CV) for precision should be ≤ 5%, and the accuracy should be within 95-105%.

  • Robustness: Evaluate the method's robustness by introducing small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

Visualizations

The following diagrams illustrate the experimental workflow for the inter-laboratory study and the logical relationship between the target compound and its alternatives.

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Comparison prep_standards Prepare Analytical Standards prep_samples Prepare Calibration & QC Samples prep_standards->prep_samples distribute Distribute Samples to Labs prep_samples->distribute hplc_analysis HPLC Analysis distribute->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_submission Data Submission from Labs data_acquisition->data_submission statistical_analysis Statistical Analysis (%CV, Mean) data_submission->statistical_analysis comparison Comparative Assessment statistical_analysis->comparison report Final Report Generation comparison->report

Caption: Experimental workflow for the inter-laboratory validation study.

logical_relationship cluster_alternatives Alternative Sesquiterpene Lactones cluster_properties Shared Properties main_compound 1β,10β-Epoxydehydroleucodin sesquiterpene Sesquiterpene Lactone Core main_compound->sesquiterpene parthenolide Parthenolide parthenolide->sesquiterpene cynaropicrin Cynaropicrin cynaropicrin->sesquiterpene helenalin Helenalin helenalin->sesquiterpene hplc_analysis Quantifiable by HPLC-UV sesquiterpene->hplc_analysis analytical_standard Available as Analytical Standard hplc_analysis->analytical_standard

Caption: Logical relationship of the compared sesquiterpene lactones.

References

Safety Operating Guide

Proper Disposal of 1beta,10beta-Epoxydehydroleucodin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 1beta,10beta-Epoxydehydroleucodin, a sesquiterpene lactone with potential cytotoxic properties.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling both cytotoxic and epoxy compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all relevant regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, familiarize yourself with the potential hazards associated with this compound class.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, immediately contain the area. Absorb the spill using an inert material such as vermiculite (B1170534) or sand. The contaminated absorbent material must be collected and disposed of as hazardous waste. The spill area should then be decontaminated with a suitable solvent, followed by a thorough cleaning with soap and water. All materials used in the cleanup process are to be treated as hazardous waste.

Step-by-Step Disposal Protocol

A systematic approach to waste management is crucial for ensuring laboratory safety and environmental protection.

  • Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to, contaminated PPE, labware (e.g., pipette tips, vials), and cleaning materials.[1]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name, and a description of the contents.

    • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be considered non-hazardous depending on institutional guidelines.

    • Following the solvent rinse, wash the glassware with soap and water.

  • Final Disposal:

    • All cytotoxic waste is typically disposed of via high-temperature incineration.[2]

    • Once the hazardous waste container is approximately three-quarters full, securely seal it.[1]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste in accordance with all applicable regulations.

Quantitative Data for Dehydroleucodine (Related Compound)

PropertyValue
Molecular Weight 244.28 g/mol
XLogP3-AA 1.5
Hydrogen Bond Donor Count 0

Source: PubChem CID 73440[3]

Experimental Protocol: Evaluating NF-κB Inhibition

The biological activity of many sesquiterpene lactones involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][5][6][7] The following is a representative protocol for assessing the inhibitory potential of this compound on this pathway.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NF-κB activation in a cell-based reporter assay.

Methodology:

  • Cell Culture: Maintain a human cell line (e.g., THP-1) stably transfected with an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene in appropriate growth medium.

  • Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically in DMSO, ensuring the final solvent concentration is non-toxic). Include vehicle-only and positive control (e.g., a known NF-κB inhibitor) wells.

  • NF-κB Activation: After a suitable pre-incubation period, stimulate the cells with an NF-κB-activating agent such as lipopolysaccharide (LPS).[8]

  • SEAP Assay: After stimulation, collect the cell culture supernatant and quantify the SEAP activity using a suitable substrate and a microplate reader.

  • Data Analysis: Normalize the SEAP activity to cell viability (determined by a parallel assay such as the MTT assay). Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value from the dose-response curve.

Visualizing Key Processes

To aid in the understanding of the disposal workflow and the compound's potential mechanism of action, the following diagrams are provided.

DisposalWorkflow Figure 1. Disposal Workflow for Cytotoxic Compounds cluster_Preparation Preparation cluster_WasteGeneration Waste Generation cluster_Segregation Segregation & Collection cluster_FinalDisposal Final Disposal A Wear Appropriate PPE B Prepare Labeled Hazardous Waste Container A->B C Ensure Spill Kit is Available B->C D Solid Waste (gloves, vials) C->D E Liquid Waste (solutions) C->E G Place in Labeled Solid Waste Container D->G H Place in Labeled Liquid Waste Container E->H J Seal Container when 3/4 Full G->J H->J K Store in Designated Area J->K L Contact EHS for Pickup K->L M High-Temperature Incineration L->M

Caption: A logical workflow for the safe disposal of cytotoxic compounds.

NFkB_Pathway Figure 2. Simplified NF-κB Signaling Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB p50/p65 (NF-κB) IkB->NFkB Inhibition IkB_p P-IκBα IkB->IkB_p NFkB_n Active p50/p65 NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: An overview of the canonical NF-κB signaling cascade.

References

Personal protective equipment for handling 1beta,10beta-Epoxydehydroleucodin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1β,10β-Epoxydehydroleucodin. As a sesquiterpenoid compound, it requires careful handling to ensure personal safety and minimize environmental impact.[1] While specific toxicity data for this compound is limited, it belongs to the broader class of sesquiterpene lactones, which are known for their potential to cause skin sensitization and allergic contact dermatitis.[2][3] Therefore, it is imperative to handle this compound with appropriate precautions.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to create a barrier against potential exposure. The following PPE is required for all handling procedures.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Prevents dermal absorption. Double gloving provides an extra layer of protection against tears and permeation.
Body Protection Disposable, fluid-resistant, solid-front gown with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination by splashes or spills.
Eye/Face Protection Chemical safety goggles. A full-face shield should be worn when there is a risk of splashing.Protects eyes and face from splashes of liquids or fine dust particles.
Respiratory Protection A NIOSH-approved N95 or higher respirator should be used for procedures that may generate aerosols or dust (e.g., weighing, sonicating, spill cleanup).Minimizes the risk of inhaling aerosolized particles of the compound.[4]

Operational and Handling Procedures

Safe handling practices are critical to prevent exposure and contamination.

Engineering Controls:

  • Ventilation: All work with solid 1β,10β-Epoxydehydroleucodin and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Designated Area: Establish a specific, clearly marked area for handling this compound.

Procedural Guidance:

  • Preparation: Before handling, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Perform all weighing operations within the chemical fume hood. Use a dedicated spatula and weighing paper. Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after each use.[3]

  • Dissolving: When preparing solutions, slowly add the solvent to the solid compound to avoid splashing. Cap the container securely before vortexing or sonicating.

  • Post-Handling: Wipe down all surfaces in the designated area with an appropriate cleaning solution. Carefully remove PPE, avoiding self-contamination. Dispose of all single-use items as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

All waste contaminated with 1β,10β-Epoxydehydroleucodin must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, gowns), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][5]

  • Liquid Waste: Collect all liquid waste containing 1β,10β-Epoxydehydroleucodin in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of it down the drain.[2][5]

  • Empty Containers: Triple-rinse empty containers that held the compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

IncidentProcedure
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] 3. Seek medical attention if irritation or a rash develops.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention.[3]
Inhalation 1. Move the individual to fresh air.[3] 2. If breathing is difficult, provide oxygen.[3] 3. Seek medical attention.[3]
Ingestion 1. Do NOT induce vomiting.[6] 2. Rinse mouth with water.[3] 3. Seek immediate medical attention.[3]
Spill 1. Evacuate the area.[3] 2. Wear appropriate PPE, including respiratory protection.[3] 3. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.[4] 4. Working from the outside in, carefully collect all contaminated materials into a sealed, labeled hazardous waste container.[3][4] 5. Decontaminate the spill area with a detergent solution, followed by a rinse with water.[4]

Experimental Protocols

While no specific experimental protocols for handling 1β,10β-Epoxydehydroleucodin were found, the general procedures outlined above are based on best practices for handling potent sesquiterpene lactones.[3][4] Adherence to these guidelines is essential for safe laboratory operations.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for 1β,10β-Epoxydehydroleucodin cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start don_ppe Don Appropriate PPE start->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve/Use Compound weigh->dissolve clean_workspace Clean Workspace dissolve->clean_workspace dispose_waste Dispose of Hazardous Waste clean_workspace->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Safe handling workflow for 1β,10β-Epoxydehydroleucodin.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.